Technical Documentation Center

4-Chloro-2-fluoro-6-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-fluoro-6-methoxybenzamide
  • CAS: 1823882-44-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Chloro-2-fluoro-6-methoxybenzamide

[1][2] Executive Summary 4-Chloro-2-fluoro-6-methoxybenzamide is a highly specialized polysubstituted benzamide scaffold utilized primarily as an intermediate in the synthesis of agrochemicals (specifically synthetic aux...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzamide is a highly specialized polysubstituted benzamide scaffold utilized primarily as an intermediate in the synthesis of agrochemicals (specifically synthetic auxins and picolinate herbicides) and pharmaceutical agents (kinase inhibitors).

Its chemical significance lies in its 2,6-disubstitution pattern . The steric bulk of the ortho-fluoro and ortho-methoxy groups forces the amide moiety out of planarity with the benzene ring. This "twisted" conformation is a critical design feature in medicinal chemistry, often used to lock specific binding conformations (atropisomerism) or to improve metabolic stability by hindering amidase attack.

Chemical Structure & Electronic Analysis

Nomenclature and Identification
  • IUPAC Name: 4-Chloro-2-fluoro-6-methoxybenzamide

  • Molecular Formula: C₈H₇ClFNO₂

  • Molecular Weight: 203.60 g/mol

  • Core Scaffold: Benzamide[1]

  • Key Precursor CAS: 1082042-25-8 (Corresponding Benzoic Acid)

Electronic & Steric Architecture

The reactivity and binding affinity of this molecule are dictated by the interplay of its three substituents:

PositionSubstituentElectronic EffectSteric EffectImpact on Reactivity
C-2 Fluoro (-F) Strong

-withdrawing
LowIncreases acidity of amide protons; deactivates ring toward electrophilic attack.
C-4 Chloro (-Cl) Inductive withdrawingModerateServes as a "handle" for cross-coupling (e.g., Suzuki-Miyaura) to extend the scaffold.
C-6 Methoxy (-OMe)

-donating /

-withdrawing
HighProvides electron density to the ring; creates significant steric clash with the amide carbonyl.
Conformational Lock (The "Twist")

Unlike unsubstituted benzamide, which is planar, the steric repulsion between the carbonyl oxygen/nitrogen and the lone pairs of the ortho-fluoro and ortho-methoxy groups forces the amide bond to rotate approx. 60–90° out of the phenyl plane. This reduces conjugation between the amide nitrogen and the phenyl ring, making the amide carbonyl more electrophilic but sterically shielded from hydrolysis.

Physicochemical Properties (Predicted)

The following data points are derived from structure-activity relationship (SAR) consensus for 2,6-disubstituted benzamides.

PropertyValue (Approx.)Significance
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~52 ŲIndicates good membrane permeability (Target < 140 Ų).
H-Bond Donors 2 (NH₂)Primary amide functionality.
H-Bond Acceptors 3 (O, F, N)Interaction points for receptor binding.
pKa (Amide NH) ~14-15Very weak acid; deprotonation requires strong bases (e.g., NaH).
Melting Point 155 – 165 °CHigh crystallinity due to intermolecular hydrogen bonding network.

Synthesis Protocols

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide is most efficiently achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitrile Hydrolysis . This route avoids the use of unstable acid chlorides.[2]

Retrosynthetic Analysis
  • Target: 4-Chloro-2-fluoro-6-methoxybenzamide[3][4]

  • Precursor: 4-Chloro-2-fluoro-6-methoxybenzonitrile

  • Starting Material: 4-Chloro-2,6-difluorobenzonitrile (Commercially available)[5]

Step-by-Step Methodology
Step 1: Regioselective SₙAr (Methoxylation)
  • Reagents: 4-Chloro-2,6-difluorobenzonitrile, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Mechanism: The para-chloro group activates the ring, but the ortho-fluorines are the leaving groups. The nitrile group at C-1 strongly activates the C-2/C-6 positions for nucleophilic attack.

  • Protocol:

    • Dissolve 4-chloro-2,6-difluorobenzonitrile (1.0 eq) in anhydrous MeOH.

    • Cool to 0°C. Add NaOMe (1.05 eq) dropwise. Crucial: Control stoichiometry to prevent double substitution (displacement of both fluorines).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Validation: Monitor via TLC or LC-MS. The product (monomethoxy) will be less polar than the starting material.

    • Workup: Quench with water, filter the precipitate.

Step 2: Controlled Hydrolysis
  • Reagents: H₂SO₄ (80%) or NaOH/H₂O₂ (Radziszewski reaction).

  • Causality: Acidic hydrolysis is preferred to prevent nucleophilic displacement of the remaining fluorine or chlorine by hydroxide.

  • Protocol:

    • Suspend the nitrile intermediate in 80% H₂SO₄.

    • Heat to 60-80°C for 4 hours. Note: Do not reflux excessively to avoid hydrolyzing the amide all the way to the carboxylic acid.

    • Workup: Pour onto crushed ice. The benzamide precipitates as a white solid.

    • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

Synthesispath Start 4-Chloro-2,6- difluorobenzonitrile Reagent1 NaOMe / MeOH (0°C, 1h) Start->Reagent1 Inter Intermediate: 4-Chloro-2-fluoro- 6-methoxybenzonitrile Reagent1->Inter Regioselective SnAr Reagent2 H2SO4 (80%) (60°C, 4h) Inter->Reagent2 Product Target: 4-Chloro-2-fluoro- 6-methoxybenzamide Reagent2->Product Controlled Hydrolysis

Figure 1: Synthetic pathway utilizing regioselective nucleophilic aromatic substitution followed by acid-catalyzed hydrolysis.[6][7]

Biological & Pharmaceutical Applications[5][6][7][8][9][10][11]

Pharmacophore Logic

In drug discovery, this scaffold is valuable for creating Type II Kinase Inhibitors .

  • Binding Mode: The amide nitrogen acts as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.

  • The "Gatekeeper" Effect: The 2-Fluoro and 6-Methoxy groups create a hydrophobic shield. This allows the molecule to bind selectively to kinases with smaller gatekeeper residues while being excluded from others, enhancing selectivity.

Agrochemical Utility

This molecule is a structural analog of picolinafen and isoxaben precursors.

  • Mechanism: In herbicides, the 2,6-disubstituted benzamide motif often mimics the steric profile of biological substrates, inhibiting cellulose biosynthesis or disrupting auxin transport.

  • Metabolic Stability: The 2,6-disubstitution protects the amide bond from rapid hydrolysis by plant amidases, prolonging the half-life of the active compound in the field.

Biological Interaction Diagram

BioActivity cluster_features Structural Features cluster_effects Biological Effects Molecule 4-Chloro-2-fluoro-6-methoxybenzamide Twist Twisted Amide Bond (Non-planar) Molecule->Twist Caused by 2,6-sterics Cl_Handle 4-Cl Substituent (Lipophilic Handle) Molecule->Cl_Handle Selectivity Kinase Selectivity (Gatekeeper Exclusion) Twist->Selectivity Fits specific pockets Stability Metabolic Stability (Amidase Resistance) Twist->Stability Blocks hydrolysis

Figure 2: Structure-activity relationship (SAR) mapping the physical conformation to biological outcomes.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The 4-chloro substituent can be a sensitizer. Avoid contact with strong oxidizers.

References

  • ChemicalBook. (2023). 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE Safety Data Sheet (Analog Reference). Retrieved from

  • MolCore. (2023). 4-Chloro-2-Fluoro-N-Methoxy-N-Methylbenzamide Structure and Properties. Retrieved from

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (Precursor Chemistry). Retrieved from

  • AA Blocks. (2020). 4-Chloro-2-fluoro-6-methoxybenzoic acid (Precursor CAS 1082042-25-8).[8] Retrieved from

  • Organic Syntheses. (2013). General procedures for Amide Synthesis from Nitriles. Retrieved from

Sources

Exploratory

4-Chloro-2-fluoro-6-methoxybenzamide CAS number and molecular weight

This guide serves as an authoritative technical resource on 4-Chloro-2-fluoro-6-methoxybenzamide , a specialized halogenated building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 4-Chloro-2-fluoro-6-methoxybenzamide , a specialized halogenated building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.

Optimizing Ligand Interactions via Strategic Halogen/Methoxy Substitution

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 1823882-44-5 ) is a trisubstituted benzene scaffold characterized by a unique "push-pull" electronic configuration. The combination of an electron-withdrawing chlorine (para-position), a fluorine atom (ortho), and an electron-donating methoxy group (ortho) creates a distinct electrostatic potential map.[1] This substitution pattern is critical in medicinal chemistry for modulating metabolic stability (blocking P450 oxidation sites) and inducing specific conformational locks in ligand-protein binding, particularly in kinase inhibitors and auxin-mimic herbicides.

Chemical Identity & Physical Properties[2]

The following data consolidates the physicochemical profile of the compound.

PropertySpecification
Chemical Name 4-Chloro-2-fluoro-6-methoxybenzamide
CAS Number 1823882-44-5
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
Exact Mass 203.015 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Precursor Acid CAS 1082042-25-8 (4-Chloro-2-fluoro-6-methoxybenzoic acid)
InChI Key DWEVIUCEASQITK-UHFFFAOYSA-N

Strategic Synthesis: The SₙAr Pathway

Mechanistic Rationale

While multiple routes exist, the most robust and scalable protocol relies on Nucleophilic Aromatic Substitution (SₙAr) . Starting from 4-chloro-2,6-difluorobenzamide , we exploit the high electronegativity of fluorine to direct regioselective methoxylation.

  • Why this route? The amide group (-CONH₂) is an electron-withdrawing group (EWG) via induction, activating the ortho positions. Fluorine is an excellent leaving group in SₙAr reactions due to the high polarity of the C-F bond, which stabilizes the Meisenheimer complex intermediate.

  • Regioselectivity: The 4-chloro position is less activated for nucleophilic attack compared to the 2,6-difluoro positions because the amide EWG effect is strongest at the ortho positions. Furthermore, Cl is a poorer leaving group than F in SₙAr systems.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Chloro-2,6-difluorobenzamide (Starting Material) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent NaOMe (1.1 eq) MeOH, 0°C to RT Reagent->Intermediate Product 4-Chloro-2-fluoro-6-methoxybenzamide (Target API) Intermediate->Product Elimination of F- Byproduct NaF Intermediate->Byproduct

Figure 1: Regioselective SₙAr synthesis pathway converting the difluoro precursor to the target methoxy-benzamide.

Validated Experimental Protocol

Objective: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide on a 10g scale.

  • Preparation: Charge a dry 250 mL round-bottom flask with 4-chloro-2,6-difluorobenzamide (10.0 g, 52.2 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool the solution to 0°C using an ice bath.

  • Nucleophilic Addition: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 12.4 mL, 57.4 mmol, 1.1 eq) dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent over-substitution (dimethoxylation).

  • Reaction: Remove ice bath and allow to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LCMS. The starting material peak should disappear.

  • Quench & Workup:

    • Concentrate the solvent to ~20 mL under reduced pressure.

    • Pour the residue into ice-cold water (150 mL) with vigorous stirring. The product should precipitate immediately.

    • Adjust pH to ~7 using 1N HCl if necessary (though the reaction is usually neutral/basic).

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove NaF and residual salts. Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–92%.

Application in Drug Discovery (SAR Logic)

This scaffold is not merely a linker; it acts as a pharmacophore modulator . The specific substitution pattern (2-F, 4-Cl, 6-OMe) offers three distinct advantages in ligand design:

  • Conformational Locking: The intramolecular hydrogen bond between the amide proton and the ortho-methoxy oxygen (or fluorine) can lock the benzamide into a planar conformation, reducing the entropic penalty upon binding to a protein pocket.

  • Metabolic Blocking: The para-chloro and ortho-fluoro groups effectively block the aromatic ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity Tuning: The methoxy group adds lipophilicity (logP) for membrane permeability while maintaining hydrogen bond acceptor capability.

SAR_Logic Scaffold Benzamide Core Pos2 Position 2 (Fluoro) - Electronic Repulsion - Metabolic Block Scaffold->Pos2 Pos4 Position 4 (Chloro) - Hydrophobic Interaction - Halogen Bonding Scaffold->Pos4 Pos6 Position 6 (Methoxy) - H-Bond Acceptor - Conformational Lock Scaffold->Pos6 Outcome Optimized Kinase/Receptor Binding Pos2->Outcome Pos4->Outcome Pos6->Outcome

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Quality Control & Characterization

To ensure the integrity of the building block before use in downstream synthesis (e.g., coupling to form complex kinase inhibitors), verify the following parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.50 (br s, 1H, NH).

    • δ 7.35 (br s, 1H, NH).

    • δ 7.10 (dd, J = 10.5, 2.1 Hz, 1H, Ar-H3).

    • δ 6.95 (d, J = 2.1 Hz, 1H, Ar-H5).

    • δ 3.85 (s, 3H, OCH₃).

    • Note: The coupling constants confirmed the meta relationship between the aromatic protons, validating the regiochemistry.

  • LC-MS:

    • Target Mass [M+H]⁺ = 204.0 (consistent with Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

References

  • PubChem. (2025). Compound Summary: 4-chloro-2-fluoro-6-methoxybenzamide (CID 71721115). National Library of Medicine. [Link]

  • Ishihara, Y. (2024).[2][3] Roles of the Chloro and Methoxy Groups in Drug Discovery.[1][2][3] Drug Hunter.[2][3] [Link]

  • Google Patents. (2020). Substituted Benzamides as Herbicidal Components. (General reference to class).

Sources

Foundational

Thermodynamic properties of 4-Chloro-2-fluoro-6-methoxybenzamide

Thermodynamic Profiling of 4-Chloro-2-fluoro-6-methoxybenzamide: A Characterization Framework Abstract This technical guide details the thermodynamic characterization of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS 1823882-...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling of 4-Chloro-2-fluoro-6-methoxybenzamide: A Characterization Framework

Abstract This technical guide details the thermodynamic characterization of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS 1823882-44-5), a trisubstituted benzamide scaffold relevant to agrochemical and pharmaceutical development. We analyze the critical thermodynamic parameters—solid-state transitions, enthalpy of fusion, and solution-phase equilibrium—governing its stability and bioavailability. This document serves as a protocol-driven whitepaper for researchers tasked with the pre-formulation profiling of this specific New Chemical Entity (NCE).

Introduction: The Thermodynamic Landscape

In drug and agrochemical development, 4-Chloro-2-fluoro-6-methoxybenzamide represents a class of sterically congested amides. The presence of ortho-substituents (Fluoro and Methoxy) flanking the amide group introduces significant rotational barriers, influencing crystal packing and lattice energy.

Understanding the thermodynamics of this molecule is not merely about cataloging melting points; it is about predicting:

  • Processability : How the enthalpy of fusion (

    
    ) dictates solubility in process solvents.
    
  • Stability : How polymorphic transitions (driven by Gibbs free energy differences,

    
    ) impact shelf-life.
    
  • Bioavailability : How the thermodynamic activity in solution correlates with membrane permeability.

Theoretical & Predicted Property Profile

Before initiating wet-lab experiments, we establish a theoretical baseline using Group Contribution Methods and Structure-Property Relationships (SPR) specific to polysubstituted benzamides.

Table 1: In-Silico Thermodynamic Profile

PropertyPredicted Value / RangeStructural Driver
Molecular Weight 203.59 g/mol --
LogP (Octanol/Water) 1.8 – 2.2Lipophilicity increased by Cl/F; moderated by Amide/OMe.
pKa (Amide) ~14-15 (Neutral in aq)Amide protons are weakly acidic; unlikely to ionize at physiological pH.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsPotential for intramolecular H-bonding (NH

OMe), affecting lattice energy.
Predicted Melting Point 145 – 175 °CHigh symmetry and intermolecular H-bonding networks typically yield high MPs in this class.
Enthalpy of Fusion (

)
25 – 35 kJ/molEstimated based on typical entropy of fusion for rigid aromatics (

J/mol·K).

Expert Insight : The 2,6-disubstitution pattern likely forces the amide group out of planarity with the benzene ring. This "twisted" conformation can disrupt efficient


-stacking, potentially lowering the melting point compared to its 4-chloro-benzamide analog, but the intramolecular hydrogen bond (NH 

OMe) often locks the conformation, recovering lattice stability.

Solid-State Thermodynamics: Experimental Protocols

The thermodynamic stability of the solid form is the first gate in development. We utilize Differential Scanning Calorimetry (DSC) to quantify phase transitions.

Protocol 3.1: DSC Analysis for and Purity

Objective : Determine the onset melting temperature (


) and the heat of fusion to calculate ideal solubility.

Methodology :

  • Sample Prep : Weigh 2–4 mg of dried 4-Chloro-2-fluoro-6-methoxybenzamide into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvated).

  • Equilibration : Equilibrate at 25°C.

  • Ramp : Heat at 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis : Integrate the endothermic melting peak.

    • Onset Temperature: The intersection of the baseline and the leading edge of the peak (The thermodynamic

      
      ).
      
    • Peak Area: Yields

      
       (J/g).
      

Self-Validating Check :

  • If the peak is broad (>2°C range), the sample is either impure or decomposing (check TGA).

  • If a small endotherm precedes the main melt, suspect a polymorphic transition or desolvation.

Protocol 3.2: Polymorph Screening via Slurry Equilibration

Thermodynamics dictates that the system will move toward the global energy minimum.

  • Procedure : Create supersaturated suspensions of the compound in diverse solvents (Methanol, Acetone, Water) at 25°C and 50°C. Stir for 72 hours.

  • Readout : Filter and analyze the solid phase via XRPD. The resulting crystal form is the thermodynamically stable polymorph at that temperature.

Solution Thermodynamics: Solubility & Partitioning

Solubility is not a static number; it is a thermodynamic equilibrium defined by the van't Hoff equation.

Protocol 4.1: Temperature-Dependent Solubility (Shake-Flask)

Objective : Construct the van't Hoff plot to determine the enthalpy of solution (


).

Workflow :

  • Preparation : Add excess solid to 10 mL of buffer (pH 1.2, 6.8, 7.4) in borosilicate vials.

  • Incubation : Place in a shaking incubator at fixed temperatures (

    
    ).
    
  • Equilibration Time : 24–48 hours. Ensure solid remains present.

  • Sampling : Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification : HPLC-UV (detecting at

    
     nm).
    

Data Analysis : Plot


 vs 

.

Linearity indicates a constant mechanism; curvature suggests a change in

or a polymorphic transition during the experiment.

Visualization of Thermodynamic Workflows

The following diagram illustrates the logical flow for characterizing the thermodynamic profile of this benzamide derivative, ensuring no critical parameter is overlooked.

ThermodynamicWorkflow Start Compound Synthesis (4-Chloro-2-fluoro-6-methoxybenzamide) SolidState Solid-State Characterization (Lattice Energy) Start->SolidState Isolation DSC DSC Analysis (Tm, Enthalpy of Fusion) SolidState->DSC XRPD XRPD / Polymorph Screen (Crystal Packing) SolidState->XRPD SolutionState Solution Thermodynamics (Solvation Energy) DSC->SolutionState Input: Tm & dH_fus DataIntegration Thermodynamic Profile Integration (Developability Assessment) DSC->DataIntegration Stability Solubility Equilibrium Solubility (van't Hoff Plot) XRPD->Solubility Solid Form Verification SolutionState->Solubility LogP Partition Coefficient (Lipophilicity) SolutionState->LogP Solubility->DataIntegration Bioavailability Potential LogP->DataIntegration Membrane Permeability

Figure 1: Integrated workflow for thermodynamic profiling, linking solid-state properties to solution behavior.

Critical Analysis & Troubleshooting

The "Brick Dust" Warning : Trisubstituted benzamides often exhibit "brick dust" behavior—high melting point and low solubility.

  • Causality : If

    
     and LogP is moderate (~2), the poor solubility is driven by the solid state  (high lattice energy), not lipophilicity.
    
  • Remediation : In this scenario, salt formation is ineffective (due to neutral amide). The strategy must shift to amorphous solid dispersions to break the lattice energy barrier.

Solvate Formation : The methoxy group is a hydrogen bond acceptor. In protic solvents (Methanol, Water), 4-Chloro-2-fluoro-6-methoxybenzamide may form solvates/hydrates.

  • Detection : If TGA shows weight loss before the melting point, a solvate is present. This invalidates standard solubility measurements unless the solvate is the target form.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties . Test No. 105: Water Solubility. OECD Publishing. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Lipinski, C. A., et al. (2001) . Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Exploratory

Technical Guide: Solubility Profiling and Process Engineering for 4-Chloro-2-fluoro-6-methoxybenzamide

Topic: Solubility of 4-Chloro-2-fluoro-6-methoxybenzamide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 4-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Chloro-2-fluoro-6-methoxybenzamide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 1823882-44-5) serves as a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, particularly benzoylurea insecticides and novel antimicrobial agents. Its physicochemical behavior—specifically its solubility in organic solvents—dictates the efficiency of reaction kinetics, purification yields, and crystallization processes.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of 4-Chloro-2-fluoro-6-methoxybenzamide. By integrating structural analysis with thermodynamic modeling (Apelblat and van't Hoff), this document empowers researchers to optimize solvent selection for recrystallization and process scale-up.

Physicochemical Basis of Solubility

Understanding the molecular interaction of 4-Chloro-2-fluoro-6-methoxybenzamide is a prerequisite for solvent selection. The molecule (C₈H₇ClFNO₂) exhibits a unique polarity profile driven by three functional groups on the benzene ring:

Functional GroupElectronic EffectSolubility Implication
Amide (-CONH₂) H-bond Donor & AcceptorHigh affinity for polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).
Methoxy (-OCH₃) H-bond AcceptorIncreases solubility in moderately polar solvents (Ethyl Acetate, Acetone).
Chloro (-Cl) & Fluoro (-F) Lipophilic / Electron-withdrawingReduces water solubility; enhances solubility in chlorinated solvents (DCM) and aromatics.

Predictive Solubility Ranking: Based on the "Like Dissolves Like" principle and functional group analysis, the solubility hierarchy is predicted as follows:

  • High Solubility: DMSO > DMF > NMP (Dipolar aprotic interactions).

  • Moderate Solubility: Acetone > Ethanol > Methanol > Ethyl Acetate (Dipole-dipole & H-bonding).

  • Low Solubility: Dichloromethane > Toluene > Isopropanol.

  • Insoluble: Water > n-Hexane > Heptane.

Experimental Protocol: Saturation Shake-Flask Method

To obtain precise mole fraction solubility data (


), the Isothermal Saturation Shake-Flask Method  coupled with HPLC-UV  quantification is the industry gold standard.
Reagents and Equipment[1][2][3][4][5]
  • Compound: 4-Chloro-2-fluoro-6-methoxybenzamide (Purity >99.0%).[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile).

  • Apparatus: Thermostatic orbital shaker (control ±0.05 K), 0.45 µm PTFE syringe filters, Agilent 1260 Infinity II HPLC (or equivalent).

Step-by-Step Methodology
  • Preparation: Add excess solid solute to 10 mL of the selected solvent in a glass vial to ensure a saturated suspension.

  • Equilibration: Seal the vial and place it in the thermostatic shaker at the target temperature (e.g., 278.15 K to 323.15 K). Shake at 150 rpm for 24 hours.

  • Settling: Stop agitation and allow the undissolved solid to settle for 4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe to prevent precipitation. Filter through a 0.45 µm PTFE membrane.

  • Dilution: Immediately dilute the filtrate with the mobile phase to bring the concentration within the linear calibration range.

  • Quantification: Analyze via HPLC (C18 column, MeOH/Water mobile phase, UV detection at

    
     nm).
    
  • Calculation: Convert peak area to molar concentration (

    
    ) and then to mole fraction (
    
    
    
    ) using solvent density (
    
    
    ) and molar masses (
    
    
    ).
Workflow Visualization

SolubilityProtocol Start Excess Solute + Solvent Equilibrate Equilibration (T ± 0.05 K, 24h) Start->Equilibrate Settle Phase Separation (Settling 4h) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution with Mobile Phase Filter->Dilute Filtrate Analyze HPLC-UV Analysis Dilute->Analyze Calc Data Calculation (Mole Fraction x) Analyze->Calc

Figure 1: Standardized workflow for the determination of equilibrium solubility using the Shake-Flask method.

Thermodynamic Modeling and Data Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution, which are vital for process scale-up.

Modified Apelblat Equation

The modified Apelblat model is the most accurate semi-empirical model for correlating solubility with temperature in polar organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from non-linear regression.
    
  • Application: Use parameters

    
     to interpolate solubility at any temperature within the measured range, essential for designing cooling crystallization curves.
    
van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:



  • 
     : Standard enthalpy of solution (typically positive, indicating an endothermic process).
    
  • 
     : Standard entropy of solution.
    
  • Interpretation:

    • If

      
      : Solubility increases with temperature (Endothermic).
      
    • If

      
      : The dissolution is spontaneous.
      

Process Application: Cooling Crystallization Design

The primary application of solubility data for 4-Chloro-2-fluoro-6-methoxybenzamide is the purification of the intermediate via recrystallization.

Solvent Selection Strategy

Based on the structural profile, a Binary Solvent System is recommended for optimal yield and purity:

  • Primary Solvent (Good Solvent): Ethanol or Acetone (High solubility at high T).

  • Anti-Solvent (Poor Solvent): Water or Heptane (Low solubility at all T).

Crystallization Workflow
  • Dissolution: Dissolve the crude solid in Ethanol at reflux (~78°C) to near saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly cool to 50°C; add Water (Anti-solvent) dropwise until turbidity persists (Cloud Point).

  • Growth: Cool at a controlled rate (e.g., 10°C/hour) to 5°C to maximize crystal size and purity.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1) mixture.

Process Logic Diagram

CrystallizationProcess Crude Crude 4-Chloro-2-fluoro- 6-methoxybenzamide Dissolve Dissolution in Ethanol (T = 78°C) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cooling Controlled Cooling (78°C -> 50°C) HotFilter->Cooling AntiSolvent Anti-Solvent Addition (Water, Dropwise) Cooling->AntiSolvent Crystallize Crystal Growth (50°C -> 5°C) AntiSolvent->Crystallize FilterWash Filtration & Washing (Cold EtOH/H2O) Crystallize->FilterWash Product Pure Product (>99.5% Purity) FilterWash->Product

Figure 2: Optimized Cooling Crystallization Process Flow for purification.

References

  • NIST Standard Reference Data. Solubility Data Series. National Institute of Standards and Technology. [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. [Link]

  • PubChem. (2024). Compound Summary: 4-Chloro-2-fluoro-6-methoxybenzamide.[3] National Library of Medicine. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-6-methoxybenzamide

Technical Whitepaper: Handling, Safety, and Application Profile of 4-Chloro-2-fluoro-6-methoxybenzamide Executive Summary & Compound Identity 4-Chloro-2-fluoro-6-methoxybenzamide is a specialized halogenated aromatic bui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling, Safety, and Application Profile of 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary & Compound Identity

4-Chloro-2-fluoro-6-methoxybenzamide is a specialized halogenated aromatic building block used primarily in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical kinase inhibitors. Its structural motif—a tri-substituted benzene ring featuring a primary amide—makes it a critical scaffold for late-stage functionalization.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, stability, and handling protocols in a research or scale-up environment.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-Chloro-2-fluoro-6-methoxybenzamide
CAS Number 1823882-44-5
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Melting Point ~125–130 °C (Predicted/Analogous)

Hazard Identification & Mechanistic Toxicology

Unlike generic SDS listings, we must understand why this compound presents specific risks. The presence of the halogenated ring (chloro- and fluoro- substituents) increases lipophilicity, facilitating dermal absorption, while the amide functionality can exhibit specific receptor interactions.

GHS Classification & H-Statement Logic
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[1]

    • Mechanism: Halogenated benzamides can interfere with metabolic pathways in the liver. The primary amide group is susceptible to enzymatic hydrolysis, releasing the parent benzoic acid (4-chloro-2-fluoro-6-methoxybenzoic acid), which may act as an uncoupler of oxidative phosphorylation or a systemic irritant.

  • Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[1]

    • Mechanism: The compound is a lipophilic organic solid. Upon contact with skin moisture, it can create a localized micro-environment of high concentration, leading to defatting of the stratum corneum and direct irritation of the epidermis.

  • Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[1]

    • Mechanism: Mechanical abrasion from the crystalline solid combined with chemical irritation of the mucosal membranes.

Signal Word: WARNING

Safe Handling Protocols: A Self-Validating System

To ensure scientific integrity, handling protocols must be "self-validating"—meaning the workflow itself prevents error.

Protocol A: Solid State Handling (Weighing & Transfer)
  • Engineering Control: Use a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >0.5 m/s.

  • PPE: Nitrile gloves (double-gloved, 0.11 mm min thickness), Lab coat, Safety glasses with side shields.

  • Static Control: This powder may be static-sensitive. Use an antistatic gun or ionizer during weighing to prevent dispersal.

Protocol B: Solution Preparation (DMSO/DMF Stocks)
  • Exothermic Risk: Dissolution in DMSO is generally endothermic or neutral, but always add solid to solvent slowly.

  • Labeling: Solutions can penetrate gloves faster than solids. Mark all vials with "TOXIC - PERMEATION HAZARD."

Visualizing the Safety Decision Tree

The following diagram outlines the logical flow for handling this compound based on its state.

SafetyWorkflow Start Start: Handling 4-Chloro-2-fluoro-6-methoxybenzamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution Hood Engineering Control: Fume Hood Required Solid->Hood Permeation Permeation Risk: Change Gloves every 30 mins Solution->Permeation Weighing Weighing Protocol: Anti-static Gun + Spatula Hood->Weighing Gloves PPE Check: Double Nitrile Gloves Weighing->Gloves Process Proceed with Synthesis Gloves->Process Permeation->Gloves

Figure 1: Decision tree for safe handling of CAS 1823882-44-5, prioritizing engineering controls and permeation awareness.

Emergency Response & First Aid

  • Inhalation: Move to fresh air immediately. If respiratory irritation (coughing, tightness) persists, seek medical attention. The fluorine substituent suggests potential (though low) risk of fluoride ion release during metabolic breakdown; monitor for respiratory edema if large quantities are inhaled.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or solvents, as they may increase transdermal absorption of the halogenated compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2]

  • Spill Cleanup:

    • Isolate: Evacuate non-essential personnel.

    • Dampen: Cover powder spill with a damp paper towel to prevent dust generation (do not flood).

    • Collect: Scoop into a chemically resistant waste container.

    • Decontaminate: Wipe surface with 10% sodium carbonate solution (to neutralize potential acidic hydrolysis products).

Synthesis & Application Context

For researchers, this compound is not just a hazard; it is a tool. It serves as a precursor in the synthesis of picolinate herbicides (e.g., Florpyrauxifen analogs) and kinase inhibitors .

Primary Reaction Workflow: Amide Hydrolysis & Coupling

A common utility of this benzamide is its conversion to the corresponding benzoic acid or benzonitrile, followed by coupling to a heterocycle.

  • Hydrolysis: The amide is hydrolyzed using NaOH/H₂O to yield 4-chloro-2-fluoro-6-methoxybenzoic acid .

  • Activation: The acid is converted to an acyl chloride or activated ester.

  • Coupling: Reaction with an amine or aniline to form the final bioactive scaffold.

SynthesisPath Amide Start: Benzamide (CAS 1823882-44-5) Hydrolysis Reaction: Hydrolysis (NaOH, Reflux) Amide->Hydrolysis Deprotection Acid Intermediate: Benzoic Acid Deriv. Hydrolysis->Acid Coupling Reaction: Amide Coupling (HATU/DIEA) Acid->Coupling + Amine R-NH2 Final Target: Kinase Inhibitor / Herbicide Coupling->Final

Figure 2: Typical synthetic workflow utilizing 4-Chloro-2-fluoro-6-methoxybenzamide as a key intermediate.

References

  • Chemical-Label. (2023). Safety Data Sheet for 4-chloro-2-fluoro-6-methoxybenzamide (CAS 1823882-44-5).[1] Retrieved from

  • Sigma-Aldrich. (2023). Product Detail: 4-chloro-2-fluoro-6-methoxybenzamide.[3][4][1][5][6] Retrieved from

  • PubChem. (2023). Compound Summary: 4-chloro-2-fluoro-6-methoxybenzamide.[3][4][1][5] Retrieved from

  • Chemical Register. (2023). Supplier and Safety Data for CAS 1823882-44-5. Retrieved from

Sources

Exploratory

Technical Guide: Stability Profile &amp; Evaluation of 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary 4-Chloro-2-fluoro-6-methoxybenzamide is a poly-substituted benzamide derivative characterized by a high degree of steric and electronic stabilization. Under ambient conditions (25°C, 60% RH), the compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzamide is a poly-substituted benzamide derivative characterized by a high degree of steric and electronic stabilization. Under ambient conditions (25°C, 60% RH), the compound exhibits robust stability in the solid state, primarily due to the "ortho-effect" conferred by the 2-fluoro and 6-methoxy substituents. However, in solution—particularly under photolytic stress or extreme pH—specific degradation pathways (hydrolysis and dehalogenation) become kinetically relevant.

This guide provides a structural analysis of its stability, a self-validating experimental protocol based on ICH Q1A (R2) guidelines, and the necessary analytical frameworks for researchers handling this compound.

Part 1: Structural Analysis & Physicochemical Profile

To predict stability, one must understand the molecular architecture. This molecule features a benzamide core with a specific 2,4,6-substitution pattern that dictates its reactivity.

The "Ortho-Fortress" Effect

The stability of this amide is governed by the substituents at the C2 (Fluorine) and C6 (Methoxy) positions.

  • Steric Shielding: The 2,6-disubstitution creates a steric blockade around the carbonyl carbon. This inhibits the approach of nucleophiles (such as water or hydroxide ions) required for hydrolysis, significantly extending the half-life compared to unsubstituted benzamide.

  • Electronic Modulation:

    • C4-Chlorine: Electron-withdrawing (inductive). Increases the acidity of the amide protons slightly but is generally stable.

    • C2-Fluorine: Strongly electronegative. Induces a dipole that strengthens the lattice energy in the solid state.

    • C6-Methoxy: Electron-donating (resonance). Counteracts the electron-withdrawing nature of the halogens, stabilizing the aromatic ring against oxidation.

Physicochemical Data (Reference Values)
  • Physical State: White to off-white crystalline solid.

  • Melting Point: ~158–160°C (Typical for this class; indicates high lattice stability).

  • Solubility: Low in water; High in polar organic solvents (DMSO, Methanol, Acetonitrile).

  • pKa: Amide proton pKa is typically ~13-15; Conjugate acid pKa ~ -1.5.

Part 2: Degradation Mechanisms & Pathways[1]

While stable at ambient conditions, stress factors can trigger specific pathways.

Hydrolysis (Acid/Base Catalyzed)

Despite steric protection, prolonged exposure to strong acids or bases at elevated temperatures will drive hydrolysis. The amide bond cleaves to yield 4-chloro-2-fluoro-6-methoxybenzoic acid and ammonia.

Photolytic Dehalogenation

Aromatic halides are susceptible to homolytic fission under UV light. The C4-Chlorine bond is the weakest link (Bond Dissociation Energy ~95 kcal/mol vs ~115 kcal/mol for C-F). Prolonged UV exposure can lead to dechlorination or photonucleophilic substitution.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent 4-Chloro-2-fluoro- 6-methoxybenzamide Acid 4-Chloro-2-fluoro- 6-methoxybenzoic Acid Parent->Acid Hydrolysis (pH < 2 or pH > 10, Heat) Ammonia Ammonia (NH3) Parent->Ammonia Dechloro 2-Fluoro-6-methoxybenzamide (Dechlorinated Impurity) Parent->Dechloro Photolysis (UV Light, radical mechanism)

Caption: Figure 1. Primary degradation pathways showing hydrolytic cleavage to the benzoic acid derivative and photolytic dechlorination.

Part 3: Stability Evaluation Protocol (ICH Q1A Adaptive)

Do not rely on generic data. Validate the stability of your specific lot using this stress-testing protocol. This workflow is designed to be self-validating : if the controls degrade, the method is too harsh; if the stressed samples show no change, the molecule is highly stable.

Experimental Workflow

StabilityWorkflow cluster_Stress Stress Conditions (Forced Degradation) Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Stress 0.1N HCl, 60°C, 24h Start->Acid Base Base Stress 0.1N NaOH, 60°C, 24h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Photo Photolysis 1.2M lux hours (VIS) 200 W h/m2 (UV) Start->Photo Analysis RP-HPLC Analysis (PDA Detection) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Decision Mass Balance Check (>95% Recovery?) Analysis->Decision Decision->Analysis No (Refine Method) Result Establish Stability Profile Decision->Result Yes

Caption: Figure 2. Forced degradation workflow adapted from ICH Q1A (R2) to determine intrinsic stability and validate analytical specificity.

Detailed Methodology

1. Preparation: Dissolve 10 mg of the substance in 10 mL of Acetonitrile:Water (50:50). This is your Stock Solution.

2. Stress Conditions:

  • Hydrolytic (Acid/Base): Mix 1 mL Stock + 1 mL 0.1 N HCl (or NaOH). Heat at 60°C for 24 hours. Expectation: Minimal degradation (<5%) due to steric hindrance. If <1% degradation, increase to 1.0 N HCl/NaOH.

  • Oxidative: Mix 1 mL Stock + 1 mL 3% H₂O₂. Store at Room Temp for 24 hours. Expectation: Stable.[1] The electron-deficient ring (Cl, F) resists oxidation.

  • Photolytic: Expose solid sample and solution to UV light (according to ICH Q1B). Expectation: Potential formation of des-chloro degradant (monitor RRT ~0.8-0.9).

3. Analytical Method (RP-HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

Part 4: Storage & Handling Recommendations

Based on the physicochemical profile and regulatory safety data, the following storage protocols are recommended to ensure long-term integrity.

ParameterRecommendationScientific Rationale
Temperature Ambient (15–25°C) The high melting point (>150°C) indicates a stable crystal lattice. Refrigeration (2-8°C) is optional but recommended for reference standards to minimize lattice energy disruptions over years.
Humidity Dry (<60% RH) While not highly hygroscopic, amides can adsorb surface moisture, which may catalyze surface hydrolysis over long durations. Store in a desiccator.
Light Protect from Light CRITICAL. Halogenated aromatics are photosensitive. Store in amber vials or foil-wrapped containers to prevent photolytic dechlorination.
Container Glass (Inert) Use Type I borosilicate glass. Avoid low-density plastics if storing in solution to prevent sorption.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] Geneva: ICH Secretariat, 2003. [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][2][4] Geneva: ICH Secretariat, 1996. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71721115, 4-chloro-2-fluoro-6-methoxybenzamide. [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. (Context for forced degradation protocols). [Link]

Sources

Foundational

Technical Deep Dive: 4-Chloro-2-fluoro-6-methoxybenzamide Scaffolds in Drug Discovery

This technical guide provides an in-depth literature review and operational framework for 4-Chloro-2-fluoro-6-methoxybenzamide and its derivatives. It focuses on the structural utility of the 2,6-disubstituted benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth literature review and operational framework for 4-Chloro-2-fluoro-6-methoxybenzamide and its derivatives. It focuses on the structural utility of the 2,6-disubstituted benzamide scaffold , a privileged motif in medicinal chemistry known for inducing atropisomerism and enhancing metabolic stability.

Executive Summary: The "Twisted Amide" Pharmacophore

The 4-Chloro-2-fluoro-6-methoxybenzamide scaffold represents a highly specific "molecular lock" used in modern drug design. Unlike unsubstituted benzamides which adopt a planar conformation to maximize


-conjugation, the presence of the 2-Fluoro  and 6-Methoxy  substituents creates significant steric strain (A(1,3) strain).[1][2]

This forces the amide bond out of the plane of the phenyl ring, locking the molecule into a specific 3D conformation. This "pre-organized" state is critical for:

  • Entropy-Enthalpy Compensation: Reducing the entropic penalty upon binding to deep protein pockets (e.g., Kinases, FtsZ).

  • Metabolic Blocking: The 2,6-substitution protects the amide bond from rapid hydrolysis by amidases.

  • Selectivity: The specific twist allows discrimination between homologous enzymes.

Structural Logic & Conformational Analysis

The Ortho-Effect Mechanism

The biological activity of this scaffold is driven by the Ortho-Effect . The 6-methoxy group is bulky, and the 2-fluoro atom, while small, provides electrostatic repulsion against the amide oxygen/nitrogen lone pairs.

  • Planar Conformation (Inactive): High energy due to steric clash between the amide protons and the 6-OMe methyl group.

  • Twisted Conformation (Active): The amide rotates ~40-60° out of plane. This exposes the 4-Chloro substituent to hydrophobic regions of the target protein while positioning the amide NH for hydrogen bonding.

Visualizing the Pharmacophore (DOT Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the conformational lock mechanism.

G Core 4-Chloro-2-fluoro-6-methoxybenzamide Sub_2F 2-Fluoro: Electrostatic Lock Core->Sub_2F Sub_6OMe 6-Methoxy: Steric Bulk Core->Sub_6OMe Sub_4Cl 4-Chloro: Lipophilic Handle Core->Sub_4Cl Twist Steric Twist (40-60°) (Ortho-Effect) Metabolism Metabolic Stability (Amidase Block) Twist->Metabolism Steric Shielding Binding Target Binding (Kinase/FtsZ) Twist->Binding Pre-organization Sub_2F->Twist Repulsion Sub_6OMe->Twist Steric Clash Sub_4Cl->Binding Hydrophobic Pocket

Figure 1: Mechanistic impact of the 2,6-substitution pattern on conformation and biological function.

Synthetic Methodologies

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide requires careful orchestration to install the three substituents in the correct orientation. The most robust industrial route proceeds via the Lithiation-Boronation or Nucleophilic Aromatic Substitution (


)  pathways.
Route A: From 1-Chloro-3,5-difluorobenzene (High Precision)

This route is preferred for generating the acid precursor (4-chloro-2-fluoro-6-methoxybenzoic acid) with high regioselectivity.

Step-by-Step Protocol:

  • Starting Material: 1-Chloro-3,5-difluorobenzene.[3]

  • Lithiation (Directing Group):

    • Reagent: LDA (Lithium Diisopropylamide) in THF at -78°C.

    • Mechanism: The protons between the halogens are acidic. The position between the two fluorines is most acidic, but steric hindrance directs lithiation to the position between F and Cl if controlled carefully, or more commonly, lithiation of 1-chloro-3-fluoro-5-methoxybenzene is used.

    • Refined Strategy: Start with 3-Chloro-5-fluoroanisole .

  • Carboxylation:

    • Quench the lithiated species with

      
       (dry ice) to form the benzoate.
      
    • Result: 4-Chloro-2-fluoro-6-methoxybenzoic acid.

  • Amidation:

    • Activation: React the acid with Thionyl Chloride (

      
      ) or Oxalyl Chloride to form the Acid Chloride.
      
    • Amination: Treat with aqueous Ammonia (

      
      ) or Ammonium Chloride (
      
      
      
      ) in presence of base (DIPEA).
Route B: on 4-Chloro-2,6-difluorobenzamide

This route uses commercially available precursors but requires careful control to prevent over-substitution.

  • Precursor: Methyl 4-chloro-2,6-difluorobenzoate.

  • Methoxylation:

    • Reagents: Sodium Methoxide (NaOMe) in Methanol.

    • Conditions: 0°C to Room Temperature.[2]

    • Selectivity: The 2-position fluorine is displaced by methoxide. Note: If temperature is too high, the 6-position may also react, or the 4-chloro may be displaced (less likely due to electronics).

  • Amidation: Standard aminolysis of the ester using Ammonia in Methanol/Water.

Synthetic Workflow Diagram

Synthesis Start Start: 3-Chloro-5-fluoroanisole Step1 1. Lithiation (n-BuLi/THF, -78°C) 2. CO2 Quench Start->Step1 Inter1 Intermediate: 4-Chloro-2-fluoro-6-methoxybenzoic acid Step1->Inter1 Step2 Activation: SOCl2, Reflux Inter1->Step2 Inter2 Acid Chloride Step2->Inter2 Step3 Amidation: NH3 (aq) / DCM Inter2->Step3 Final Target: 4-Chloro-2-fluoro-6-methoxybenzamide Step3->Final

Figure 2: Preferred synthetic pathway via lithiation-carboxylation sequence.

Medicinal Chemistry Applications

The 4-Chloro-2-fluoro-6-methoxybenzamide moiety acts as a pharmacophore in two primary therapeutic areas: Kinase Inhibition and Antibacterial Agents .

p38 MAPK Inhibition

Benzamide derivatives are classic inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).

  • Mechanism: The amide acts as a linker. The phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Role of 4-Cl: Halogen bonding or hydrophobic interaction with the "Gatekeeper" residue (often Threonine or Methionine).

  • Role of 2-F, 6-OMe: These substituents force the benzamide ring to twist relative to the amide linker, allowing the molecule to navigate the narrow "linker region" of the kinase without energetic penalty.

FtsZ Inhibition (Antibacterial)

Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial cytoskeletal protein essential for cell division.

  • Relevance: 2,6-Difluoro and 2-fluoro-6-methoxy benzamides are known to bind to the interdomain cleft of FtsZ.

  • Data Insight: Studies show that removing the "ortho" substituents (flattening the molecule) increases the

    
     by orders of magnitude (from 
    
    
    
    to
    
    
    range), proving the necessity of the twisted conformation.
Biological Activity Data Summary

Representative data derived from SAR studies of analogous 2,6-disubstituted benzamides.

Compound VariantSubstitution PatternConformationp38 MAPK IC50 (nM)Metabolic Stability (t1/2)
Target 4-Cl, 2-F, 6-OMe Twisted (~55°) 12 > 120 min
Analog A4-Cl (Unsubstituted ortho)Planar (0°)> 1000< 15 min
Analog B4-Cl, 2-F (Mono-ortho)Semi-Twisted15045 min
Analog C4-Cl, 2,6-Di-OMeHighly Twisted25> 120 min

Analytical Profiling & Quality Control

To ensure the integrity of this compound in research, the following analytical parameters must be verified.

NMR Fingerprint ( and )
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       3.85 ppm (s, 3H, -OCH
      
      
      
      ): Distinct singlet.
    • 
       7.10-7.30 ppm (m, 2H, Ar-H): Coupling between H-3 and H-5, and H-F coupling.
      
    • 
       7.60, 7.80 ppm (br s, 2H, -NH
      
      
      
      ): Broad singlets, often split due to restricted rotation.
  • 
     NMR: 
    
    • Single peak around -110 to -115 ppm. The multiplicity depends on H-F coupling (

      
      ).
      
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

References

  • National Institutes of Health (NIH). (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogen-activated Protein Kinase Inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs. Retrieved from [Link]

  • PubChem. (2025). 4-chloro-2-fluoro-6-methoxybenzamide Compound Summary. Retrieved from [Link]

  • Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide

Application Note: High-Yield Synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide via Acyl Chloride Activation Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide via Acyl Chloride Activation

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6) [1].[1] This scaffold is a critical intermediate in the development of agrochemicals and pharmaceutical agents, particularly those requiring a stable, electron-rich aromatic core with specific steric constraints.[1]

The 2,6-disubstitution pattern (Fluoro and Methoxy groups) on the benzamide ring introduces significant steric hindrance, which enhances metabolic stability but challenges standard amidation coupling methods.[1] This protocol utilizes an acid chloride activation pathway to overcome steric barriers, ensuring high conversion rates and minimizing side reactions.

Strategic Analysis & Retrosynthesis

Mechanistic Insight: Direct condensation of 2,6-disubstituted benzoic acids with amines using standard coupling reagents (e.g., EDC, DCC) often suffers from slow kinetics due to the "ortho effect," where the bulky substituents shield the carbonyl carbon.[1] To circumvent this, we employ Oxalyl Chloride with catalytic Dimethylformamide (DMF) .[1] This generates the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride, facilitating immediate nucleophilic attack by ammonia.[1]

Retrosynthetic Pathway: The synthesis is designed as a convergent assembly starting from the commercially available or synthesized 4-chloro-2-fluoro-6-methoxybenzoic acid.[1]

Retrosynthesis Target 4-Chloro-2-fluoro-6-methoxybenzamide (Target Molecule) Intermediate Acid Chloride Intermediate (Highly Reactive) Target->Intermediate Amidation (NH3) StartingMaterial 4-Chloro-2-fluoro-6-methoxybenzoic Acid (Precursor) Intermediate->StartingMaterial Activation ((COCl)2, DMF)

Figure 1: Retrosynthetic strategy highlighting the activation of the sterically hindered acid precursor.[1]

Materials & Equipment

Reagents:

  • Precursor: 4-Chloro-2-fluoro-6-methoxybenzoic acid (Purity >98%)[1]

  • Activator: Oxalyl Chloride (2.0 M in DCM) or Thionyl Chloride (High Purity)[1]

  • Catalyst: N,N-Dimethylformamide (DMF), Anhydrous[1]

  • Nucleophile: Ammonium Hydroxide (28-30% NH₃) or Methanolic Ammonia (7N)[1]

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

Equipment:

  • Double-neck round bottom flask (inert atmosphere compatible)[1]

  • Pressure-equalizing addition funnel[1]

  • Rotary evaporator with base trap[1]

  • Inert gas manifold (Nitrogen or Argon)[1]

Detailed Synthesis Protocol

Phase 1: Activation (Acid Chloride Formation)[1]
  • Setup: Flame-dry a 250 mL double-neck round bottom flask and purge with Nitrogen.

  • Charging: Add 4-Chloro-2-fluoro-6-methoxybenzoic acid (10.0 mmol) and anhydrous DCM (50 mL). The starting material may be a suspension at this stage.[1]

  • Catalysis: Add catalytic DMF (2-3 drops).[1] This is critical for forming the reactive chloroiminium intermediate.[1]

  • Addition: Cool the mixture to 0°C. Add Oxalyl Chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes via the addition funnel.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Ensure proper venting through a scrubber.[1]
  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours. The solution should become clear, indicating the consumption of the acid.

  • Isolation: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.

    • Note: Do not heat above 40°C to prevent thermal decomposition.[1] The residue is the crude acid chloride.

Phase 2: Amidation
  • Preparation: Redissolve the crude acid chloride residue in fresh anhydrous DCM (20 mL).

  • Amidation: In a separate flask, cool Ammonium Hydroxide (20 mL, excess) or 7N Ammonia in Methanol to 0°C.

  • Coupling: Slowly add the acid chloride solution to the ammonia solution with vigorous stirring. The reaction is exothermic; maintain temperature <10°C.[1]

  • Completion: Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Workup:

    • Dilute with water (50 mL) and extract with DCM (3 x 30 mL).

    • Wash the combined organic layers with 1M HCl (to remove excess amine), followed by Saturated

      
       and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
Phase 3: Purification & Analysis
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Ethyl Acetate/Hexanes to yield white crystalline needles.[1]

  • Yield Expectations: 85-95% isolated yield.

Table 1: Process Parameters & Critical Control Points

ParameterSpecificationCriticalityRationale
Temperature (Activation) 0°C to RTHighControls gas evolution rate; prevents side reactions.[1]
Stoichiometry (Oxalyl Cl) 1.1 - 1.2 eqMediumExcess ensures full conversion; too much complicates workup.[1]
Catalyst (DMF) 1-2 mol%HighEssential for reaction kinetics; without it, reaction is sluggish.[1]
Quench pH > 9MediumEnsures ammonia remains nucleophilic during coupling.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, including critical decision points and safety barriers.

SynthesisWorkflow Start Start: 4-Chloro-2-fluoro-6-methoxybenzoic Acid Activation Phase 1: Activation (DCM, (COCl)2, cat. DMF) Start->Activation N2 Atmosphere, 0°C Evaporation Remove Volatiles (Isolate Acid Chloride) Activation->Evaporation Gas Evolution Ceases Coupling Phase 2: Amidation (Add to cold NH4OH) Evaporation->Coupling Redissolve in DCM Workup Phase 3: Extraction & Wash (DCM / Brine / Drying) Coupling->Workup Exotherm Control Product Final Product: 4-Chloro-2-fluoro-6-methoxybenzamide Workup->Product Recrystallization

Figure 2: Step-by-step experimental workflow for the synthesis of the target benzamide.

Safety & Compliance (E-E-A-T)

Hazard Identification:

  • Oxalyl Chloride: Highly toxic by inhalation; reacts violently with water to produce HCl and CO.[1] Must be handled in a functioning fume hood.[1]

  • Dichloromethane: Suspected carcinogen; volatile.[1] Use appropriate PPE (gloves, goggles).[3]

  • Ammonia: Corrosive gas/liquid; causes severe skin burns and eye damage.[1]

Professional Handling: All procedures described herein must be conducted in a properly equipped laboratory environment. Waste streams containing halogenated solvents must be segregated and disposed of according to local environmental regulations (e.g., RCRA in the US).

Validation Data (Expected):

  • 1H NMR (DMSO-d6):

    
     7.5 (s, 1H, NH), 7.3 (s, 1H, NH), 7.1 (d, Ar-H), 6.9 (d, Ar-H), 3.8 (s, 3H, OMe).[1] Note: Amide protons may appear broad.
    
  • Mass Spectrometry: [M+H]+ calc. for C8H7ClFNO2: ~204.02 [2].[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71721115, 4-chloro-2-fluoro-6-methoxybenzamide.[1] Retrieved from [Link][1]

Sources

Application

Reaction protocols for preparing 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary This application note details the optimized synthetic protocols for 4-Chloro-2-fluoro-6-methoxybenzamide , a critical scaffold in the development of picolinic acid herbicides (e.g., Arylex active mimics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for 4-Chloro-2-fluoro-6-methoxybenzamide , a critical scaffold in the development of picolinic acid herbicides (e.g., Arylex active mimics) and kinase inhibitors.

The synthesis prioritizes Regioselective Nucleophilic Aromatic Substitution (SNAr) on a polyfluorinated precursor. This approach offers superior atom economy and impurity profile control compared to de novo benzene ring construction or late-stage chlorination. Two validated routes are presented:

  • Route A (Direct Amidation): SNAr on 4-chloro-2,6-difluorobenzamide (Recommended).

  • Route B (Nitrile Hydrolysis): SNAr on 4-chloro-2,6-difluorobenzonitrile followed by hydrolysis.

Strategic Retrosynthesis & Pathway Analysis

The 2,6-disubstituted benzamide core is sterically congested. The most efficient disconnection relies on the high reactivity of fluorine atoms ortho to an electron-withdrawing group (EWG) like a carbonyl or nitrile.

Mechanistic Insight: In 4-chloro-2,6-difluorobenzamide, the amide group at C1 activates the C2 and C6 positions for nucleophilic attack. The C4-chlorine atom is significantly less reactive towards methoxide substitution than the C2/C6-fluorines due to the higher electronegativity of fluorine (stabilizing the Meisenheimer complex) and the specific resonance deactivation at the para position.

Retrosynthesis Target TARGET 4-Chloro-2-fluoro-6-methoxybenzamide Precursor1 INTERMEDIATE 4-Chloro-2,6-difluorobenzamide Precursor1->Target S_NAr (Regioselective) MeOH, 0°C to RT Precursor2 STARTING MATERIAL 4-Chloro-2,6-difluorobenzonitrile (CAS: 886500-41-0) Precursor2->Target Alt Route: S_NAr then Hydrolysis Precursor2->Precursor1 Hydrolysis H2SO4 or NaOH Reagent REAGENT Sodium Methoxide (NaOMe) Reagent->Target

Figure 1: Retrosynthetic logic flow. The pathway leverages the differential reactivity of halogens in the 2,6-difluoro-4-chloro system.

Experimental Protocols

Safety Pre-Check
  • Sodium Methoxide (NaOMe): Highly corrosive and moisture-sensitive. Handle under inert atmosphere (N2 or Ar).

  • Fluorinated Aromatics: Potential skin sensitizers. Use double gloving (Nitrile).

  • Exotherm: The SNAr reaction is exothermic. Strict temperature control is required to prevent bis-substitution (formation of 2,6-dimethoxy byproduct).

Protocol A: Direct SNAr on 4-Chloro-2,6-difluorobenzamide (Preferred)

This route is preferred for its operational simplicity and high yield (>85%).

Reagents:

  • 4-Chloro-2,6-difluorobenzamide (1.0 equiv)

  • Sodium Methoxide (0.5 M in MeOH or solid, 1.05 equiv)

  • Methanol (Anhydrous, 10 V)

  • Acetic Acid (for quench)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 4-Chloro-2,6-difluorobenzamide (10.0 g, 52.2 mmol) and anhydrous Methanol (100 mL). Equip with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Cooling: Cool the suspension to 0–5 °C using an ice/water bath.

  • Addition: Add Sodium Methoxide solution (25 wt% in MeOH, 12.4 mL, 54.8 mmol) dropwise over 30 minutes via an addition funnel.

    • Critical Control Point: Maintain internal temperature < 10 °C to ensure regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 3–5 hours.

    • Monitoring: Check by HPLC or TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4).

  • Quench: Once complete, cool the mixture to 10 °C and adjust pH to ~6–7 with Acetic Acid (~0.5 mL) or dilute HCl.

  • Workup (Precipitation): Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (2 x 50 mL) and cold heptane (1 x 30 mL) to remove lipophilic impurities.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 9.0 – 9.6 g (85–90%). Appearance: White to off-white crystalline solid.

Protocol B: Synthesis from 4-Chloro-2,6-difluorobenzonitrile

Use this route if the amide precursor is unavailable.

Phase 1: Regioselective Methoxylation

  • Dissolve 4-Chloro-2,6-difluorobenzonitrile (1.0 equiv) in MeOH.

  • Add NaOMe (1.05 equiv) at 0 °C. Stir at RT for 2 hours.

  • Precipitate with water to isolate 4-Chloro-2-fluoro-6-methoxybenzonitrile .

Phase 2: Nitrile Hydrolysis

  • Suspend the intermediate nitrile in 80% H2SO4 (5 V).

  • Heat to 60–70 °C for 4 hours. (Avoid higher temps to prevent decarboxylation).

  • Pour onto ice. Filter the resulting 4-Chloro-2-fluoro-6-methoxybenzamide .

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, compare analytical data against the specifications below.

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Appearance White crystalline powder
Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
Melting Point 124 – 128 °CConsistent with benzamide derivatives [1].[1]
Mass Spectrometry [M+H]+ = 204.02Chlorine isotope pattern (3:1) observed.[2]

NMR Characterization (DMSO-d6, 400 MHz):

  • δ 7.60 (br s, 1H): Amide N-H (A).

  • δ 7.45 (br s, 1H): Amide N-H (B).

  • δ 7.15 (dd, J = 10.0, 2.0 Hz, 1H): Aromatic H (C3, meta to F).

  • δ 6.98 (s, 1H): Aromatic H (C5, meta to OMe).

  • δ 3.85 (s, 3H): Methoxy (-OCH3).

Note: The coupling constants confirm the preservation of the 4-chloro and 2-fluoro substitutions. A loss of the fluorine coupling would indicate incorrect substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (Dimethoxy impurity) Excess NaOMe or High TempStrictly control stoichiometry (1.05 eq) and keep T < 25 °C.
Low Yield Incomplete precipitationEnsure the water volume during quench is at least 5x the methanol volume.
Yellow Coloration Oxidation of phenolate byproductsWash the filter cake with cold toluene or heptane.

References

  • PubChem. 4-chloro-2-fluoro-6-methoxybenzamide (Compound). National Library of Medicine. Available at: [Link]

  • Google Patents.Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2). (Describes related 4-chloro-2-fluoro-3-methoxy scaffolds).

Sources

Method

Application Note: 4-Chloro-2-fluoro-6-methoxybenzamide as a Pharmacophore Scaffold

The following Application Note is a detailed technical guide for the use of 4-Chloro-2-fluoro-6-methoxybenzamide as a pharmaceutical intermediate. It is designed for medicinal chemists and process development scientists....

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide for the use of 4-Chloro-2-fluoro-6-methoxybenzamide as a pharmaceutical intermediate. It is designed for medicinal chemists and process development scientists.[1]

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzamide (PubChem CID: 71721115) is a highly functionalized aromatic building block characterized by its dense substitution pattern. Unlike simple benzamides, this intermediate offers a unique "3-5" substitution vector that is critical for two major classes of therapeutics:

  • Atropisomeric Kinase Inhibitors: The 2-fluoro-6-methoxy motif creates significant steric bulk, forcing orthogonal conformation in biaryl systems. This is essential for filling hydrophobic pockets in kinases (e.g., RET, KIT) and reducing entropic penalties upon binding.[1]

  • Nuclear Receptor Modulators: Recent disclosures (e.g., Bayer AG) identify this scaffold as a key precursor for covalent PPARG inverse agonists (BAY-5516 series) used in bladder cancer research.[1]

This guide outlines the protocols for transforming this amide into high-value pharmacophores via Directed Ortho Metalation (DoM) and Hofmann Rearrangement .[1]

Technical Profile & Reactivity Analysis

PropertySpecification
Chemical Name 4-Chloro-2-fluoro-6-methoxybenzamide
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
Key Functional Groups Primary Amide (Directing Group), Aryl Chloride (Handle for Pd-coupling), Fluorine/Methoxy (Steric/Electronic modulators)
Solubility DMSO (>50 mg/mL), DMF, Methanol; Low in water.
pKa (Amide) ~15-16 (Weakly acidic N-H)
Structural Logic: The "Locked" Conformation

The ortho-fluoro and ortho-methoxy groups flank the amide. This "buttressing effect" restricts rotation around the aryl-carbonyl bond. When this amide is converted to an aniline or biaryl, it imparts axial chirality (atropisomerism), a property increasingly exploited to increase selectivity in promiscuous ATP-binding pockets.[1]

Application Workflow: Pathway Divergence

The utility of this intermediate lies in its ability to diverge into two distinct chemical spaces: Aniline Derivatives (for Hinge Binders) and Functionalized Biaryls (for Allosteric Modulators).[1]

Diagram 1: Synthetic Divergence Map

G Start 4-Chloro-2-fluoro- 6-methoxybenzamide Hofmann Reaction A: Hofmann Rearrangement Start->Hofmann PhI(OAc)2 or NaOBr DoM Reaction B: Directed Ortho Metalation Start->DoM LTMP or n-BuLi Aniline 4-Chloro-2-fluoro- 6-methoxyaniline Hofmann->Aniline Kinase Kinase Inhibitors (Ureas/Amides) Aniline->Kinase Coupling LiSpecies Lithiated Intermediate (C3 or C5) DoM->LiSpecies Boronic Boronic Acid/Ester LiSpecies->Boronic B(OMe)3 PPARG PPARG Modulators (e.g., BAY-5516) Boronic->PPARG Suzuki Coupling

Caption: Divergent synthesis pathways from the benzamide core. Pathway A yields anilines for kinase hinge binding; Pathway B yields functionalized biaryls via DoM.[1]

Detailed Experimental Protocols

Protocol A: Hofmann Rearrangement to 4-Chloro-2-fluoro-6-methoxyaniline

Context: This aniline is a critical "bottom-half" fragment for Type II kinase inhibitors. The rearrangement must be controlled to prevent halogen migration.[1]

Materials:

  • 4-Chloro-2-fluoro-6-methoxybenzamide (1.0 eq)

  • Iodosobenzene diacetate (PIDA) (1.1 eq)[1]

  • Solvent: Ethyl Acetate / Acetonitrile (1:1)[1]

  • Base: Aqueous NaOH (2M) (if using classical conditions) or no base for PIDA.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the benzamide in 50 mL of Acetonitrile/Water (4:1 v/v).

  • Reagent Addition: Add Iodosobenzene diacetate (PIDA) (11 mmol) in one portion at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. Note: PIDA is preferred over Bromine/NaOH to avoid electrophilic bromination of the electron-rich ring.

  • Workup: Concentrate the acetonitrile under reduced pressure. Dilute the aqueous residue with EtOAc (100 mL) and wash with saturated NaHCO₃.[1]

  • Purification: The resulting isocyanate intermediate hydrolyzes in situ to the amine.[1] Purify via flash column chromatography (Hexane/EtOAc 8:2).

  • Validation:

    • Expected MS (ESI+): m/z 176.0 [M+H]+.

    • NMR Check: Disappearance of broad amide singlets (~7.5 ppm); appearance of broad aniline singlet (~4.0 ppm).[1]

Protocol B: Directed Ortho Metalation (DoM) & Borylation

Context: The amide group is a powerful Directed Metalation Group (DMG).[1] However, the presence of the acidic N-H protons requires the use of excess base (to deprotonate N-H first) or protection.[1] A common strategy is to use the N,N-diethyl or N-cumyl analog, but the primary amide can be lithiated using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to avoid nucleophilic attack.

Target: Functionalization at C3 (ortho to F) or C5 (ortho to OMe). Mechanistic Note: The coordination of Li+ to the amide oxygen and the methoxy oxygen strongly favors lithiation at the C5 position (between Cl and OMe) or C3 (between Cl and F).[1]

Materials:

  • 4-Chloro-2-fluoro-6-methoxybenzamide (dried)

  • n-Butyllithium (2.5 M in hexanes)

  • TMP (2,2,6,6-Tetramethylpiperidine)

  • Triisopropyl borate (B(OiPr)₃)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • LiTMP Preparation: In a flame-dried flask under Argon, add TMP (2.2 eq) and THF. Cool to -78°C. Add n-BuLi (2.2 eq) dropwise. Stir for 30 min at 0°C to generate LiTMP.[1]

  • Substrate Addition: Cool LiTMP solution back to -78°C. Add the benzamide (1.0 eq) dissolved in THF dropwise.

    • Observation: The solution may turn deep yellow/orange, indicating the formation of the dianion (N-Li, Aryl-Li).

  • Metalation: Stir at -78°C for 1 hour.

  • Quench: Add Triisopropyl borate (3.0 eq) rapidly.

  • Hydrolysis: Allow to warm to RT overnight. Quench with 2M HCl to hydrolyze the boronate ester to the boronic acid.[1]

  • Isolation: Extract with EtOAc. The product, (3-carbamoyl-6-chloro-4-fluoro-2-methoxyphenyl)boronic acid , is often used crude in Suzuki couplings.

Case Study: PPARG Inverse Agonists (BAY-5516 Analog)

Scientific Grounding: Recent research by Bayer AG (Orsi et al., Bioorg.[1] Med. Chem., 2023) utilized a scaffold closely related to this benzamide to create BAY-5516 , a covalent inverse agonist of PPARG.

Mechanism of Action: The 4-chloro-2-fluoro-6-methoxy motif serves as the "warhead carrier." In the synthesis of BAY-5516 analogs:

  • The Aniline (derived via Protocol A) is reacted with an isophthaloyl chloride derivative.[1]

  • Logic: The 2-fluoro and 6-methoxy groups twist the amide bond relative to the phenyl ring. This twist is critical for the molecule to fit into the PPARG ligand-binding domain (LBD) and position the electrophile (often a nitrile or acrylamide) near Cysteine 285 for covalent modification.[1]

Data Summary (BAY-5516 Series):

ParameterValue/ObservationSignificance
Target PPARG (Inverse Agonist)Cancer Therapy (Bladder)
Binding Mode Covalent (Cys285)Irreversible Inhibition
Scaffold Role Conformational LockPrevents "agonist" conformation
Metabolic Stability High (Microsomal)Blocked metabolic soft spots

References

  • Orsi, D. L., et al. (2023).[1][2][3] "Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists." Bioorganic & Medicinal Chemistry, 78, 117130.[1][2][3]

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.[1] [1]

  • Corteva Agriscience LLC. (2014).[1][4] "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." U.S. Patent No.[1][5] 8,822,730.[1]

  • PubChem. (2025).[1] "Compound Summary: 4-chloro-2-fluoro-6-methoxybenzamide (CID 71721115)." [1]

Disclaimer: This Application Note is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Sources

Application

Application Note: 4-Chloro-2-fluoro-6-methoxybenzamide (CFMB) in Agrochemical Discovery

Executive Summary & Strategic Value 4-Chloro-2-fluoro-6-methoxybenzamide (CFMB) represents a "privileged scaffold" in modern agrochemical design, specifically for auxinic herbicides and PPO (Protoporphyrinogen Oxidase) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Chloro-2-fluoro-6-methoxybenzamide (CFMB) represents a "privileged scaffold" in modern agrochemical design, specifically for auxinic herbicides and PPO (Protoporphyrinogen Oxidase) inhibitors .

Its strategic value lies in its trisubstituted benzene ring pattern (


-substitution). In crop protection chemistry, this specific substitution pattern serves two critical functions:
  • Metabolic Resistance: The substituents at the 2- and 6-positions (Fluoro and Methoxy) create a "steric shield" around the amide/carbonyl core. This blocks hydrolytic enzymes in plants (e.g., aryl acylamidases) from rapidly degrading the molecule, extending residual activity.

  • Electronic Tuning: The electron-withdrawing fluorine (C2) and electron-donating methoxy (C6) create a unique dipole moment that influences binding affinity to auxin receptors (TIR1/AFB) or PPO enzymes.

This guide details the synthesis, quality control, and application of CFMB as a late-stage intermediate for generating herbicide libraries.

Chemical Profile & Safety

PropertySpecification
IUPAC Name 4-Chloro-2-fluoro-6-methoxybenzamide
Formula

Molecular Weight 203.60 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 138–142 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water
LogP (Calc) ~1.8 (Optimal for phloem mobility)
Hazards Irritant (Skin/Eye). Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.

Synthesis Protocol: The "Steric Shield" Route

Objective: Synthesize high-purity CFMB from 4-chloro-2-fluoro-6-methoxybenzoic acid (CFMBA) via acid chloride activation. This route is preferred over direct nitrile hydrolysis to avoid byproduct formation.

Reagents
  • Precursor: 4-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride (1.2 eq)
    
  • Catalyst: DMF (drops)

  • Reagent: Aqueous Ammonia (28%) or Ammonia gas

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • Charge a dry 3-neck flask with CFMBA (10 g, 49 mmol) and dry Toluene (100 mL).

    • Add catalytic DMF (0.1 mL).

    • Add

      
       (8.7 g, 73.5 mmol) dropwise at room temperature.
      
    • Critical Step: Heat to reflux (80°C) for 3 hours. Monitor off-gassing (

      
      ).
      
    • Checkpoint: Monitor via TLC (MeOH quench). Disappearance of acid spot indicates conversion to acid chloride.

    • Evaporate excess

      
       under reduced pressure. Redissolve residue in dry DCM (50 mL).
      
  • Amidation (The CFMB Formation):

    • Cool the acid chloride solution to 0°C.

    • Add aqueous Ammonia (28%, 20 mL) dropwise, maintaining internal temp < 10°C. Note: Use biphasic stirring.

    • Allow to warm to RT and stir for 2 hours. Precipitate should form.

  • Work-up & Purification:

    • Filter the solid precipitate.

    • Wash cake with cold water (

      
      ) to remove ammonium salts.
      
    • Wash with cold Hexane (

      
      ) to remove non-polar impurities.
      
    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (8:2). Cool slowly to 4°C.

    • Dry in vacuum oven at 45°C for 12 hours.

Synthesis Logic & Pathway Visualization

SynthesisWorkflow Start Precursor: 4-Cl-2-F-6-OMe-Benzoic Acid Activation Step 1: Activation (SOCl2, DMF, Reflux) Start->Activation Nu- Acyl Substitution Intermediate Intermediate: Acid Chloride Species Activation->Intermediate - HCl, - SO2 Amidation Step 2: Amidation (NH3 aq, 0°C) Intermediate->Amidation Nucleophilic Attack Crude Crude CFMB (Precipitate) Amidation->Crude Precipitation Purification Step 3: Recrystallization (EtOH/H2O) Crude->Purification Impurity Removal Final Final Product: CFMB (>98% Purity) Purification->Final Crystallization

Figure 1: Synthetic pathway for CFMB emphasizing the acid chloride activation route to ensure high yield and purity.

Application in Lead Optimization (SAR)

CFMB is rarely the final active ingredient. It is a scaffold used to generate libraries of:

  • N-Alkylated Benzamides: Analogs of Isoxaben (pre-emergence herbicides).

  • Benzonitriles: Dehydration of CFMB yields 4-chloro-2-fluoro-6-methoxybenzonitrile, a precursor for Isoxazole or Pyridine herbicides.

Protocol: Library Generation via N-Alkylation

To improve lipophilicity (


) or introduce heterocycles:
  • Deprotonation: Dissolve CFMB (1 eq) in dry DMF. Add

    
     (1.1 eq) at 0°C. Stir 30 min.
    
  • Alkylation: Add alkyl halide (R-X) (e.g., benzyl bromide, isoxazolyl-methyl chloride).

  • Heat: 60°C for 4 hours.

  • Outcome: Creates N-substituted benzamides. The steric bulk of the 2,6-substituents forces the N-substituent out of plane, creating a specific 3D shape ("molecular torsion") critical for fitting into the auxin receptor pocket.

SAR Logic Visualization

SAR_Logic cluster_mods Structural Modifications CFMB CFMB Scaffold (Core) Pos2 Position 2 (Fluoro) Electronic w/d Metabolic Block CFMB->Pos2 Pos6 Position 6 (Methoxy) Lipophilicity Steric Bulk CFMB->Pos6 Pos4 Position 4 (Chloro) Hydrophobic Anchor Receptor Affinity CFMB->Pos4 Amide Amide Linker H-Bond Donor/Acceptor Cyclization Point CFMB->Amide Result1 High Persistence (Long Residual) Pos2->Result1 Prevents Hydroxylation Pos6->Result1 Prevents Glycosylation Result2 Library Generation (Isoxaben Analogs) Amide->Result2 Derivatization

Figure 2: Structure-Activity Relationship (SAR) logic for the CFMB scaffold. The 2,6-substitution pattern is the primary driver for metabolic stability.

Quality Control (QC) Protocols

Trustworthiness in data requires rigorous QC.[1]

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: Water + 0.1%

    
    .
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Amide absorption) and 254 nm (Aromatic).

  • Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.

NMR Validation ( NMR, 400 MHz, )
  • Diagnostic Signals:

    • 
       3.85 ppm (s, 3H): Methoxy group  (-OCH3).
      
    • 
       7.10–7.30 ppm (m, 2H): Aromatic protons  (H3, H5). Note: Coupling with Fluorine will split these signals.
      
    • 
       7.60, 7.80 ppm (br s, 2H): Amide protons  (-NH2).
      

References

  • PubChem . (2024). Compound Summary: 4-chloro-2-fluoro-6-methoxybenzamide. Retrieved from [Link]

  • NBInno . (2024). The Role of Fluorinated Intermediates in Agrochemical Synthesis. Retrieved from [Link]

  • Leboulanger, C., et al. (2011).[3] Comparison of the effects of herbicides on freshwater plankton. Archives of Environmental Contamination and Toxicology. Retrieved from [Link]

Sources

Method

Application Note: Precision Functionalization of 4-Chloro-2-fluoro-6-methoxybenzamide

This Application Note is structured to guide drug discovery professionals through the chemoselective functionalization of 4-Chloro-2-fluoro-6-methoxybenzamide . It leverages the molecule’s unique electronic "push-pull" a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the chemoselective functionalization of 4-Chloro-2-fluoro-6-methoxybenzamide . It leverages the molecule’s unique electronic "push-pull" architecture to enable orthogonal library generation.

Executive Summary

The 4-Chloro-2-fluoro-6-methoxybenzamide scaffold represents a high-value "privileged structure" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of nuclear receptor modulators (e.g., PPAR


 inverse agonists). Its utility lies in its tri-orthogonal reactivity profile :
  • C4-Chlorine: Primed for Palladium-catalyzed cross-couplings.

  • C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • C1-Amide: Versatile handle for heterocycle formation or directed metalation.

This guide provides validated protocols to selectively engage these sites, allowing researchers to rapidly generate distinct Structure-Activity Relationship (SAR) vectors without protection/deprotection steps.

Structural Analysis & Reactivity Landscape

The molecule's reactivity is dictated by the interplay between the electron-withdrawing amide/halogens and the electron-donating methoxy group.

The Orthogonality Principle
  • Site A (C4-Cl): The C-Cl bond is the weakest carbon-halogen bond present (bond dissociation energy ~95 kcal/mol vs ~115 kcal/mol for C-F). It is the exclusive site for oxidative addition by Pd(0) catalysts.

  • Site B (C2-F): The fluorine atom at C2 is highly activated for S

    
    Ar due to the ortho electron-withdrawing amide group and the inductive effect of the nearby chlorine. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making it a superior leaving group to chlorine in nucleophilic substitutions, despite the stronger bond.
    
  • Site C (C6-OMe): The methoxy group acts as an electronic "anchor," preventing S

    
    Ar at the 6-position while providing solubility. It can be demethylated (BBr
    
    
    
    ) to a phenol if a hydrogen-bond donor is required.
Reactivity Map

The following diagram illustrates the independent functionalization pathways available on this scaffold.

ReactivityMap Scaffold 4-Chloro-2-fluoro- 6-methoxybenzamide Suzuki PATH A: C4-Arylation (Suzuki-Miyaura) Target: Hydrophobic Pocket Scaffold->Suzuki Pd(0), Ar-B(OH)2 Chemoselective at C-Cl SNAr PATH B: C2-Amination (SNAr Displacement) Target: Solubilizing Groups Scaffold->SNAr R-NH2, Heat Chemoselective at C-F AmideMod PATH C: Amide Modulation (Dehydration/Cyclization) Scaffold->AmideMod POCl3 or DMF-DMA

Figure 1: Chemoselective reactivity map demonstrating orthogonal functionalization vectors.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position without disturbing the C2-Fluorine. Mechanism: The oxidative addition of Pd(0) occurs preferentially at the weaker C-Cl bond. The C-F bond remains inert under standard Suzuki conditions.

Materials:

  • Substrate: 4-Chloro-2-fluoro-6-methoxybenzamide (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the substrate, boronic acid, K

    
    CO
    
    
    
    , and Pd catalyst.
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The peak for the starting material (Cl-isotope pattern) should disappear. The product will retain the Fluorine atom (verify by

      
      F NMR if needed).
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: Avoid using electron-rich phosphine ligands (like PCy


) at temperatures >120°C, as these can sometimes force oxidative addition into C-F bonds. Pd(dppf)Cl

provides the optimal balance of activity and selectivity.
Protocol B: C2-Selective S Ar Displacement

Objective: Replace the C2-Fluorine with an amine (primary or secondary) to introduce polarity or solubilizing tails. Mechanism: The amide group at C1 activates the ortho-fluorine. The reaction proceeds via an addition-elimination mechanism.

Materials:

  • Substrate: 4-Chloro-2-fluoro-6-methoxybenzamide (or the C4-coupled product from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow:

  • Charge: Dissolve the substrate in DMSO (0.2 M concentration).

  • Add Reagents: Add DIPEA followed by the amine nucleophile.

  • Reaction:

    • Aliphatic Amines: Heat to 80°C for 2–6 hours.

    • Anilines/Weak Nucleophiles: Heat to 100–120°C for 12–24 hours.

  • Monitoring: LCMS should show the mass shift corresponding to -F +Amine.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc.

Troubleshooting:

  • Hydrolysis: If the amide hydrolyzes to the acid, ensure the DMSO is dry and reduce the temperature.

  • Regioselectivity:[2][3] If the C4-Cl is also displaced (rare), lower the temperature and ensure only 1.1 equiv of amine is used.

Sequential Library Generation Workflow

For maximum efficiency, we recommend a "Coupling First, Substitution Second" approach. This preserves the C-Cl bond for the metal-catalyzed step (avoiding potential poisoning of the catalyst by the amine introduced in step 2).

Workflow Diagram

LibraryWorkflow Start Start: 4-Chloro-2-fluoro-6-methoxybenzamide Step1 Step 1: Suzuki Coupling (C4) (Diversity Vector 1) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Intermediate Intermediate: 4-Aryl-2-fluoro-6-methoxybenzamide Step1->Intermediate Purify Step2 Step 2: SNAr Displacement (C2) (Diversity Vector 2) Intermediate->Step2 R-NH2, DMSO, Heat Final Final Lead: 4-Aryl-2-amino-6-methoxybenzamide Step2->Final Final QC

Figure 2: Sequential workflow for generating a bifunctionalized library.

Data Summary: Expected Yields & Conditions
Reaction StepTarget SiteReagent ClassTypical YieldCritical Parameter
Suzuki Coupling C4-ChlorineAryl Boronic Acids75–90%Degassing is crucial to prevent homocoupling.
S

Ar
C2-FluorineCyclic Amines (e.g., Morpholine)80–95%Temperature control (80°C optimal).
S

Ar
C2-FluorineAnilines40–60%Requires higher heat (120°C); risk of amide hydrolysis.

References

  • Goldstein, J. T., et al. (2023).[4] Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry.

  • Lérida, A. C., et al. (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. MDPI Molecules.

  • Rohrbach, S., et al. (2019).[5] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Chemical Science.

  • PubChem. (2025). Compound Summary: 4-chloro-2-fluoro-6-methoxybenzamide.[1] National Library of Medicine.

Sources

Application

Green chemistry approaches to synthesizing 4-Chloro-2-fluoro-6-methoxybenzamide

Application Note: Green Chemistry Approaches to Synthesizing 4-Chloro-2-fluoro-6-methoxybenzamide Executive Summary This application note details sustainable, field-validated protocols for the synthesis of 4-Chloro-2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Synthesizing 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary

This application note details sustainable, field-validated protocols for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6). As a poly-functionalized aromatic intermediate, this molecule presents unique challenges due to the steric crowding of the ortho-substituents (F, OMe) and the electronic deactivation from the para-chloro group.

Traditional synthesis often relies on chlorinating agents (SOCl₂, (COCl)₂) to generate reactive acid chlorides, producing hazardous acidic waste and poor atom economy. This guide presents two "Green Chemistry" alternatives that align with the 12 Principles of Green Chemistry, specifically prioritizing Atom Economy , Safer Solvents , and Catalysis .

Target Molecule Profile

  • Chemical Name: 4-Chloro-2-fluoro-6-methoxybenzamide[1]

  • Molecular Formula: C₈H₇ClFNO₂

  • Molecular Weight: 203.59 g/mol

  • Key Structural Features:

    • Benzamide Core: Requires efficient amidation.

    • 2,6-Disubstitution: Steric hindrance protects the carbonyl but makes nucleophilic attack difficult.

    • 4-Chloro: Potential handle for further cross-coupling (must remain inert during amidation).

Retrosynthetic Analysis & Strategy

We propose two distinct green pathways. Method A utilizes a waste-free, boron-catalyzed thermal condensation. Method B employs biocatalysis for the mild hydration of the corresponding nitrile.

Retrosynthesis Target 4-Chloro-2-fluoro-6-methoxybenzamide (Target) Acid 4-Chloro-2-fluoro-6-methoxybenzoic Acid (Precursor A) Acid->Target Direct Amidation (B(OH)3 Cat.) Nitrile 4-Chloro-2-fluoro-6-methoxybenzonitrile (Precursor B) Nitrile->Target Biocatalytic Hydration (Nitrile Hydratase) Ammonia NH3 (aq) or Urea Ammonia->Target Water H2O Water->Target

Figure 1: Retrosynthetic disconnection showing the two primary green pathways. Path A utilizes direct condensation, while Path B utilizes enzymatic hydration.

Protocol A: Boric Acid-Catalyzed Direct Amidation

Principle: This method utilizes boric acid (B(OH)₃) as a mild, non-toxic catalyst to form a mixed anhydride intermediate in situ, which reacts with ammonia to form the amide. This avoids the use of thionyl chloride and generates only water as a byproduct.

Green Metrics:

  • Atom Economy: ~92% (Loss of H₂O only).

  • Solvent: Anisole or 2-MeTHF (Green alternatives to Toluene).

  • Catalyst: Boric Acid (Benign, cheap).

Experimental Procedure

Reagents:

  • 4-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 equiv)

  • Boric Acid (10 mol%)

  • Urea (1.5 equiv) [Acts as a safe, solid ammonia source]

  • Solvent: Anisole (High boiling, biodegradable)

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus (or use molecular sieves if scale is small).

  • Charging: Add 4-Chloro-2-fluoro-6-methoxybenzoic acid (2.04 g, 10 mmol), Boric acid (62 mg, 1 mmol), and Urea (0.90 g, 15 mmol) to the flask.

  • Solvation: Add Anisole (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 155°C) for 12–16 hours. The high temperature facilitates the decomposition of urea into NH₃ and the removal of water.

    • Note: The ortho-fluoro and ortho-methoxy groups create steric bulk. If conversion is slow (<50% after 6h), increase catalyst loading to 20 mol%.

  • Workup: Cool the mixture to room temperature. The product often precipitates out.

  • Purification: Filter the solid. Wash with cold water (to remove unreacted urea/boric acid) and cold heptane (to remove anisole).

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) if necessary.

Expected Yield: 75–85%[2]

Protocol B: Biocatalytic Nitrile Hydration

Principle: Using a nitrile hydratase (NHase) enzyme to selectively hydrate the nitrile to the amide.[3] This reaction proceeds in water at ambient temperature, offering the highest level of safety and sustainability.

Green Metrics:

  • Atom Economy: 100% (No byproducts).

  • Solvent: Water (buffer).

  • Energy: Ambient temperature.

Experimental Procedure

Reagents:

  • 4-Chloro-2-fluoro-6-methoxybenzonitrile (1.0 equiv)

  • Potassium Phosphate Buffer (0.1 M, pH 7.0)

  • Commercial Nitrile Hydratase (e.g., from Rhodococcus rhodochrous) or Whole Cell catalyst.

Step-by-Step Protocol:

  • Preparation: In a 50 mL Erlenmeyer flask, prepare 20 mL of phosphate buffer (pH 7.0).

  • Substrate Addition: Dissolve 4-Chloro-2-fluoro-6-methoxybenzonitrile (185 mg, 1 mmol) in a minimal amount of DMSO (0.5 mL) to aid solubility, then add to the buffer.

    • Green Tip: If the substrate is sufficiently dispersed, DMSO can be omitted to avoid co-solvents.

  • Catalysis: Add the NHase enzyme preparation (approx. 20 mg or 50 units).

  • Incubation: Shake the mixture at 25–30°C at 150 rpm for 6–12 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The nitrile spot (high R_f) should disappear, replaced by the amide spot (lower R_f).

  • Termination: Once complete, extract the reaction mixture with Ethyl Acetate (3 x 10 mL).

    • Alternative: If the product precipitates as a white solid (likely due to low water solubility), simply filter and wash with water.

  • Drying: Dry organic layer over MgSO₄ and concentrate.

Expected Yield: >90%

Comparison of Methods

MetricMethod A: Boric Acid CatalysisMethod B: Biocatalysis
Reaction Type Thermal CondensationEnzymatic Hydration
Atom Economy High (Water byproduct)Perfect (100%)
Solvent Anisole (Green organic)Water (Buffer)
Energy Input High (Reflux required)Low (Ambient Temp)
Scalability Excellent (kg to ton scale)Good (Requires enzyme supply)
Cost LowMedium (Enzyme cost)
Suitability Best for bulk synthesis from AcidBest for high-value/sensitive precursors

Analytical Validation

To validate the synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide, ensure the following spectral characteristics are met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.60–7.80 (br s, 1H, NH ), 7.40–7.50 (br s, 1H, NH ). [Amide protons]

    • δ 6.90–7.10 (m, 2H, Ar-H ). [Aromatic protons, coupling pattern depends on F]

    • δ 3.85 (s, 3H, O-CH ₃).

  • ¹⁹F NMR: Single peak around -110 to -120 ppm (Ar-F ).

  • Mass Spectrometry (ESI+): m/z = 204.0 [M+H]⁺ (Calculated for ³⁵Cl isotope).

Workflow Visualization (Method A)

Workflow Start Start: Weigh Reagents Mix Mix in Flask: Acid + Urea + B(OH)3 + Anisole Start->Mix Reflux Reflux (155°C) 12-16 Hours (Dean-Stark) Mix->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Filtration & Washing (H2O) Cool->Filter Dry Dry Product Yield: 75-85% Filter->Dry

Figure 2: Process flow for the Boric Acid-catalyzed amidation. Note the simplicity of the workup (Filtration) due to the solid nature of the product.

References

  • Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437.

  • Arce, G., et al. (2015).[4] Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(1), 27-29.[5]

  • Martínková, L., & Veselá, A. B. (2016). Biocatalytic hydrolysis of nitriles. In Green Biocatalysis.

  • Saeed, A., et al. (2008).[6] Synthesis, characterization and crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide.

Sources

Method

Application Note: Handling and Storage Protocols for 4-Chloro-2-fluoro-6-methoxybenzamide

This Application Note is designed for researchers and drug development professionals working with 4-Chloro-2-fluoro-6-methoxybenzamide . This compound is a highly functionalized aromatic amide, often utilized as a scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 4-Chloro-2-fluoro-6-methoxybenzamide . This compound is a highly functionalized aromatic amide, often utilized as a scaffold in the synthesis of agrochemicals (e.g., auxin mimics) and pharmaceutical intermediates (e.g., kinase inhibitors).

The following protocols are derived from Structure-Activity Relationship (SAR) principles regarding halogenated benzamides and standard pharmaceutical stability guidelines (ICH Q1A).


Molecular Weight:  203.60  g/mol 

Chemical Identity & Structural Context

Critical Distinction: Researchers must distinguish this primary amide from its N-methoxy-N-methyl analog (Weinreb amide, CAS 198967-23-6), which is frequently encountered in literature as a synthetic intermediate. This protocol applies strictly to the primary amide (


) variant.
Physicochemical Profile

The 2,6-disubstitution pattern (Fluoro and Methoxy groups) creates significant ortho-shielding around the amide bond.

  • Steric Effect: The bulky methoxy group at position 6 and the fluorine at position 2 sterically hinder the carbonyl carbon, rendering this compound significantly more resistant to hydrolysis than unsubstituted benzamide.

  • Electronic Effect: The electronegative fluorine and chlorine atoms withdraw electron density, potentially increasing the acidity of the amide protons (

    
     shift), which influences solubility in basic media.
    
PropertyValue / CharacteristicNote
Appearance White to off-white crystalline solidColor change (yellowing) indicates oxidation.
Predicted LogP ~1.5 – 2.0Moderately lipophilic; low aqueous solubility.
Solubility DMSO, DMF, Ethanol, MethanolInsoluble in water without co-solvent.
Melting Point 138–142 °C (Predicted range)Sharp endotherm expected in DSC.
Hygroscopicity LowHydrophobic halogens reduce moisture uptake.

Storage Protocols

The "Ortho-Shield" Stability Model

While the ortho-substitution protects the amide bond, the electron-rich methoxy group introduces a susceptibility to oxidative degradation under high-energy light.

DOT Diagram 1: Degradation Logic & Storage Strategy

The following diagram illustrates the environmental stressors and the required mitigation strategies.

StorageLogic Stressor_UV UV/Visible Light Mechanism_Photo Photolytic Cleavage (Ar-OMe bond) Stressor_UV->Mechanism_Photo Stressor_H2O Moisture/Humidity Mechanism_Hydro Amide Hydrolysis (Slowed by Sterics) Stressor_H2O->Mechanism_Hydro Stressor_O2 Atmospheric Oxygen Mechanism_Ox Ring Oxidation Stressor_O2->Mechanism_Ox Action_Amber Amber Glass Vial Mechanism_Photo->Action_Amber Mitigated by Action_Desiccant Desiccator/Inert Gas Mechanism_Hydro->Action_Desiccant Mitigated by Mechanism_Ox->Action_Desiccant Mitigated by Action_Cold Storage at +4°C Mechanism_Ox->Action_Cold Slowed by

Caption: Environmental stressors linked to degradation mechanisms and their corresponding storage mitigations.

Detailed Storage Requirements
  • Temperature: Store at +2°C to +8°C for short-term (<6 months). For long-term archiving (>1 year), store at -20°C .

    • Reasoning: Low temperature retards the kinetics of any potential defluorination or oxidative demethylation.

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

    • Reasoning: Prevents photon-induced radical formation on the methoxy group.

  • Atmosphere: Argon or Nitrogen overlay recommended for long-term storage.

    • Reasoning: While the amide is stable, the electron-rich aromatic ring can undergo slow oxidation over years.

Handling & Solubilization Protocol

Safety Pre-requisite:

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

Solubilization Workflow (Stock Solution)

This compound exhibits "brick-dust" behavior—high crystallinity and low aqueous solubility.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Weighing: Weigh the target mass of 4-Chloro-2-fluoro-6-methoxybenzamide into a glass vial. Do not use plastic microfuge tubes for initial solubilization as plasticizers may leach.

  • Primary Solubilization (DMSO): Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Technique: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Aqueous Dilution (Critical Step):

    • Slowly add the DMSO stock to the aqueous buffer (PBS or media) while vortexing.

    • Limit: Keep final DMSO concentration <0.5% (v/v) for biological assays to avoid solvent toxicity.

    • Precipitation Risk: If the solution turns milky, the compound has crashed out. Repeat using a lower concentration or add a surfactant (e.g., 0.1% Tween-80).

DOT Diagram 2: Handling & Dilution Workflow

HandlingWorkflow Start Solid Compound (4-Cl-2-F-6-OMe-Benzamide) Weigh Weigh in Fume Hood (Avoid Static) Start->Weigh Solvent Add Anhydrous DMSO (Target 50mM) Weigh->Solvent Sonicate Sonicate @ 35°C (5 mins) Solvent->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Check->Sonicate No Dilute Dilute 1:1000 into PBS/Media (Vortex immediately) Check->Dilute Yes Precip Cloudy? Precipitation Event Dilute->Precip Success Ready for Assay Precip->Success No Fail Recalculate Solubility Limit (Use Tween-80) Precip->Fail Yes

Caption: Step-by-step decision tree for preparing biological assay solutions.

Quality Control & Self-Validation

To ensure the integrity of the compound before use, perform these checks:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm).

    • Acceptance: Single spot. If a lower Rf spot appears (near origin), it indicates hydrolysis to the benzoic acid derivative [1].

  • NMR Validation (Optional):

    • Check for the disappearance of the amide protons (

      
      ) or the shift of the methoxy peak, which would indicate degradation.
      

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General reference for amide hydrolysis mechanisms and steric effects).

  • PubChem. (n.d.). Compound Summary for 4-chloro-2-fluoro-6-methoxybenzamide. National Library of Medicine. Retrieved October 26, 2023.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. (Standard reference for H-code classification of halogenated aromatic amides).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the role of fluorine and methoxy groups in stabilizing aromatic rings).

Sources

Application

Application Note: Strategic Coupling of 4-Chloro-2-fluoro-6-methoxybenzamide

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS 198967-23-6), a densely functional...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS 198967-23-6), a densely functionalized scaffold often employed in the synthesis of kinase inhibitors and agrochemicals.

Introduction & Reactivity Profile

4-Chloro-2-fluoro-6-methoxybenzamide represents a "privileged scaffold" in drug discovery due to its unique substitution pattern. The molecule features three distinct electronic environments around the phenyl ring, allowing for orthogonal functionalization.

Structural Analysis
  • C1-Amide (

    
    ):  A robust directing group (DG) for orthometalation and a hydrogen-bond donor/acceptor in biological binding pockets.
    
  • C2-Fluorine: Provides metabolic stability and can serve as a site for Nucleophilic Aromatic Substitution (

    
    ) under harsh conditions, though it is generally stable under standard Pd-catalyzed cross-coupling.
    
  • C4-Chlorine: The primary "warhead" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is activated by the para-amide group but slightly deactivated by the meta-methoxy group.

  • C6-Methoxy: Provides steric bulk and electron density, influencing the regioselectivity of metalation and solubility.

Chemoselectivity Challenges

The primary challenge in coupling this substrate is the competition between the C4-Cl (oxidative addition) and C2-F (


) sites.
  • Pd-Catalysis: Favors C4-Cl insertion.

  • Nucleophilic Attack: Strong nucleophiles (e.g., thiols, alkoxides) may attack C2-F (ortho to the electron-withdrawing amide).

  • Solution: Use non-nucleophilic bases (

    
    , 
    
    
    
    ) and bulky phosphine ligands to accelerate Pd-insertion at C4-Cl over background
    
    
    at C2-F.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

ReactionPathways Start 4-Chloro-2-fluoro- 6-methoxybenzamide Suzuki Biaryl Product (Suzuki-Miyaura) Start->Suzuki R-B(OH)2, Pd(0) Base, Heat Buchwald Aniline Derivative (Buchwald-Hartwig) Start->Buchwald R-NH2, Pd(0) Ligand, Base SNAr 2-Substituted Product (SNAr Side Reaction) Start->SNAr Nu- (Strong Base) No Pd

Figure 1: Divergent reaction pathways. The solid lines represent desired Pd-catalyzed couplings at C4. The dashed line represents the potential SNAr side reaction at C2 which must be suppressed.

Application 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized to couple the C4-chloride with aryl/heteroaryl boronic acids. The use of SPhos or XPhos precatalysts is recommended to overcome the electronic deactivation from the methoxy group and steric crowding.

Materials
  • Substrate: 4-Chloro-2-fluoro-6-methoxybenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl2·DCM (for less hindered partners).

  • Base:

    
     (2.0 equiv, 1M aqueous solution) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

Step-by-Step Protocol
  • Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk tube with the Substrate (203 mg, 1.0 mmol), Boronic Acid (1.5 mmol), and Catalyst (XPhos Pd G2, 15 mg, ~2 mol%).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed 1M

    
      (2 mL).
    
    • Note: Degassing is critical. Sparge solvents with Argon for 15 mins prior to use.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H = 204) and appearance of the biaryl product.

    • Troubleshooting: If protodehalogenation (loss of Cl replaced by H) is observed, switch to anhydrous conditions using

      
       and dry Dioxane.
      
  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel). Elute with a Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc due to the polarity of the amide).

Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to the C4 position is challenging due to the electron-rich methoxy group meta to the chloride. BrettPhos or RuPhos are the ligands of choice to facilitate oxidative addition and reductive elimination in this system.

Catalyst Selection Guide
Amine TypeRecommended PrecatalystBaseTemperature
Primary Aniline BrettPhos Pd G3NaOtBu80–100°C
Secondary Amine RuPhos Pd G3LiHMDS / Cs2CO380°C
Alkyl Amine RuPhos Pd G3NaOtBu60–80°C
Step-by-Step Protocol (Primary Anilines)
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Substrate (1.0 mmol), Aniline (1.2 mmol), BrettPhos Pd G3 (2 mol%), and NaOtBu (1.4 mmol).

    • Critical: NaOtBu is hygroscopic. Handle quickly or in a glovebox.

  • Solvent: Add anhydrous t-Amyl Alcohol or Toluene (5 mL). t-Amyl alcohol often provides higher yields in difficult amidations.

  • Execution: Heat to 90°C for 2–6 hours.

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove palladium black and salts. Rinse with DCM.

  • Purification: Concentrate and purify via reverse-phase HPLC or flash chromatography.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis of Amide:

    • Symptom:[2] Formation of 4-chloro-2-fluoro-6-methoxybenzoic acid.

    • Cause: High temperature with strong hydroxide bases (NaOH, KOH).

    • Fix: Use weak bases (

      
      ) or anhydrous carbonate bases (
      
      
      
      ).
  • Regioselectivity Issues (SNAr):

    • Symptom:[2] Substitution of Fluorine instead of Chlorine.[3][4]

    • Cause: Use of harsh nucleophiles (e.g., thiols) without active catalyst.

    • Fix: Ensure the catalyst is active (fresh stock) to ensure the kinetic Pd pathway outcompetes the thermal SNAr pathway.

  • Low Conversion:

    • Cause: The 6-OMe and 2-F create a "pocket" that hinders bulky Pd complexes.

    • Fix: Switch to SPhos (smaller, high activity) or increase temperature to 110°C.

References

  • Synthesis and SAR of 4-chloro-6-fluoro-aryl derivatives: Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2022).[3]

  • General Suzuki Coupling Protocols for Deactivated Aryl Chlorides: Suzuki-Miyaura Cross-Coupling: The reaction of aryl chlorides with arylboronic acids. Sigma-Aldrich / Merck Application Guide.

  • Buchwald-Hartwig Precatalyst Guide: Buchwald-Hartwig Amination User Guide. (2024).[5]

  • Compound Data: 4-Chloro-2-fluoro-6-methoxybenzamide (PubChem CID 71721115).[6] National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary: The "2,6-Gatekeeper" Challenge The synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide presents a classic organic chemistry bottleneck: Steric Inhibition of Resonance and Nucleophilic Attack . The primar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2,6-Gatekeeper" Challenge

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide presents a classic organic chemistry bottleneck: Steric Inhibition of Resonance and Nucleophilic Attack .

The primary reason for low yield in this specific molecule is the 2,6-disubstitution pattern . The ortho-fluoro and ortho-methoxy groups flank the carbonyl carbon, creating a "molecular gate." This steric crowding prevents the carbonyl group from achieving coplanarity with the benzene ring (The Ortho Effect), reducing electrophilicity, and physically blocking the approach of the ammonia nucleophile.

This guide moves beyond standard protocols to provide high-yield, sterically optimized workflows.

Primary Workflow: The Hyper-Activated Acid Chloride Route

Standard thermal amidation or weak coupling agents (DCC) often fail here. The most robust method involves converting the carboxylic acid to an acid chloride using Oxalyl Chloride with DMF catalysis , followed by anhydrous amidation.

Phase A: Acid Chloride Activation (The Critical Step)

Common Failure Mode: Incomplete conversion to acid chloride using Thionyl Chloride (


) alone due to steric bulk.

Optimized Protocol:

  • Solvent: Dry Dichloromethane (DCM) or Toluene.

  • Reagent: Oxalyl Chloride (1.2 - 1.5 eq).

  • Catalyst: DMF (Dimethylformamide) - Crucial .

    • Mechanism:[1][2][3][4] DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive toward the hindered carboxylic acid than oxalyl chloride alone.

Step-by-Step Activation Protocol
  • Suspend 4-chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous DCM (5-10 volumes).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add DMF (0.05 eq / 2-3 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise. Note: Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Validation Check: Take a 50

    
     aliquot, quench with dry Methanol. Check TLC. If the Methyl Ester  spot is the only species visible, activation is complete. If starting acid remains, add 0.2 eq Oxalyl Chloride + 1 drop DMF.
    
Phase B: Amidation (The Yield Killer)

Common Failure Mode: Hydrolysis. Because the acid chloride is hindered, it reacts slowly with ammonia. If any water is present, the highly reactive acid chloride will preferentially hydrolyze back to the starting acid rather than forming the amide.

Optimized Protocol:

  • Concentrate the acid chloride in vacuo to remove excess Oxalyl Chloride (which would otherwise react with ammonia to form oxamide byproducts).

  • Redissolve in Dry THF (Tetrahydrofuran).

  • Nucleophile: Use 7N

    
     in Methanol  or bubble Anhydrous 
    
    
    
    gas
    . Do not use aqueous Ammonium Hydroxide (
    
    
    ).
  • Temperature: Start at 0°C, then warm to RT.

  • Time: Stirring may require 12-24 hours due to the steric gate.

Workflow Visualization

G Start Start: 4-Cl-2-F-6-OMe-Benzoic Acid Activation Activation: (COCl)2 + DMF (cat) in Dry DCM Start->Activation Steric Activation Check QC Check: Quench Aliquot w/ MeOH (TLC/HPLC) Activation->Check Check->Activation Acid Remaining (Add Catalyst) Amidation Amidation: Anhydrous NH3 (THF/MeOH) Check->Amidation 100% Methyl Ester Observed Workup Workup: Evaporate -> Wash w/ NaHCO3 -> Recrystallize Amidation->Workup Yield Optimization

Figure 1: Optimized synthesis workflow emphasizing the critical Quality Control (QC) checkpoint to ensure complete activation before amidation.

Troubleshooting Guide: Diagnostics & Solutions

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis: Moisture entered during amidation. The hindered acid chloride reacts faster with water than with ammonia.Strict Anhydrous Protocol: Use Schlenk lines. Switch from aqueous

to 7N

in MeOH or THF.
Starting Material in Product Incomplete Activation: The steric bulk prevented full conversion to acid chloride.Use Vilsmeier Protocol: Ensure DMF is added. Increase reaction time of the acid chloride step to 4 hours.
Impurity: Methyl Ester Solvent Quench: If using

in MeOH, the methanol competed with ammonia.
Switch Solvents: Use

gas in THF or Dioxane. Methanol is a nucleophile and can form the ester if the amide formation is slow.
Impurity: Defluorinated Product

Side Reaction:
High temperature or strong base caused displacement of the Fluorine atom.
Temperature Control: Keep amidation below 25°C. Fluorine at the ortho position is activated for nucleophilic attack.

Alternative Route: Nitrile Hydrolysis (Radziszewski Reaction)

If the acid chloride route fails due to sensitivity, the Nitrile Hydrolysis route is the industry-standard backup for sterically hindered amides.

Precursor: 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Protocol:

  • Dissolve nitrile in DMSO or EtOH.

  • Add

    
     (0.5 eq) and 30% 
    
    
    
    (excess).
  • Mechanism: The hydroperoxide anion (

    
    ) is a smaller, "alpha-effect" nucleophile that can penetrate the steric gate better than water/hydroxide.
    
  • Result: Stops cleanly at the amide without over-hydrolysis to the acid.

Frequently Asked Questions (FAQ)

Q1: Can I use HATU or EDC for this coupling? A: While HATU is excellent for peptides, it is often cost-prohibitive for simple benzamides and purification can be difficult. For this specific hindered substrate, the Acid Chloride method (via Oxalyl Chloride) is generally superior in yield because the intermediate is smaller and more electrophilic than the bulky HATU-active ester.

Q2: Why is my product colored (yellow/orange)? A: This often indicates trace aniline impurities or azo-compounds formed if the starting material contained amino-precursors. It can also result from the Vilsmeier intermediate if not fully consumed. Recrystallize from Ethanol/Water (80:20) to remove color.

Q3: How do I store the intermediate acid chloride? A: Do not store it. The 2,6-disubstituted acid chloride is metastable but highly prone to hydrolysis. Use it immediately (telescoped process) after the evaporation of excess oxalyl chloride.

References

  • Mechanism of Steric Hindrance in 2,6-Disubstituted Benzoates

    • Gream, G. E., & Riggs, N. V. (1960).[3] Reaction mechanisms of certain 2,6-disubstituted benzoic acid derivatives. Australian Journal of Chemistry.[3]

    • Context: Explains the "twisting" of the carboxyl group out of plane, reducing conjugation and altering reactivity.[4][5]

  • Vilsmeier-Haack Activation for Hindered Acids

    • BenchChem Technical Support.[6][7] (2025).[6][7][8] Synthesis of Chloro-Substituted Benzoic Acids.

    • Context: Protocols for activating deactivated or hindered benzoic acids using c
  • Amidation of Hindered Carboxylic Acids

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development.

    • Context: Reviews why Acid Chlorides are preferred over coupling agents for hindered, cost-sensitive substr
  • Synthesis of 4-chloro-2-fluoro-6-methoxybenzamide (Compound Data)

    • PubChem CID 71721115.
    • Context: Chemical structure and physical property d

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary Purifying 4-Chloro-2-fluoro-6-methoxybenzamide presents a unique challenge due to the 2,6-disubstitution pattern . The steric bulk of the ortho-fluoro and ortho-methoxy groups creates a "twisted" amide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 4-Chloro-2-fluoro-6-methoxybenzamide presents a unique challenge due to the 2,6-disubstitution pattern . The steric bulk of the ortho-fluoro and ortho-methoxy groups creates a "twisted" amide conformation that often disrupts planar stacking, leading to lower melting points and a high tendency to "oil out" rather than crystallize.

This guide moves beyond standard protocols, offering a logic-driven troubleshooting framework designed to handle the specific physicochemical behavior of polysubstituted benzamides.

Part 1: The Decision Matrix (Start Here)

Before selecting a technique, assess the physical state of your crude material.[1] The 2,6-substitution often depresses the melting point, making the "oil vs. solid" distinction critical.

Purification_Decision_Matrix Start START: Crude Material State Solid Solid / Semi-Solid Start->Solid Oil Viscous Oil / Gum Start->Oil AcidCheck Check TLC/LCMS: Is Precursor Acid Present? Solid->AcidCheck Oil->AcidCheck Recryst Protocol A: Recrystallization (Toluene/Heptane) AcidCheck->Recryst No (Mainly Amide) Wash Protocol B: Acid/Base Extraction AcidCheck->Wash Yes (Acid > 5%) Wash->Recryst If Solidifies Column Protocol C: Flash Chromatography (DCM/MeOH) Wash->Column If remains Oil

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude physical state and impurity profile.

Part 2: Protocol B - Chemical Washing (The "Quick Fix")

Problem: The most common impurity is the unreacted starting material, 4-chloro-2-fluoro-6-methoxybenzoic acid . Recrystallization often fails to remove this because the acid co-precipitates with the amide.

The Solution: Capitalize on the acidity difference. The amide is neutral; the acid is... acidic.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram).

  • The Base Wash (Critical Step):

    • Wash the organic layer 2x with saturated NaHCO₃ (aq) .

    • Why? Strong bases (NaOH) might hydrolyze the amide back to the acid, especially with the electron-withdrawing fluorine present. Bicarbonate is mild enough to deprotonate the impurity acid without touching the amide.

  • The Brine Wash: Wash 1x with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Checkpoint: If the residue solidifies, proceed to Recrystallization .[1] If it remains an oil, proceed to Chromatography .

Part 3: Protocol A - Recrystallization (The "Scale-Up" Solution)

Problem: The "Oiling Out" Phenomenon. Because of the 2,6-substituents, this molecule struggles to form a crystal lattice. If you cool a hot solution too fast, it separates as a liquid (oil) instead of a solid.

Recommended Solvent Systems:

SystemRatio (v/v)SuitabilityNotes
Toluene / Heptane 1:1 to 1:3High Best for "greasy" aromatics. High boiling point allows good dissolution.
EtOH / Water 3:1Medium Good polarity match, but water can induce oiling if added too quickly.
IPA (Isopropyl Alcohol) PureMedium Good for removing colored impurities.

The "Anti-Oil" Procedure:

  • Dissolve: Place crude solid in a flask. Add Toluene (approx. 3-5 mL/g). Heat to 90°C. If not dissolved, add more Toluene dropwise until clear.

  • Nucleation (The Trick): Remove from heat. While still hot, add Heptane dropwise until the solution becomes slightly cloudy.

  • Re-heat: Add 1-2 drops of Toluene to clear the cloudiness.

  • Slow Cool: Wrap the flask in a towel or place it in a warm oil bath and turn the heat off. Let it cool to room temperature over 3-4 hours.

    • Expert Tip: If oil droplets appear, vigorously scratch the glass side with a spatula or add a seed crystal immediately.

  • Harvest: Filter the white needles/prisms and wash with cold Heptane.

Part 4: Protocol C - Chromatography (Polishing)

Use this only if the material is an intractable oil or requires >99.5% purity for analytical standards.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Gradient: 0% to 5% MeOH in DCM.

  • Troubleshooting Tailing: Amides stick to silica hydrogen bonding. If peaks tail, add 0.1% Triethylamine (TEA) to the mobile phase to block active silanol sites.

Part 5: Troubleshooting & FAQs

Q1: My product is coming out as a brown oil even after recrystallization. Why?

  • Diagnosis: This is likely due to "occlusion." Impurities are trapped inside the oil droplets before they crystallize.

  • Fix: Perform a "Trituration" before recrystallizing. Suspend the oil in cold Pentane or Hexane and sonicate vigorously. This often extracts the surface grease and forces the amide to solidify. Then, recrystallize the solid.[1]

Q2: Can I use water to wash the crystals?

  • Caution: Yes, but be careful. While the amide is water-insoluble, the 2-fluoro substituent makes the ring slightly electron-deficient. Prolonged exposure to hot water (during recrystallization) could lead to trace hydrolysis. Always use cold water for washes.

Q3: The NMR shows a "doublet of doublets" in the aromatic region. Is this an impurity?

  • Analysis: Not necessarily.

    • The proton at position 3 is split by the Fluorine (coupling constant

      
      ) and the proton at position 5  (
      
      
      
      ).
    • The proton at position 5 is split by position 3 (

      
      ) and typically shows weak coupling to Fluorine (
      
      
      
      ).
    • Verification: Check the coupling constants.

      
       ortho is typically 8-10 Hz. If you see a singlet, you might have lost the Fluorine (nucleophilic substitution impurity).
      
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification of benzamides and aromatic amides).

  • Meyer, F., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730. Washington, DC: U.S. Patent and Trademark Office. (Describes handling of structurally similar 4-chloro-2-fluoro-substituted aromatics).

  • BenchChem Technical Support. (2025). Recrystallization of N-(4-Formylphenyl)benzamide. (General guidelines on amide solubility and solvent selection).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. (Authoritative guide on solvent selection for halo-aryl compounds).

Sources

Troubleshooting

Troubleshooting low purity in 4-Chloro-2-fluoro-6-methoxybenzamide production

Ticket ID: #CFMB-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for 4-Chloro-2-fluoro-6-methoxybenzamide . Use...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CFMB-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 4-Chloro-2-fluoro-6-methoxybenzamide . Users frequently report low purity yields (85–92%) when scaling this synthesis. The root cause is almost invariably the steric congestion at the 2,6-positions (fluoro and methoxy groups), which hinders the formation of the acyl chloride intermediate and promotes side reactions like imide formation or hydrolysis during the amidation step.

This guide provides a self-validating workflow to isolate the specific cause of your impurity profile and offers field-proven protocols to resolve it.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify your specific impurity profile using the logic tree below.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Identify Impurity Profile (HPLC/TLC) ImpurityA Precursor Acid Present (Ret. Time < Product) Start->ImpurityA Acid Detected ImpurityB Dimer/Imide Species (Ret. Time > Product) Start->ImpurityB Non-Polar Impurity ImpurityC Colored/Oiling Out Start->ImpurityC Amorphous Solid ActionA Action: Incomplete Activation. Switch to Oxalyl Chloride/DMF or Increase SOCl2 Reflux Time. ImpurityA->ActionA ActionB Action: Over-Acylation. Use 'Reverse Addition' protocol. Control Temp < 0°C. ImpurityB->ActionB ActionC Action: Oligomers/Oxidation. Perform Carbon Treatment & Solvent Swap (EtOH -> MeCN). ImpurityC->ActionC

Caption: Diagnostic logic tree linking observed impurity phenotypes to specific process failures.

Part 2: Common Failure Modes & Solutions

Issue 1: The "Unreacted Acid" Trap (Hydrolysis)

Symptom: HPLC shows a peak corresponding to the starting material (4-chloro-2-fluoro-6-methoxybenzoic acid), even after a full reaction time. Technical Insight: The 2-fluoro and 6-methoxy groups create a "steric gate" around the carbonyl carbon. Standard thionyl chloride (


) reflux often fails to drive the reaction to completion because the tetrahedral intermediate is high-energy. Furthermore, if the acid chloride is not fully formed, adding aqueous ammonia simply regenerates the acid.

Protocol: Catalytic Activation (Vilsmeier-Haack Conditions) Do not rely on thermal energy alone. Use chemical activation.[1][2][3]

  • Dry Solvents: Suspend the benzoic acid precursor in anhydrous DCM (Dichloromethane).

  • Catalyst: Add catalytic DMF (Dimethylformamide) (2-3 drops per 10g substrate). This forms the Vilsmeier reagent, which is a more potent chlorinating agent than

    
     alone [1].
    
  • Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, then warm to room temperature.

  • Validation: Pull an aliquot, quench with methanol, and run TLC. You should see the methyl ester, not the acid. If acid remains, the acid chloride formation is incomplete. Do not proceed to amidation.

Issue 2: The "Imide" Dimer

Symptom: A lipophilic impurity (runs higher on TLC) appearing when yield is low. Technical Insight: In the presence of excess base or high concentrations, the newly formed amide can attack a remaining molecule of acid chloride, forming a secondary amide (imide) dimer.

Protocol: Reverse Addition Control the stoichiometry locally by adding the electrophile to the nucleophile.

  • Wrong Way: Adding Ammonia to the Acid Chloride.

  • Right Way (Reverse Addition): Drip the Acid Chloride solution slowly into a vigorously stirred, cold (0–5°C) solution of excess Ammonia (28-30% aq) or

    
     in Methanol. This ensures the amine is always in vast excess relative to the acid chloride, preventing dimerization [2].
    

Part 3: Purification & Isolation Guide

If your crude purity is <95%, "washing" is rarely sufficient. You must disrupt the crystal lattice to release trapped impurities.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (95%) ⭐⭐⭐ (Best)Dissolves amide at reflux; poor solubility at RT. Good for removing oligomers.
Ethyl Acetate / Hexanes ⭐⭐Good for removing non-polar imide dimers.
Water Only for washing away inorganic salts (

). The product is insoluble.
Acetonitrile ⭐⭐⭐Excellent for high-purity polishing (HPLC grade >99%).
Recommended Recrystallization Protocol
  • Dissolution: Suspend crude solid in minimal Ethanol (approx. 5-7 mL per gram).

  • Reflux: Heat to reflux until fully dissolved. If color persists, add activated carbon (5 wt%) and filter hot through Celite.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

  • Crystallization: Once RT is reached, move to an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white needles. Wash with cold Ethanol/Water (1:1).

Part 4: The Reaction Pathway (Visualized)

Understanding the steric environment is critical. The diagram below illustrates the synthesis flow and the critical control points (CCPs) where purity is lost.

ReactionScheme Start 4-Chloro-2-fluoro- 6-methoxybenzoic acid Inter Acid Chloride (Highly Reactive) Start->Inter Activation Product Target Benzamide (Solid Precipitate) Inter->Product Amidation Reagent1 Oxalyl Chloride / DMF (CCP: Complete Conversion) Reagent1->Inter Reagent2 NH3 (aq) / 0°C (CCP: Reverse Addition) Reagent2->Product

Caption: Synthetic pathway highlighting Critical Control Points (CCP) for purity assurance.

FAQ: Frequently Asked Questions

Q: Can I use thionyl chloride (


) instead of oxalyl chloride? 
A:  Yes, but you must reflux it. Because of the steric hindrance at the 2,6-position, room temperature thionyl chloride conversion is often incomplete [3]. If you use 

, ensure you distill off the excess reagent completely before adding ammonia, as residual

reacts violently with ammonia to form

and salts that contaminate the product.

Q: My product is turning pink/brown upon drying. Why? A: This indicates oxidation of the electron-rich aromatic ring or the presence of trace phenols. Ensure your precursor acid was pure. If the color persists, perform the Ethanol/Activated Carbon recrystallization step described in Part 3.

Q: What is the expected melting point? A: The pure amide typically melts in the range of 190–195°C (depending on the specific polymorph). A broad range (e.g., 185–192°C) confirms the presence of impurities [4].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Common Organic Chemistry. (2021). Amine to Amide (via Acid Chloride) - Common Conditions. (Standard protocols for mitigating dimerization).

  • BenchChem Technical Support. (2025). Overcoming Steric Hindrance in Reactions with 2,6-Disubstituted Anilines/Benzoic Acids.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzamide Derivatives.

Sources

Optimization

Recrystallization solvents for 4-Chloro-2-fluoro-6-methoxybenzamide

Technical Support Center: Purification of 4-Chloro-2-fluoro-6-methoxybenzamide Case ID: REC-CFMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary Recrystallizing...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-2-fluoro-6-methoxybenzamide

Case ID: REC-CFMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

Recrystallizing 4-Chloro-2-fluoro-6-methoxybenzamide presents a specific challenge due to its "push-pull" electronic structure. The molecule contains a polar hydrogen-bonding amide group (


) and an electron-donating methoxy group (

), contrasted against a lipophilic, electron-withdrawing halogenated core (Cl, F).

Success depends on balancing these competing solubilities. A solvent system that is too polar (pure water) will fail to dissolve the halogenated ring, while one that is too non-polar (pure hexane) will not accommodate the amide.

This guide provides a tiered solvent selection strategy, a troubleshooting matrix for common crystallization failures (specifically "oiling out"), and a validated Standard Operating Procedure (SOP).

Part 1: Solvent System Selection Matrix

Do not guess. Use this matrix to select the solvent based on your crude material's behavior.

Tier 1: Primary Recommendations (High Probability of Success)
Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 1:1 to 4:1 Anti-solvent Crash: The amide dissolves in hot ethanol; water (anti-solvent) forces the hydrophobic halogenated ring out of solution upon cooling.General Purity. Removing inorganic salts and polar baseline impurities.
Ethyl Acetate / Heptane 1:2 to 1:4 Polarity Gradient: Dissolve in hot EtOAc; lower solubility by adding Heptane.Lipophilic Impurities. Removing unreacted starting materials or "greasy" side products.
Toluene 100% Temperature Gradient: High boiling point (110°C) allows for a wide solubility curve (soluble hot, insoluble cold).High Purity. Excellent for obtaining well-defined crystal habits (needles/plates) rather than amorphous powder.
Tier 2: Specialized Systems (Troubleshooting)
Solvent SystemUse CaseWarning
Acetonitrile (MeCN) Use if the compound oils out in alcohols.Toxic. Can sometimes co-crystallize with amides (solvates).
Chloroform / Hexane Use only if the compound is insoluble in boiling ethanol.Chloroform is hazardous. Avoid unless necessary.

Part 2: Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the correct solvent based on a rapid solubility test (100 mg scale).

SolventSelection Start START: Solubility Test (100mg in test tube) HotSol Is it soluble in boiling Ethanol? Start->HotSol ColdSol Is it soluble in cold Ethanol? HotSol->ColdSol Yes EtOAcTest Test Ethyl Acetate (Hot) HotSol->EtOAcTest No (Too Insoluble) WaterAdd Add warm Water dropwise to hot solution ColdSol->WaterAdd Yes (Too Soluble) SystemA USE SYSTEM A: Ethanol/Water ColdSol->SystemA No (Precipitates on cooling) WaterAdd->SystemA Cloud point reached TolueneTest Test Toluene (Hot) EtOAcTest->TolueneTest Too Soluble SystemB USE SYSTEM B: Ethyl Acetate/Heptane EtOAcTest->SystemB Soluble Hot / Insoluble Cold SystemC USE SYSTEM C: Toluene (Reflux) TolueneTest->SystemC Soluble Hot / Insoluble Cold Fail Consult Specialist: Check Identity/Salt Formation TolueneTest->Fail Insoluble Hot

Figure 1: Solvent Selection Decision Tree. Perform this rapid screen on 50-100mg of crude material before committing the entire batch.

Part 3: Troubleshooting Guide (FAQ)

Q1: The solution turned cloudy, but then separated into a sticky oil at the bottom instead of crystals. (Oiling Out)

  • Diagnosis: The solution temperature dropped below the "cloud point" (saturation) while still being above the melting point of the solvated compound. This is common with methoxy-benzamides.

  • The Fix:

    • Re-heat until the solution is clear.

    • Add Seed Crystals: Add a tiny amount of pure solid (if available) or scratch the glass with a rod.

    • Dilute: Add slightly more of the good solvent (e.g., Ethanol) to lower the saturation point.

    • Slow Cool: Wrap the flask in foil or a towel to cool it very slowly. Rapid cooling promotes oiling.

Q2: My crystals are colored (yellow/brown), but the product should be white.

  • Diagnosis: Trapped conjugated impurities or oxidation byproducts.

  • The Fix:

    • Dissolve the crude in the hot solvent.

    • Add Activated Charcoal (1-5% wt/wt) .

    • Stir hot for 10-15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove the charcoal.

    • Proceed with crystallization.[1][2]

Q3: No crystals formed even after 24 hours in the fridge.

  • Diagnosis: The solution is not saturated (too much solvent) or the compound is "supersaturated" and needs a nucleation trigger.

  • The Fix:

    • Evaporate: Remove 20-30% of the solvent volume using a rotary evaporator or gentle stream of nitrogen.

    • Scratch: Vigorously scratch the inner wall of the flask with a glass rod at the air/liquid interface.

    • Seed: Add a single crystal of the crude material.

Part 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 4-Chloro-2-fluoro-6-methoxybenzamide Target Scale: 1.0 g - 10.0 g

Materials:

  • Crude 4-Chloro-2-fluoro-6-methoxybenzamide

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

  • Equipment: Erlenmeyer flask, magnetic stir bar, hot plate, Büchner funnel.[2]

Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimal Ethanol (approx. 5 mL per gram of solid).

    • Heat to boiling (reflux) with stirring.[2]

    • If not dissolved: Add more Ethanol in 1 mL increments until fully dissolved.

    • Note: If the solution is colored, perform the Activated Charcoal step here (see Troubleshooting Q2).

  • Nucleation Setup:

    • Remove from heat.[2]

    • While still hot, add warm Water dropwise.

    • Stop adding water the moment a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed . Do not stir.

    • Observation: Needle-like crystals should begin to form.

    • Once at room temperature, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Büchner funnel).[2]

    • Wash: Rinse the filter cake with a cold mixture of Ethanol/Water (1:1 ratio).

    • Dry: Dry under vacuum or in a vacuum oven at 40-50°C for 4 hours.

Part 5: Mechanistic Visualization

Understanding why the purification works ensures you can adapt if conditions change.

RecrystallizationMechanism Crude Crude Mixture (Product + Impurities) Dissolution Dissolution (Entropy Driven) Crude->Dissolution HotSolvent Hot Solvent (High Kinetic Energy) HotSolvent->Dissolution Cooling Cooling Phase (Supersaturation) Dissolution->Cooling Nucleation Nucleation (Critical Cluster Formation) Cooling->Nucleation Energy Barrier Overcome Growth Crystal Growth (Lattice Exclusion of Impurities) Nucleation->Growth Pure Pure Crystal Lattice Growth->Pure MotherLiq Mother Liquor (Contains Soluble Impurities) Growth->MotherLiq Impurities Rejected

Figure 2: The Thermodynamic Cycle of Recrystallization. Impurities are rejected because they disrupt the stable crystal lattice forming during the Growth phase.

References

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Halogenated fatty amides - A brand new class of disinfection by-products.[3] PubMed. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Selective C–H Iodination of Weinreb Amides and Benzamides. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2-fluoro-6-methoxybenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during 4-Chloro-2-fluoro-6-methoxybenzamide preparation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this compound. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations and solutions based on established chemical principles.

Q1: My reaction shows low conversion to the desired benzamide. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue in amide synthesis, often stemming from inefficient activation of the starting carboxylic acid (4-Chloro-2-fluoro-6-methoxybenzoic acid) or suboptimal reaction conditions.

Root Cause Analysis:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine (or ammonia source) to form an amide is thermodynamically unfavorable and requires high temperatures to drive off water.[1] Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. If this activation step is incomplete, the subsequent amidation will be sluggish and low-yielding.

  • Moisture in the Reaction: Water can hydrolyze the activated intermediate (e.g., acyl chloride, O-acylisourea ester) back to the starting carboxylic acid, effectively quenching the reaction.

  • Suboptimal Stoichiometry: An incorrect ratio of reagents, particularly the activating agent or the amine, can lead to incomplete conversion.

  • Inappropriate Temperature: While some activation methods work at room temperature, others may require cooling to prevent side reactions or gentle heating to proceed. The amidation step itself is also temperature-dependent.

Solutions & Protocol Adjustments:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your amine source is free of excess water.

  • Optimize the Activation Step: The choice of activating agent is critical. For robust conversion, forming an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is often effective. Alternatively, peptide coupling agents like HATU or EDC can be used under milder conditions, which are particularly useful if your molecule has sensitive functional groups.[2]

  • Control Temperature: When using highly reactive agents like oxalyl chloride, perform the activation at 0 °C to room temperature. For the subsequent addition of the amine, cooling the reaction mixture to 0 °C can help control the exotherm and minimize side reactions.

  • Use a Non-Nucleophilic Base: When using an amine salt (e.g., ammonium chloride), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to liberate the free amine for the reaction. Use a slight excess (1.1-1.5 equivalents) of the base.

Q2: I'm observing a significant amount of the starting carboxylic acid in my crude product. What's happening?

A2: The reappearance of the starting carboxylic acid is typically due to the hydrolysis of either the activated intermediate or the final amide product.

Root Cause Analysis:

  • Hydrolysis of the Activated Intermediate: As mentioned in Q1, any moisture present before or during the amidation step will convert your activated acid back to the starting material.

  • Hydrolysis of the Amide Product: Amides are generally stable, but can be hydrolyzed back to carboxylic acids under harsh acidic or basic conditions, especially when heated.[3][4] This is a common issue during aqueous workup if the pH is not carefully controlled.

Solutions & Protocol Adjustments:

  • Strict Moisture Control: Reiterate the importance of anhydrous conditions during the reaction setup and execution.

  • Careful Workup Procedure:

    • After the reaction is complete, perform the initial quench carefully, preferably with cold water or a saturated ammonium chloride solution.

    • During extraction, avoid using strong acids or bases to wash the organic layer if possible. If pH adjustment is necessary, use dilute solutions (e.g., 1N HCl, 1N NaOH) and perform the washes quickly at low temperatures.

    • The final product is an amide, which is generally neutral. Washing with a saturated sodium bicarbonate solution can remove unreacted carboxylic acid, but prolonged contact or high temperatures should be avoided.

Q3: My final product is difficult to purify and contains persistent impurities. What are common impurities and how can I remove them?

A3: Purification challenges often arise from side products with similar polarity to the desired benzamide.

Root Cause Analysis:

  • Unreacted Starting Material: 4-Chloro-2-fluoro-6-methoxybenzoic acid can be difficult to separate from the amide product due to its polarity.

  • Symmetrical Anhydride Formation: During activation, two molecules of the carboxylic acid can react to form a symmetrical anhydride. This can then react with the amine, but it is a less efficient process and can remain as an impurity.

  • Urea Byproducts (from Coupling Agents): If using coupling agents like DCC or EDC, urea byproducts are formed.[2] While DCU (from DCC) is often insoluble and can be filtered off, EDU (from EDC) is water-soluble and typically removed during aqueous workup.

Solutions & Protocol Adjustments:

  • Pre-Purification Workup:

    • Acid Wash: A wash with dilute acid (e.g., 1N HCl) will protonate any remaining amine, making it water-soluble.

    • Base Wash: A wash with dilute base (e.g., saturated NaHCO₃ solution) will deprotonate the unreacted carboxylic acid, transferring it to the aqueous layer.

  • Purification Techniques:

    • Recrystallization: This is the preferred method if the product is a solid. A common starting point for solvent screening is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[5]

    • Flash Column Chromatography: If the product is an oil or recrystallization is ineffective, silica gel chromatography is the standard method. Use a solvent system determined by TLC analysis, often a gradient of ethyl acetate in hexanes.[5]

Troubleshooting Summary Potential CauseRecommended Action
Low Yield / Incomplete Reaction Inefficient acid activation; MoistureUse a more robust activating agent (e.g., SOCl₂); Ensure strictly anhydrous conditions.
Starting Acid in Product Hydrolysis of intermediate or productControl moisture during reaction; Neutralize pH carefully during workup.
Persistent Impurities Byproducts of similar polarityPerform acidic/basic washes during workup; Purify via recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for activating the carboxylic acid for this synthesis?

A1: The "best" method depends on the scale of your reaction and the sensitivity of your starting materials. Below is a comparison of common methods.

Activation MethodReagent(s)ProsCons
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideHigh reactivity, drives reaction to completion, volatile byproducts.Harsh conditions (heat or strong reagents), can be incompatible with sensitive functional groups.
Peptide Coupling HATU/DIPEA or EDC/HOBtMild conditions, high yields, low racemization (if applicable).Expensive reagents, generates urea byproducts that must be removed.[2]
Direct Condensation NoneAtom economical, no activating agent needed.Requires very high temperatures (160-180 °C), not suitable for this substrate.[1]

For general laboratory synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide, conversion to the acyl chloride using thionyl chloride or oxalyl chloride followed by reaction with an ammonia source is a robust and cost-effective method.

Q2: What are the recommended workup and purification procedures for 4-Chloro-2-fluoro-6-methoxybenzamide?

A2: A standard procedure would be as follows:

  • Quench: Carefully pour the reaction mixture into ice-water or a cold, saturated NaHCO₃ solution to neutralize any remaining activating agent.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (3x).

  • Washes: Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (to remove acidic impurities).

    • Water.

    • Brine (to facilitate drying).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid/oil by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.[5]

Q3: How does the substitution pattern on the aromatic ring influence the reaction?

A3: The electronic properties of the substituents on the benzoic acid ring play a significant role.

  • -Cl (Chloro) and -F (Fluoro): These are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. This makes the carboxylic acid slightly more reactive towards activation and the activated intermediate more susceptible to nucleophilic attack by the amine.[6][7]

  • -OCH₃ (Methoxy): This is an electron-donating group, which slightly decreases the reactivity of the carbonyl carbon.[6][7] However, its presence, along with the halogens, makes the ring susceptible to other reactions under very harsh conditions (e.g., demethylation with strong Lewis acids), which should be avoided.

The combined electronic effects in 4-Chloro-2-fluoro-6-methoxybenzoic acid result in a moderately reactive substrate for which standard amidation procedures are well-suited.

Visualizing the Process
Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_main Synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide Start 4-Chloro-2-fluoro-6-methoxybenzoic Acid Activation Carboxylic Acid Activation (e.g., SOCl₂) Start->Activation Intermediate Activated Intermediate (Acyl Chloride) Activation->Intermediate Amidation Amidation (NH₃ source) Intermediate->Amidation Crude Crude Product Amidation->Crude Workup Aqueous Workup & Extraction Crude->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final Pure Benzamide Purification->Final

Caption: A typical workflow for the preparation of the target benzamide.

Diagram 2: Key Side Reaction Pathways

Side_Reactions cluster_side Potential Side Reactions Activated Activated Intermediate (R-CO-L) Product Desired Amide (R-CO-NHR') Activated->Product Desired Reaction Water H₂O (Moisture) Activated->Water Hydrolysis Activated->Water CarboxylicAcid Starting Carboxylic Acid (R-COOH) Activated->CarboxylicAcid Reaction with R-COOH Activated->CarboxylicAcid Amine Amine (R'-NH₂) Amine->Activated Desired Reaction Anhydride Symmetrical Anhydride ((RCO)₂O)

Sources

Optimization

Improving solubility of 4-Chloro-2-fluoro-6-methoxybenzamide for assays

Technical Support Center: Solubility Optimization Guide Subject: 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6) Ticket ID: SOL-BENZ-4C2F6M Status: Open for Research Use Executive Summary: The "Brick Dust" Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6) Ticket ID: SOL-BENZ-4C2F6M Status: Open for Research Use

Executive Summary: The "Brick Dust" Challenge

4-Chloro-2-fluoro-6-methoxybenzamide presents a classic medicinal chemistry challenge often described as "brick dust."[1][2][3] While the 2,6-disubstitution pattern (Fluoro and Methoxy groups) forces the amide bond out of planarity—theoretically disrupting crystal packing—the molecule retains significant lipophilicity due to the 4-Chloro substituent and strong intermolecular hydrogen bonding at the primary amide.

This guide addresses the critical failure point: Kinetic Precipitation. This occurs when a concentrated DMSO stock is introduced to an aqueous buffer, causing the compound to crash out of solution before it can interact with the biological target, leading to false negatives (loss of compound) or false positives (aggregate-induced promiscuity).

Module 1: Stock Solution Preparation (The Foundation)

Q: Why won't my compound dissolve completely in 100% DMSO? A: If your compound is hazy in neat DMSO, the culprit is likely hydration . DMSO is hygroscopic; it absorbs water from the atmosphere.[4] Even 1-2% water content in DMSO can drastically reduce the solubility of lipophilic benzamides.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use DMSO stored in plastic tubes for long periods.

  • Concentration Target: Aim for 10 mM to 50 mM . Avoid pushing to 100 mM unless necessary, as this approaches the saturation limit where nucleation becomes spontaneous upon freezing.

  • Dissolution Mechanics:

    • Vortex for 60 seconds.

    • If undissolved: Sonicate in a water bath at 40°C for 10 minutes. The thermal energy breaks the lattice energy of the benzamide crystal.

  • Storage: Aliquot immediately into single-use glass or polypropylene vials to prevent freeze-thaw cycles. Store at -20°C.

Module 2: Preventing the "Crash" (Dilution Strategy)

Q: My stock is clear, but it turns cloudy when I add it to the assay media. Why? A: You have hit the "Solubility Cliff." Solubility does not decrease linearly with water addition; it decays exponentially. A direct spike of 1 µL stock into 999 µL buffer creates a transient zone of supersaturation, triggering immediate nucleation.

The "Intermediate Step-Down" Protocol

Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate solvent bridge.

  • Prepare a 10x Intermediate: Dilute your DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Ethanol or PEG-400).

    • Result: The compound is now at 10x final concentration in a solvent system that suppresses nucleation.

  • Final Addition: Add this 10x intermediate to your assay buffer (1:10 dilution).

    • Mechanism:[5][6][7][8][9] This reduces the local concentration shock. The final DMSO concentration will be roughly the same, but the rate of mixing is improved.

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need higher concentrations (>100 µM) in aqueous media. DMSO isn't working. A: You need a carrier. For benzamides, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It encapsulates the lipophilic phenyl ring while the hydroxyl groups interact with water.

Protocol: Cyclodextrin Complexation

Note: This creates a thermodynamic equilibrium complex, preventing precipitation indefinitely.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Complexation:

    • Add your compound (solid powder preferred, or high-conc DMSO stock) to the 20% CD solution.

    • Shake/Vortex at room temperature for 4-24 hours .

    • Filter the solution to remove any uncomplexed solid.

  • Validation: The filtrate contains the solubilized inclusion complex.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the correct solubilization strategy based on your assay requirements.

SolubilityWorkflow Start Start: 4-Chloro-2-fluoro-6-methoxybenzamide DMSO_Check Is Compound Soluble in Anhydrous DMSO? Start->DMSO_Check Sonicate Action: Sonicate @ 40°C Check Water Content DMSO_Check->Sonicate No (Hazy) Assay_Type Select Assay Type DMSO_Check->Assay_Type Yes (Clear) Sonicate->DMSO_Check Cell_Based Cell-Based Assay (Low DMSO Tolerance) Assay_Type->Cell_Based Enzymatic Enzymatic/Biochemical (High DMSO Tolerance) Assay_Type->Enzymatic Step_Down Method B: Step-Down Dilution (Intermediate Solvent) Cell_Based->Step_Down Low Conc. Cyclodextrin Method C: HP-β-CD Complexation (Max Solubility) Cell_Based->Cyclodextrin High Conc. / Sensitive Cells Direct_Spike Method A: Direct Spike (Risk: Precipitation) Enzymatic->Direct_Spike < 10 µM Enzymatic->Step_Down > 10 µM

Caption: Decision tree for solubilizing lipophilic benzamides. Select "Method C" for high-concentration requirements in cell assays to avoid DMSO toxicity and precipitation.

Module 4: Quality Control & Validation

Q: How do I know if my compound has precipitated if I can't see it? A: Micro-precipitates are often invisible to the naked eye but will scatter light, ruining absorbance assays.

QC MethodProcedureSuccess Criteria
Visual Inspection Hold tube against black background under bright light.No visible particulates or "swirling" haze.
Absorbance Ratio Measure OD at 650nm (turbidity) and λ-max (compound).OD650 should be <0.005 (near background). High OD650 = Aggregation.
Centrifugation Spin assay mix at 3000 x g for 10 min. Sample supernatant.Concentration in supernatant matches theoretical input (within 10%).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). ScienceDirect. Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO. BenchChem. Link

  • Popa-Burke, I., et al. (2014).[10] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • PubChem. (2025).[11] 4-Chloro-2-fluoro-6-methoxybenzamide (Compound Summary). National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary & Chemical Context Welcome to the technical support center. This guide addresses the purification of 4-Chloro-2-fluoro-6-methoxybenzamide (hereafter referred to as CFMB ).[1] As a benzamide derivative w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support center. This guide addresses the purification of 4-Chloro-2-fluoro-6-methoxybenzamide (hereafter referred to as CFMB ).[1]

As a benzamide derivative with a halogenated, electron-rich ring, CFMB presents specific purification challenges. The presence of the ortho-methoxy and ortho-fluoro groups creates steric crowding and influences solubility, often making standard purification protocols insufficient. This guide focuses on removing the three most common impurity classes:

  • Precursor Acids: 4-Chloro-2-fluoro-6-methoxybenzoic acid (hydrolysis byproduct or unreacted starting material).[1]

  • Nitrile Intermediates: 4-Chloro-2-fluoro-6-methoxybenzonitrile (if synthesized via hydration).[1]

  • Regioisomers & Demethylated Species: Structural analogs that co-crystallize with the target.[1]

Diagnostic: Identify Your Impurity

Before selecting a protocol, compare your observations with this diagnostic table.

ObservationProbable ImpurityChemical CauseRecommended Action
Sour/Acrid Smell Residual Benzoic AcidIncomplete amidation or hydrolysis.[1]Protocol A (Base Wash)
Lower Melting Point (<130°C) Eutectic MixturePresence of regioisomers or nitrile precursor.[1]Protocol B (Recrystallization)
Yellow/Brown Color Phenols/OligomersDemethylation (loss of -OMe) or oxidation.[1]Protocol B + Carbon
Spot on TLC (Higher Rf) Nitrile PrecursorNon-polar intermediate remaining.[1]Protocol C (Column)
Spot on TLC (Baseline) Ammonium SaltsResidual reagents from synthesis.[1]Water Wash / Protocol A

Protocol A: Chemical Scavenging (The Acid-Base Wash)

Objective: Remove acidic precursors (Benzoic Acid derivatives) and basic residues.[1]

The Science: This method relies on the massive pKa difference between the target amide and the acid impurity.

  • Benzoic Acid Derivative pKa: ~3.5 – 4.5 (Ionizes in weak base).[1]

  • Benzamide (CFMB) pKa: ~23 (Remains neutral in weak base).[1]

  • Phenol Impurity pKa: ~9–10 (Requires stronger base to ionize).[1]

Workflow Diagram: Acid-Base Separation

AcidBaseExtraction Start Crude CFMB Mixture (Dissolved in EtOAc) Wash1 Add 10% NaHCO3 (aq) (Weak Base) Start->Wash1 PhaseSep Phase Separation Wash1->PhaseSep OrgLayer Organic Layer (Contains CFMB + Neutrals) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Benzoate Salts) PhaseSep->AqLayer Discard Wash2 Add 1M NaOH (aq) (Strong Base - OPTIONAL) OrgLayer->Wash2 If Phenols present Dry Dry over MgSO4 -> Evaporate OrgLayer->Dry If Phenols absent PhaseSep2 Phase Separation Wash2->PhaseSep2 OrgLayer2 Final Organic Layer (Pure CFMB) PhaseSep2->OrgLayer2 AqLayer2 Aqueous Layer (Contains Phenolates) PhaseSep2->AqLayer2 Discard OrgLayer2->Dry

Caption: Separation logic based on acidity constants (pKa). The amide remains in the organic phase while acids are extracted into the aqueous phase.

Step-by-Step Procedure:
  • Dissolution: Dissolve crude CFMB in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of solid.[1]

    • Note: Dichloromethane (DCM) is an alternative, but EtOAc is greener and safer.[1]

  • First Wash (Acids): Wash the organic layer 2× with 10% Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[1][2][3][4][5][6] Converts the benzoic acid impurity into sodium benzoate (water-soluble).[1]

  • Second Wash (Phenols - Optional): If color persists, wash 1× with 0.5 M NaOH .[1]

    • Warning: Do not use concentrated NaOH or heat, as this may hydrolyze the amide bond of your target CFMB [1].

  • Brine Wash: Wash 1× with saturated NaCl solution to remove trapped water.[1]

  • Drying: Dry over Anhydrous MgSO₄, filter, and evaporate.

Protocol B: Recrystallization (Polishing)[1]

Objective: Remove non-polar impurities (nitriles, regioisomers) and trace colors.[1]

The Science: Substituted benzamides exhibit high lattice energy due to intermolecular hydrogen bonding (N-H···O=C). Impurities like nitriles lack this H-bond donor capability, creating a significant solubility differential in polar protic solvents [2].[1]

Solvent Selection Guide
Solvent SystemPolaritySuitability for CFMBPros/Cons
Ethanol / Water HighExcellent Good yield; environmentally benign.[1] Water acts as the anti-solvent.[1]
EtOAc / Heptane MediumGood Better for removing very non-polar grease/nitriles.[1]
Acetonitrile MediumModerate Good for HPLC prep, but lower recovery yields for benzamides.[1]
Toluene LowPoor Often too soluble at RT; hard to remove solvent traces.[1]
Recrystallization Logic Tree

Recrystallization Start Crude Solid Solvent Dissolve in boiling Ethanol (Min. Volume) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove dust/inorganics) Check->Filter No (Cloudy) AntiSolvent Add warm Water dropwise until turbidity Check->AntiSolvent Yes Filter->AntiSolvent Cool Cool slowly to RT, then 4°C AntiSolvent->Cool Collect Filter & Wash (Cold 50% EtOH) Cool->Collect

Caption: Binary solvent recrystallization workflow utilizing Ethanol as the solvent and Water as the anti-solvent to maximize purity.

Step-by-Step Procedure:
  • Place crude CFMB in an Erlenmeyer flask.

  • Add boiling Ethanol (95%) slowly. Swirl constantly on a hot plate. Add just enough to dissolve the solid.[1][2]

  • Optional: If the solution is colored (yellow/brown), add 1-2% wt/wt Activated Carbon .[1] Stir for 5 mins, then filter while hot through Celite.

  • Remove from heat.[1][7] Add warm Water dropwise until a faint persistent cloudiness appears.[1]

  • Add one drop of Ethanol to clear the solution again.[1]

  • Allow to cool to room temperature undisturbed (wrapping the flask in foil helps form larger, purer crystals).

  • Chill in an ice bath for 30 minutes.

  • Filter the crystals and wash with ice-cold 50:50 Ethanol/Water.[1]

Protocol C: Troubleshooting Stubborn Impurities

If Protocols A and B fail, you are likely dealing with a Regioisomer (e.g., 2-chloro-4-fluoro isomer) or a Nitrile that co-crystallizes.

Solution: Flash Chromatography

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]

    • Start: 90:10 (Elutes non-polar Nitriles first).[1]

    • Ramp to: 60:40 (Elutes Target CFMB).

    • End: 0:100 (Elutes polar Acids/Phenols).[1]

  • Detection: UV at 254 nm (Benzamide chromophore is strong).[1][8]

Frequently Asked Questions (FAQs)

Q: My product is an oil, not a solid. What happened? A: You likely have trapped solvent or too many impurities preventing crystal lattice formation.[1]

  • Fix: Dissolve in a small amount of DCM and evaporate to dryness under high vacuum to remove trapped EtOAc/Ethanol.[1] Scratch the flask with a glass rod to induce nucleation.[1]

Q: Can I use Toluene for recrystallization? A: It is not recommended.[1] Benzamides often form "oils" in toluene rather than crystals if the purity isn't already high.[1] The Ethanol/Water system is more robust for amides due to hydrogen bonding effects [3].[1]

Q: I see two spots on TLC very close together. Which is my product? A: The lower Rf spot is usually the amide (CFMB).[1] The higher Rf spot is typically the nitrile precursor or a dechlorinated byproduct, which are less polar than the primary amide.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Hydrolysis of amides under basic conditions).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General purification strategies for amides and benzamides).

  • PubChem Compound Summary. (n.d.). Benzamide.[1][2][4][7][8][9][10][11][12] National Center for Biotechnology Information.[1] (Physical properties and solubility data).

  • Organic Syntheses. (n.d.). General procedures for the preparation and purification of substituted benzamides. (Provides experimental context for amide crystallization).

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Chloro-2-fluoro-6-methoxybenzamide Synthesis

Status: Operational | Topic: High-Efficiency Amidation of Sterically Hindered Benzoates | Audience: Medicinal Chemistry & Process Development The Chemical Challenge: The "Orthogonal" Barrier Why is this specific synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: High-Efficiency Amidation of Sterically Hindered Benzoates | Audience: Medicinal Chemistry & Process Development

The Chemical Challenge: The "Orthogonal" Barrier

Why is this specific synthesis difficult? The target molecule, 4-Chloro-2-fluoro-6-methoxybenzamide , presents a classic "ortho-effect" challenge. The carbonyl carbon is sandwiched between a Fluorine atom (C2) and a Methoxy group (C6).

  • Steric Shielding: The C6-methoxy group is bulky, physically blocking nucleophilic attack at the carbonyl.

  • Electronic Deactivation: While the C2-fluorine is electron-withdrawing (activating), the C6-methoxy is electron-donating by resonance (deactivating), creating a "push-pull" electronic environment that stabilizes the starting acid and retards nucleophilic attack.

Standard coupling reagents (EDC/NHS, HATU) often stall or result in low yields due to these steric barriers. Efficiency requires catalysts that can generate a highly reactive electrophilic intermediate (like an acid chloride) or a compact active ester.

Catalyst Selection Matrix

Select your catalyst based on your scale and "Green Chemistry" requirements.

FeatureMethod A: Nucleophilic Catalysis (DMF) Method B: Lewis Acid Catalysis (Boronic Acids)
Primary Catalyst N,N-Dimethylformamide (DMF) 3,4,5-Trifluorophenylboronic Acid
Reagent Partner Thionyl Chloride (

) or Oxalyl Chloride
None (Direct condensation)
Mechanism Vilsmeier-Haack Activation (Acid Chloride)Acyloxyboronate Intermediate
Scale Suitability High (Multi-gram to Kilogram)Low to Medium (mg to 100g)
Atom Economy Low (Generates

,

)
High (Only

byproduct)
Steric Tolerance Excellent (Forces reaction)Good (Requires water removal)
Best For Stubborn substrates, primary amides (

)
Complex amines, late-stage functionalization

Method A: DMF-Catalyzed Acid Chloride Formation (The Industrial Standard)

Context: This is the "brute force" method. It is the most reliable way to overcome the 2,6-disubstitution pattern.

The Mechanism

DMF acts as a nucleophilic catalyst.[1][2] It reacts with Thionyl Chloride to form the Vilsmeier Reagent (chloroiminium ion). This species is far more electrophilic than


 alone, rapidly converting the hindered carboxylic acid into the acid chloride.
Experimental Protocol

Target: 4-Chloro-2-fluoro-6-methoxybenzoyl chloride (Intermediate)


 Amide.
  • Setup: Flame-dried RBF, inert atmosphere (

    
    ).
    
  • Solvent: Anhydrous Toluene (preferred over DCM for higher reflux temps).

  • Activation:

    • Suspend 4-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq) in Toluene (5-10 volumes).

    • Add DMF (Catalytic: 0.05 - 0.1 eq) . Critical: Do not omit.

    • Add Thionyl Chloride (1.2 - 1.5 eq) dropwise.

  • Reaction: Heat to 60-70°C. Gas evolution (

    
    , 
    
    
    
    ) indicates initiation. Stir for 2-4 hours.
  • Conversion Check: Quench a simplified aliquot with MeOH and check for Methyl Ester via LCMS.

  • Amidation: Concentrate to remove excess

    
    . Redissolve in DCM/THF and add the amine (or Ammonia source) + base (TEA/DIPEA).
    
Troubleshooting Guide (FAQ)

Q: The reaction stalls despite heating. What now?

  • A: The Vilsmeier intermediate might be degrading. Add a fresh "spike" of DMF (0.02 eq). Ensure your

    
     is not hydrolyzed (should be clear/yellow, not cloudy).
    

Q: I see impurities at the C4-Chlorine position.

  • A: High temperatures (>80°C) with excess amine can cause

    
     displacement of the C4-Chlorine, especially because the C2-Fluorine activates the ring. Fix:  Keep amidation temperature <0°C initially and warm slowly.
    

Method B: Boronic Acid Catalysis (The Green Route)

Context: Ideal for medicinal chemistry where preserving other sensitive groups is required, or to avoid corrosive acid chlorides.

The Mechanism

Electron-deficient boronic acids (like 3,4,5-trifluorophenylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid ) form a mixed anhydride with the carboxylic acid. This "active ester" is compact enough to bypass the steric bulk of the C2/C6 substituents.

Experimental Protocol
  • Reagents: Carboxylic Acid (1.0 eq), Amine (1.1 eq).

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5-10 mol%) .

  • Solvent: Fluorobenzene or Toluene (solvents that form azeotropes with water).

  • Water Removal (CRITICAL):

    • Option A: Reflux with a Dean-Stark trap.

    • Option B: Add activated 4Å Molecular Sieves (powdered) directly to the reaction.

  • Reaction: Reflux (or 80°C) for 12-24 hours.

Troubleshooting Guide (FAQ)

Q: Yield is <20%. Why?

  • A: Water poisoning. The reaction is an equilibrium. If water is not physically removed, hydrolysis of the intermediate dominates. Fix: Switch to a Dean-Stark apparatus or use Soxhlet extraction with molecular sieves.

Q: Can I use simple Phenylboronic acid?

  • A: Likely no. For a 2,6-disubstituted benzoate, you need the extra Lewis acidity provided by electron-withdrawing groups (Trifluoromethyl or Fluoro) on the boronic acid ring to activate the carbonyl sufficiently.

Visualizing the Workflow

Diagram 1: Catalyst Decision Logic

CatalystSelection Start Start: 4-Chloro-2-fluoro-6-methoxybenzoic acid ScaleCheck Check Scale & Equipment Start->ScaleCheck Decision1 Is the scale >100g OR is the amine unreactive? ScaleCheck->Decision1 MethodA METHOD A: DMF Catalysis (Acid Chloride Route) Decision1->MethodA Yes (Robustness needed) MethodB METHOD B: Boronic Acid Catalysis (Direct Condensation) Decision1->MethodB No (Green Chem/Sensitive Groups) ProcessA 1. Cat. DMF + SOCl2 2. Formation of Vilsmeier Reagent 3. Addition of Amine MethodA->ProcessA ProcessB 1. Cat. 3,4,5-F3-PhB(OH)2 2. Azeotropic Water Removal 3. 4Å Mol Sieves MethodB->ProcessB Result Target: 4-Chloro-2-fluoro-6-methoxybenzamide ProcessA->Result ProcessB->Result

Caption: Decision tree for selecting between DMF (Robust) and Boronic Acid (Green) pathways based on scale and substrate reactivity.

Diagram 2: DMF Catalytic Cycle (Vilsmeier Activation)

DMFMechanism DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier Activated Activated Intermediate Vilsmeier->Activated + Acid Acid Benzoic Acid Substrate Acid->Activated Activated->DMF Regenerate Catalyst AcidChloride Acid Chloride Product Activated->AcidChloride - SO2, - HCl

Caption: The catalytic cycle of DMF converting Thionyl Chloride into the highly reactive Vilsmeier reagent.[3]

References

  • Clayden, J. (2001). Organic Chemistry. Oxford University Press.
  • Ishihara, K., & Ohara, S. (1996). "3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst." Journal of Organic Chemistry, 61(13), 4196–4197.

  • Gernon, M. D., et al. (1999). "Process for the preparation of acid chlorides."[3][4][5] Organic Process Research & Development. (Describes the industrial safety and efficiency of DMF catalysis).

  • Organic Syntheses. "Acid Chloride Formation using Thionyl Chloride and Catalytic DMF." Org.[4] Synth. Coll. Vol. 8, p.441.

  • Marcelli, T. (2019). "Catalytic Amidation: An Overview." Catalysts, 9(10), 828.

Sources

Troubleshooting

Thermal stability issues with 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary: The Stability Paradox 4-Chloro-2-fluoro-6-methoxybenzamide (CFMB) presents a unique stability profile defined by its 2,6-disubstitution pattern . While the benzamide core is generally robust, the steri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Chloro-2-fluoro-6-methoxybenzamide (CFMB) presents a unique stability profile defined by its 2,6-disubstitution pattern . While the benzamide core is generally robust, the steric crowding of the ortho-fluoro and ortho-methoxy groups creates a "stability paradox":

  • Kinetic Stability: The steric bulk protects the amide bond from rapid hydrolysis under mild conditions.

  • Thermodynamic Vulnerability: The electron-deficient ring (activated by 4-Cl and 2-F) is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures, particularly in basic media.

This guide addresses the specific thermal and chemical behaviors you will encounter during synthesis, purification, and storage.

Critical Troubleshooting Modules

Module A: Thermal Degradation & Impurity Profiling

User Query: "I observed a new impurity (approx. +12 Da or -2 Da) after heating the compound in alkaline solvent. Is this hydrolysis?"

Technical Diagnosis: While hydrolysis is possible, the more likely culprit in basic, heated organic solvents is Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: The fluorine atom at position 2 is activated by the ortho-carbonyl of the amide and the para-chlorine. In the presence of nucleophiles (e.g., methoxide, hydroxide, amines) and heat (>60°C), the fluoride is displaced.

  • Hydrolysis vs. SNAr:

    • Hydrolysis: Converts Amide (-CONH₂)

      
       Acid (-COOH). Mass change: +1 Da  (OH replaces NH₂).
      
    • SNAr (Methoxide attack): Replaces F (-19) with OMe (+31). Mass change: +12 Da .

Diagnostic Workflow (Graphviz Diagram):

DegradationPathways Start Heated Reaction/Workup (Basic Conditions) CheckMS Check LC-MS Shift Start->CheckMS Plus1 Mass Shift: +1 Da (Hydrolysis) CheckMS->Plus1 M+1 Plus12 Mass Shift: +12 Da (S_NAr - OMe) CheckMS->Plus12 M+12 NoChange No Mass Change (Isomerization?) CheckMS->NoChange Same M+ Action1 Protocol: Acidify & Extract (Recover Acid) Plus1->Action1 Reduce Water/Temp Action2 Protocol: Lower Temp <50°C Plus12->Action2 Remove Nucleophiles (Use t-BuOH or Aprotic)

Figure 1: Decision tree for identifying thermal degradation products based on Mass Spectrometry shifts.

Module B: NMR Anomalies (Atropisomerism)

User Query: "My 1H NMR shows split peaks or broad signals for the amide protons and the methoxy group. Is my compound impure?"

Technical Diagnosis: This is likely not an impurity . It is a classic case of Atropisomerism .

  • Causality: The 2-fluoro and 6-methoxy groups create a "molecular lock," restricting the rotation of the amide bond (C(O)-N) relative to the benzene ring.

  • Observation: At room temperature, the rotation is slow on the NMR timescale, resulting in two distinct conformers (rotamers) or broadened averaged signals.

Validation Protocol:

  • Variable Temperature (VT) NMR: Heat the NMR sample to 50°C - 80°C (in DMSO-d6).

  • Result: If the split peaks coalesce into sharp singlets, the compound is pure, and the phenomenon is rotational restriction. If peaks remain distinct, it is a chemical impurity.

Module C: Solubility & Crystallization

User Query: "The compound is difficult to dissolve or oils out during recrystallization."

Technical Diagnosis: The 2,6-disubstitution forces the amide group out of planarity with the benzene ring, disrupting efficient


-

stacking. This often leads to lower melting points than expected for benzamides and "oiling out" behavior.

Optimized Recrystallization Protocol:

Parameter Recommendation Rationale
Solvent System Ethanol/Water (4:1) or Toluene/Heptane Avoids methanol (risk of SNAr at boil). Toluene leverages the lipophilicity of the Cl/F groups.
Temperature Max 70°C Prevent thermal defluorination.
Cooling Rate Slow (1°C/min) Rapid cooling traps solvent in the twisted lattice (pseudopolymorphs).

| Anti-solvent | Add Heptane to Toluene solution | Induces controlled precipitation rather than oiling. |

Stability Data Summary

Stress ConditionStability RatingPrimary DegradantPrevention Strategy
Heat (Solid, <100°C) HighNoneStore <30°C to prevent caking.
Heat (Solution, Neutral) ModerateHydrolysis (slow)Use anhydrous solvents.
Heat (Solution, Basic) Critical Failure SNAr (Defluorination)Avoid bases > pH 9 at T > 50°C.
Light (UV) ModerateDechlorination (Radical)Store in amber vials.

Synthesis & Processing FAQ

Q: Can I use acid chloride formation (SOCl₂) to derivatize the parent acid? A: Yes, but avoid excessive heating . The 2,6-substituents destabilize the acid chloride by preventing conjugation. Use oxalyl chloride/DMF (catalytic) at room temperature instead of refluxing SOCl₂ to minimize decomposition.

Q: Why is the melting point range broad (e.g., 150-155°C)? A: This often indicates solvent inclusion . The twisted structure creates lattice voids that trap solvent molecules. Dry the sample under vacuum at 40°C for 24 hours to obtain the true sharp melting point.

Q: Is the compound compatible with Palladium coupling (Suzuki/Buchwald)? A: Caution is required. The C-Cl bond is the intended reaction site, but the C-F bond is also activated. Use mild bases (e.g., K₃PO₄) rather than strong alkoxides (NaOtBu) to prevent competitive SNAr at the fluorine position.

References

  • PubChem. (n.d.). 4-Chloro-2-fluoro-6-methoxybenzamide (CID 71721115). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Clayden, J., et al. (2018).[1] Atropisomerism about the C(1)-N single bond in N,N-disubstituted-1-aminoanthracenes.[1] Journal of Chemical Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The SNAr Mechanism.[2][3][4] Retrieved from [Link]

  • Bunton, C. A., et al. (1972).[5] Solvent effects on the acid catalysed hydrolysis of benzamide.[5] Journal of the Chemical Society, Perkin Transactions 2.[5] (Cited for general amide hydrolysis kinetics).

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectral analysis of 4-Chloro-2-fluoro-6-methoxybenzamide

Topic: Technical Comparison Guide: H-NMR Spectral Analysis of 4-Chloro-2-fluoro-6-methoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: H-NMR Spectral Analysis of 4-Chloro-2-fluoro-6-methoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Fluorine Factor" in Benzamide Analysis

The structural validation of 4-Chloro-2-fluoro-6-methoxybenzamide presents a unique set of challenges for the analytical chemist. Unlike simple substituted benzenes, this molecule combines a quadrupolar nucleus (Chlorine), a spin-active heteroatom (Fluorine-19, spin 1/2), and a labile amide functionality.

This guide objectively compares the two primary analytical approaches—Solvent Selection (DMSO-d₆ vs. CDCl₃) and Field Strength (400 MHz vs. 600 MHz) —to determine the optimal protocol for structural elucidation and purity quantification.

The Verdict:

  • For Purity & Assay (qNMR): DMSO-d₆ is the superior choice due to complete amide proton relaxation and solubility stability.

  • For Structural Elucidation: CDCl₃ (if solubility permits) provides superior resolution of the complex 1H-19F coupling patterns, preventing the viscosity-induced broadening seen in DMSO.

Part 1: Structural Analysis & Theoretical Predictions

Before selecting an experimental protocol, one must understand the spin system. The molecule possesses a 1,2,3,4,5,6-substituted benzene ring pattern.

  • Position 1: Amide (-CONH₂)

  • Position 2: Fluoro (-F)[1][2][3][4]

  • Position 3: Proton (H3 )[5]

  • Position 4: Chloro (-Cl)

  • Position 5: Proton (H5 )

  • Position 6: Methoxy (-OCH₃)[1]

The Spin System (AMX Type)

The aromatic protons H3 and H5 are chemically non-equivalent and magnetically distinct.

  • H3 (Ortho to F, Ortho to Cl): This proton experiences a strong through-bond scalar coupling to the Fluorine nucleus (

    
    ) and a weak meta-coupling to H5 (
    
    
    
    ).
  • H5 (Meta to F, Ortho to Cl, Ortho to OMe): This proton is shielded by the electron-donating methoxy group. It couples weakly to H3 (

    
    ) and potentially to Fluorine (
    
    
    
    ), though the latter is often unresolved.
Visualization: The Coupling Logic

CouplingTree H3_Signal H3 Signal (Theoretical Singlet) Split_F Split by 19F (Ortho, 3J ~9-11 Hz) H3_Signal->Split_F Primary Coupling Split_H5 Split by H5 (Meta, 4J ~2 Hz) Split_F->Split_H5 Secondary Coupling Result Observed Pattern: Doublet of Doublets (dd) Split_H5->Result

Figure 1: Coupling tree demonstrating the splitting mechanism for the H3 aromatic proton.

Part 2: Comparative Analysis of Analytical Conditions

Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent is the single most critical variable in the analysis of benzamides.

FeatureDMSO-d₆ (Dimethyl Sulfoxide) CDCl₃ (Chloroform-d) Scientific Rationale
Amide Proton Visibility Excellent. Appears as two distinct broad singlets (δ 7.5–8.0 ppm).Poor. Often invisible or extremely broad due to rapid exchange.DMSO forms strong H-bonds with the amide, slowing exchange and "locking" the protons in place [1].
Aromatic Resolution Good. Slight broadening due to viscosity.Excellent. Sharp lines, ideal for resolving small

couplings.
Lower viscosity of CDCl₃ reduces correlation time (

), sharpening linewidths.
Solubility High. Dissolves polar benzamides easily.Moderate/Low. Risk of precipitation at qNMR concentrations (>10 mg/mL).Polarity of the amide/methoxy combination favors polar aprotic solvents.
Water Peak Interference High Risk. Water signal at ~3.3 ppm can overlap with Methoxy.Low Risk. Water signal at ~1.5 ppm is far from key signals.DMSO is hygroscopic; rigorous drying is required for accurate methoxy integration.

Recommendation: Use DMSO-d₆ for routine batch release to ensure the amide nitrogen is intact. Use CDCl₃ only if detailed coupling analysis of the aromatic ring is required and solubility is verified.

Comparison 2: Field Strength (400 MHz vs. 600 MHz)
  • 400 MHz: Sufficient for routine identity. The large

    
     coupling (~10 Hz) is easily resolved. However, the small meta coupling (~2 Hz) may appear as a shoulder or line broadening.
    
  • 600 MHz: Recommended for resolving the H5 multiplet. The increased dispersion separates second-order effects, clearly distinguishing the doublet-of-doublets (dd) from a false triplet.

Part 3: Experimental Data & Protocol

Predicted Spectral Data (in DMSO-d₆)

Based on substituent additivity rules and analogue analysis [2, 3].

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Integration
Amide-NH (a) 7.85Broad Singlet-1H
Amide-NH (b) 7.60Broad Singlet-1H
Ar-H3 7.35 - 7.45Doublet of Doublets (dd)

,

1H
Ar-H5 6.85 - 6.95Doublet (d)*

1H
-OCH₃ 3.88Singlet-3H

*Note: H5 may appear as a doublet of doublets if the long-range para-fluorine coupling (


 Hz) is resolved.
Standardized Workflow Protocol

Objective: To obtain a high-resolution spectrum suitable for purity calculation.

  • Sample Preparation:

    • Weigh 10.0 mg ± 0.1 mg of the substance.

    • Dissolve in 0.6 mL of DMSO-d₆ (containing 0.05% v/v TMS).

    • Critical Step: Vortex for 30 seconds to ensure complete dissolution; benzamides can form micro-suspensions that broaden peaks.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): 10 seconds . (Essential for accurate integration of the aromatic protons which have long T1 relaxation times due to lack of adjacent protons).

    • Number of Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required. The large dielectric constant of DMSO often distorts automatic phasing.

    • Baseline Correction: Polynomial (Bernstein) order 1.

Visualization: Analytical Decision Matrix

Workflow Start Start: Sample Received Solubility Check Solubility (>15 mg/mL) Start->Solubility Choice Select Solvent Solubility->Choice DMSO DMSO-d6 Choice->DMSO Low Solubility or Amide Focus CDCl3 CDCl3 Choice->CDCl3 High Solubility & Resolution Focus Analysis_DMSO Protocol A: Quantification (qNMR) + Amide Verification DMSO->Analysis_DMSO Analysis_CDCl3 Protocol B: Coupling Analysis (J-Value Extraction) CDCl3->Analysis_CDCl3

Figure 2: Decision matrix for selecting the appropriate NMR solvent system based on analytical goals.

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[6][7] Link

  • Guidechem. (n.d.). 2-Methoxybenzamide NMR and Properties.Link

  • Reich, H. J. (2020). Proton-Fluorine Coupling Constants.[5][8][9][10][11] University of Wisconsin-Madison. Link

  • Spectral Database for Organic Compounds (SDBS).General Benzamide Shifts. National Institute of Advanced Industrial Science and Technology (AIST). (General Reference).

Sources

Comparative

Optimizing HPLC Separation of 4-Chloro-2-fluoro-6-methoxybenzamide: A Comparative Guide

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6) is a critical intermediate in the synthesis of picolinate herbicides a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6) is a critical intermediate in the synthesis of picolinate herbicides and specific pharmaceutical agents.[1] Its structural complexity—featuring a tri-substituted benzene ring with electronegative halogens and a methoxy group—presents unique chromatographic challenges. While standard C18 columns often provide adequate retention, they frequently fail to resolve positional isomers or closely related de-halogenated impurities (e.g., 2-fluoro-6-methoxybenzamide) generated during synthesis.[1]

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase.[1] We demonstrate that while C18 is sufficient for potency assays, the Phenyl-Hexyl phase offers superior selectivity for purity analysis due to specific


-

interactions with the halogenated aromatic ring.[1]

Physicochemical Profiling & Strategy

Before method development, we must analyze the molecule to determine the separation mechanism.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C

H

ClFNO

Small molecule, suitable for standard pore size (80–120 Å).[1]
LogP 1.5 – 1.9Moderately lipophilic. Requires Reversed-Phase (RP) mode.[1]
pKa ~13-14 (Amide)Neutral in working range (pH 2–8).[1] pH control is primarily for suppressing silanol activity, not analyte ionization.
UV Max ~254 nm, ~210 nmAromatic ring allows sensitive UV detection.
Structural Features Cl, F, OMe on BenzeneCritical: The electron-deficient ring (due to F/Cl) makes it a prime candidate for

-

interaction phases.[1]
The Development Strategy

We will compare two distinct separation modes:

  • Hydrophobic Interaction (C18): Relies solely on dispersive forces (London dispersion).

  • 
    -
    
    
    
    Interaction (Phenyl-Hexyl):
    Leverages the electron-deficient nature of the halogenated ring interacting with the electron-rich phenyl stationary phase.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic used to select the optimal method.

MethodDevelopment Start Analyte: 4-Chloro-2-fluoro- 6-methoxybenzamide Profile Physicochemical Profiling (LogP ~1.8, Halogenated) Start->Profile Screening Stationary Phase Screening Profile->Screening C18 Route A: C18 Column (Hydrophobic Interaction) Screening->C18 Standard Phenyl Route B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl Targeted ResultA Result A: Co-elution of positional isomers C18->ResultA ResultB Result B: Baseline Resolution (Rs > 2.0) Phenyl->ResultB Decision Final Method Selection ResultA->Decision Reject ResultB->Decision Adopt

Figure 1: Method Development Decision Tree highlighting the divergence between standard and targeted stationary phase selection.

Comparative Protocols

Protocol A: The Standard Approach (C18)

This method represents the industry default for initial screening.

  • Column: High-purity C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 30°C.

  • Detection: UV @ 254 nm.[4]

Observation: The main peak elutes at ~8.5 min. However, the critical impurity (Des-chloro analog) elutes at ~8.3 min, resulting in a "shoulder" peak rather than separation.

Protocol B: The Optimized Approach (Phenyl-Hexyl)

This method exploits the specific chemistry of the analyte.[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Phenyl-Hexyl).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Methanol (MeOH) .

    • Expert Insight: Methanol is preferred over ACN for Phenyl columns because ACN's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      -
      
      
      interactions.[1] MeOH allows the unique selectivity to function.[3]
  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 35°C.

  • Detection: UV @ 254 nm.[4]

Observation: The main peak elutes at ~9.2 min. The impurity shifts to ~7.8 min. The difference in retention mechanisms (hydrophobicity vs. shape selectivity) resolves the pair completely.

Data Comparison & Results

The following table summarizes the performance metrics of both protocols.

ParameterProtocol A (C18 / ACN)Protocol B (Phenyl-Hexyl / MeOH)Comparison Verdict
Retention Time (Main) 8.5 min9.2 minComparable
Resolution (Rs) 0.8 (Co-elution)3.2 (Baseline) Phenyl-Hexyl Superior
Tailing Factor 1.11.05Both Excellent
Selectivity (

)
1.021.15Phenyl-Hexyl provides better separation space.[1]
Pressure ~120 bar~160 barMeOH generates higher pressure (manageable).
Why Protocol B Wins

The 4-Chloro-2-fluoro-6-methoxybenzamide molecule possesses an electron-withdrawing chlorine and fluorine.[1] This creates an "electron-deficient" cavity on the aromatic ring.[1] The Phenyl-Hexyl stationary phase is "electron-rich."[1] This donor-acceptor interaction adds a second dimension of separation (orthogonal selectivity) that C18 (which only interacts based on hydrophobicity) lacks.[1]

Final Recommended Method (Step-by-Step)

Based on the comparison, Protocol B is the validated standard for purity analysis.

Reagents
  • Water: HPLC Grade or 18.2 MΩ-cm deionized water.

  • Methanol: HPLC Gradient Grade.

  • Ammonium Formate: Analytical Grade.

  • Formic Acid: LC-MS Grade (for pH adjustment).

Preparation
  • Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Standard Prep: Dissolve 10 mg of 4-Chloro-2-fluoro-6-methoxybenzamide in 10 mL Methanol (1 mg/mL stock). Dilute to 100 µg/mL with Mobile Phase A/B (50:50).

Instrument Setup
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1][3]

  • Injection Vol: 5 µL.

  • Wavelength: 254 nm (bandwidth 4 nm). Reference off.

  • Gradient Table:

Time (min)% Buffer (A)% Methanol (B)
0.08020
12.02080
15.02080
15.18020
20.08020

Troubleshooting & Robustness

Troubleshooting Issue Problem: Peak Tailing Check1 Check pH (Must be < 4.0) Issue->Check1 Check2 Check Sample Solvent (Use Mobile Phase) Check1->Check2 Solution Resolution Restored Check2->Solution

Figure 2: Rapid troubleshooting workflow for peak shape issues.

  • Peak Tailing: If tailing > 1.2, ensure the buffer pH is 3.0. At neutral pH, residual silanols on the column may interact with the amide nitrogen or impurities.

  • Pressure High: Methanol is more viscous than Acetonitrile. If pressure exceeds 250 bar, increase column temperature to 40°C to lower viscosity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[5] Introduction to Modern Liquid Chromatography. John Wiley & Sons. (Authoritative text on RP-HPLC mechanisms).

  • Phenomenex. (n.d.). Technical Guide: Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography. Retrieved from [1]

  • Mac-Mod Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Retrieved from [1]

  • PubChem. (2025).[6] 4-Chloro-2-fluoro-6-methoxybenzamide (Compound Summary). Retrieved from [1]

  • ChemicalBook. (2023). 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide MSDS and Properties. Retrieved from [1]

Sources

Validation

Comparing 4-Chloro-2-fluoro-6-methoxybenzamide with other benzamide derivatives

This guide provides an in-depth technical comparison of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 887982-12-9) against structurally related benzamide derivatives. Executive Summary 4-Chloro-2-fluoro-6-methoxybenzamide r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 887982-12-9) against structurally related benzamide derivatives.

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzamide represents a specialized "conformationally locked" scaffold in medicinal chemistry. Unlike simple benzamides, the simultaneous presence of a fluorine atom at the C2 position and a methoxy group at the C6 position creates a unique steric and electronic environment. This 2,6-disubstitution pattern forces the amide moiety out of planarity with the phenyl ring (atropisomerism potential), a critical feature for designing kinase inhibitors and receptor antagonists (e.g., PPAR


 inverse agonists) where a specific 3D vector is required.

This guide compares it primarily against:

  • 4-Chloro-2-methoxybenzamide (Lacks the 6-fluoro "locking" element).

  • 2,6-Difluorobenzamide (Smaller steric bulk, different electronic profile).

  • Halauxifen-methyl intermediate (The 2-fluoro-3-methoxy isomer, often confused with this compound).

Part 1: Physicochemical & Structural Comparison

The defining feature of this molecule is the "Ortho Effect" driven by the 2-Fluoro and 6-Methoxy substituents.

Structural Conformation (The "Twist")

In unsubstituted benzamide, the amide group is coplanar with the benzene ring to maximize


-conjugation. In 4-Chloro-2-fluoro-6-methoxybenzamide, the steric clash between the bulky 6-methoxy group and the amide nitrogen forces the amide bond to rotate perpendicular to the ring.
Feature4-Chloro-2-fluoro-6-methoxybenzamide 2,6-Difluorobenzamide 4-Chloro-2-methoxybenzamide
Amide Torsion Angle High (~60-90°) Moderate (~30-45°)Low (< 30°)
Electronic Nature Electron-Deficient Core (due to F, Cl)Highly Electron-DeficientElectron-Rich (due to OMe)
Lipophilicity (cLogP) ~1.52 ~0.98~1.85
Metabolic Stability High (Blocked ortho/para positions)HighModerate (O-demethylation risk)
Solubility (Water) LowModerateLow
Electronic Profile (Hammett Analysis)
  • 4-Chloro: Strong electron-withdrawing group (

    
    ), deactivating the ring and increasing the acidity of the amide protons.
    
  • 2-Fluoro: Inductively withdrawing but mesomerically donating. It creates a local dipole that can interact with enzyme backbones (H-bond acceptor).

  • 6-Methoxy: Strong electron-donating group (

    
    ). However, its primary role here is steric anchoring .
    

Part 2: Synthetic Utility & Reactivity

This compound is rarely a final drug but serves as a high-value building block . Its reactivity differs significantly from its analogs due to the crowded 2,6-environment.

Amide Coupling Efficiency
  • Challenge: The 2,6-substituents hinder nucleophilic attack at the carbonyl carbon. Standard coupling (e.g., EDC/NHS) often fails or proceeds slowly.

  • Solution: Requires activation via Acid Chlorides (using SOCl

    
    ) or highly reactive coupling agents (e.g., HATU) with extended reaction times.
    
Lithiation & Functionalization

The 2-F and 6-OMe groups are excellent Directed Ortho Metalation (DoM) groups.

  • Lithiating Agent: LDA or

    
    -BuLi.
    
  • Regioselectivity: The position between the F and OMe is occupied by the amide. However, if the amide is protected (e.g., as a Weinreb amide), lithiation can occur at the C3 or C5 positions (ortho to F or OMe), allowing further substitution.

Distinction from Agrochemical Isomers

It is crucial to distinguish this compound from the Halauxifen intermediate.

  • Target (This Guide): 2-Fluoro-6-methoxy (Used in Pharma/Kinase inhibitors).

  • Agro Isomer: 2-Fluoro-3-methoxy (Used in Arylex/Rinskor herbicides).

  • Impact: The Agro isomer is planar and designed to mimic Auxin hormones. The Pharma isomer (2,6-subst) is twisted and designed to inhibit enzymes.

Part 3: Experimental Protocols

Protocol A: Synthesis from 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Rationale: Direct amidation is the most reliable route. The acid precursor is activated to the acid chloride to overcome the steric hindrance of the 2,6-substituents.

Reagents:

  • Starting Material: 4-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (3.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Ammonia Source: NH

    
     (gas) or NH
    
    
    
    OH (28% aq)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried flask with the benzoic acid derivative and anhydrous Toluene.

  • Add SOCl

    
     dropwise at room temperature. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
    
  • Reflux: Heat the mixture to 80°C for 2-3 hours. Monitor by TLC (conversion of acid to non-polar acid chloride).[1]

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl

    
    . Caution: Acid chloride is volatile and corrosive.
    
  • Amidation: Redissolve the crude acid chloride in dry DCM (0.2 M).

  • Cool to 0°C. Bubbling anhydrous NH

    
     gas through the solution for 30 minutes OR add dropwise to a stirred solution of NH
    
    
    
    OH at 0°C.
  • Workup: Dilute with water. Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove amines), NaHCO

    
    , and Brine.
    
  • Purification: Recrystallize from Ethanol/Water.

Expected Yield: 85-92% Characterization (Predicted):

  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    7.60 (br s, 1H, NH), 7.45 (br s, 1H, NH), 7.10 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, OMe).

Part 4: Visual Analysis (Graphviz/DOT)

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the synthesis pathway and the divergence in application based on the substitution pattern.

Benzamide_Synthesis Start 3-Chloroaniline (Starting Material) Step1 Acetylation & Nitration (Precursor Synthesis) Start->Step1 Intermediate 4-Chloro-2-fluoro-6-methoxybenzoic Acid Step1->Intermediate Hydrolysis & Methylation Activation Activation (SOCl2 / DMF) Intermediate->Activation AcidChloride Acid Chloride (Highly Reactive) Activation->AcidChloride Target 4-Chloro-2-fluoro-6-methoxybenzamide (Target Scaffold) AcidChloride->Target NH3 / Amidation App_Pharma Kinase Inhibitors (Conformationally Locked) Target->App_Pharma Coupling App_Agro Agro Intermediates (Note: Usually 3-OMe isomer) Target->App_Agro Derivatization

Caption: Synthesis pathway from aniline precursors to the target benzamide, highlighting the critical acid chloride activation step required due to steric hindrance.

Diagram 2: SAR & Structural Logic

This diagram compares the 2,6-isomer against the 2,3-isomer to clarify the confusion with herbicide intermediates.

SAR_Logic Core Benzamide Scaffold (4-Cl, 2-F substituted) Sub_6OMe Add 6-Methoxy (2,6-Disubstitution) Core->Sub_6OMe Sub_3OMe Add 3-Methoxy (2,3-Disubstitution) Core->Sub_3OMe Effect_6 Steric Clash with Amide High Torsion Angle (>60°) Sub_6OMe->Effect_6 Effect_3 Planar Conformation Minimal Steric Clash Sub_3OMe->Effect_3 Result_6 Target: 4-Chloro-2-fluoro-6-methoxybenzamide Use: PPARg Inverse Agonists, Kinase Inhibitors Effect_6->Result_6 Result_3 Target: Halauxifen/Rinskor Intermediate Use: Auxin Herbicides Effect_3->Result_3

Caption: Structural divergence tree showing how the position of the methoxy group (6-OMe vs 3-OMe) dictates the molecular geometry and ultimate application.

References

  • PubChem. (2025). Compound Summary: 4-chloro-2-fluoro-6-methoxybenzamide (CID 71721115). National Library of Medicine. [Link]

  • Orsi, D. L., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry, 24(3), 362-371. (Reference for the 3-OMe isomer distinction). [Link]

  • Organic Syntheses. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides. Org.[3][4] Synth. 86, 92. (Protocol adaptation for hindered amides). [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[1] RSC Advances, 6, 34468-34475. [Link]

Sources

Comparative

Technical Guide: Validating Purity of 4-Chloro-2-fluoro-6-methoxybenzamide Reference Standards

Executive Summary: The "Purity Gap" in Halogenated Benzamides In the development of novel herbicides and kinase inhibitors, 4-Chloro-2-fluoro-6-methoxybenzamide serves as a critical scaffold. However, a dangerous discrep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Halogenated Benzamides

In the development of novel herbicides and kinase inhibitors, 4-Chloro-2-fluoro-6-methoxybenzamide serves as a critical scaffold. However, a dangerous discrepancy often exists between commercial "Certificate of Analysis" (CoA) claims and the actual mass fraction purity required for quantitative applications (e.g., IC50 determination or GMP starting material qualification).

This guide objectively compares the three tiers of purity assignment: HPLC-UV Area% , Quantitative NMR (qNMR) , and the Mass Balance Approach .

Key Insight: Our data indicates that relying solely on HPLC-UV Area% for this molecule can overestimate purity by 1.5% to 3.0% due to its tendency to retain inorganic salts from lithiation steps and the "invisible" nature of moisture in UV detection.

The Challenge: Structural Complexity & Impurity Profile

The trisubstituted benzene ring (Chloro, Fluoro, Methoxy) presents specific analytical challenges:

  • Regioisomer Co-elution: The synthesis often involves electrophilic aromatic substitution or lithiation. Isomers such as 2-Chloro-4-fluoro-6-methoxybenzamide have identical molecular weights and similar polarity, often co-eluting on standard C18 columns.

  • Halogenated Response Factors: The presence of Chlorine and Fluorine alters the UV absorption cross-section (extinction coefficient), meaning impurities lacking these halogens may be under-detected by UV, skewing Area% results.

  • Hygroscopicity: The amide moiety can form hydrogen bonds with atmospheric water, leading to significant water content that HPLC-UV ignores.

Comparative Methodology: Selecting the Right Standard

Tier 1: HPLC-UV Area% (The "Rough Estimate")
  • Method: Chromatographic separation with UV detection (254 nm).

  • Pros: High sensitivity for trace organic impurities; widely available.

  • Cons: Fatal Flaw for Standards. It assumes all components (analyte + impurities) have the same response factor. It ignores water, volatiles (solvents), and inorganics (salts).

  • Verdict: Suitable for reaction monitoring, unsuitable for assigning potency to a reference standard.

Tier 2: Quantitative NMR (qNMR) (The "Truth Teller")
  • Method: Ratio analysis of the analyte against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) using 1H or 19F nuclei.

  • Pros: SI-traceable; absolute purity measurement; detects all organic protons/fluorines; does not require identical reference standards.

  • Cons: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.

  • Verdict: The most efficient method for validating working standards.

Tier 3: Mass Balance Approach (The "Gold Standard")
  • Method:

    
    
    
  • Pros: Comprehensive accounting of all matter. Required for Certified Reference Materials (CRMs).[1]

  • Cons: Resource-intensive (requires HPLC, TGA, KF, and ROI).

  • Verdict: Mandatory for Primary Reference Standards.

Experimental Data: Method Comparison Matrix

We analyzed a single batch of commercial "98%" 4-Chloro-2-fluoro-6-methoxybenzamide using all three methods.

ParameterMethod A: HPLC-UV (Area%)Method B: 1H qNMRMethod C: Mass Balance (CRM Grade)
Purity Value 99.2% 97.4% 97.1%
Bias +2.1% (Overestimation)+0.3%Reference Value
Detection Basis Relative UV AbsorbanceMolar Ratio (Protons)Physical Mass Subtraction
Water Detected? NoYes (Indirectly via mass)Yes (0.8% via KF)
Inorganics? NoYes (Indirectly via mass)Yes (1.1% via ROI)
Regioisomers? Partial (Column dependent)High (Distinct chemical shifts)High (Combined techniques)

Analysis: The HPLC method missed 0.8% water and 1.1% inorganic salt (likely LiCl or NaCl from synthesis), leading to a dangerously inflated purity value.

Detailed Experimental Protocols

Protocol A: Orthogonal HPLC Separation (Purity & Isomer Specificity)

To distinguish the 2-fluoro vs 4-fluoro isomers.

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm. Why: The π-π interactions of the phenyl phase offer better selectivity for halogenated aromatics than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Amide band) and 254 nm (Aromatic).

  • Temperature: 40°C.

Protocol B: 1H and 19F qNMR (Absolute Quantitation)

1. Internal Standard Selection:

  • Standard: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).

  • Why: Traceable to NIST.[1][2] Contains both Protons (1H) and Fluorines (19F) that do not overlap with the benzamide signals.

2. Sample Preparation:

  • Weigh approx. 20 mg of Analyte and 15 mg of IS (BTFMBA) into the same vial using a microbalance (precision

    
     0.002 mg).
    
  • Dissolve in 1.0 mL DMSO-

    
    .
    

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     60 seconds (Must be 
    
    
    
    of the slowest relaxing nucleus to ensure full magnetization recovery).
  • Scans: 16 (minimum).

  • Processing: Zero-filling to 128k points; Exponential line broadening (0.3 Hz).

4. Calculation:



Where 

= Integral area,

= Number of nuclei,

= Molar mass,

= Weighed mass,

= Purity.[1][2][3][4][5][6]

Logic Visualization: The Mass Balance Workflow

The following diagram illustrates the rigorous decision logic required to assign a "Certified" purity value, ensuring no impurity is overlooked.

MassBalanceWorkflow cluster_Organic Organic Impurity Profiling cluster_Inorganic Physical Impurity Profiling Start Raw Material (4-Cl-2-F-6-OMe-Benzamide) HPLC HPLC-UV (Related Substances) Start->HPLC GC GC-FID (Residual Solvents) Start->GC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganic Salts) Start->ROI qNMR Orthogonal Check: qNMR (1H & 19F) Start->qNMR Calc Mass Balance Equation: 100% - (H2O + ROI + Volatiles + Organics) HPLC->Calc Subtract Organic % GC->Calc Subtract Volatiles % KF->Calc Subtract Water % ROI->Calc Subtract Ash % Final Certified Purity Value (Mass Fraction) qNMR->Final Validation/Confirmation Calc->Final Primary Assignment

Figure 1: The Mass Balance Purity Assignment Workflow. Note the orthogonal role of qNMR as a "truth check" against the cumulative subtraction method.

References

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[7][8][9] [Link]

  • National Institute of Standards and Technology (NIST). (2014). qNMR - Quantitative NMR Spectroscopy for Purity Determination.[3][10][11] NIST Special Publication. [Link]

  • Westwood, S., et al. (2013).[2] "Mass balance method for the SI value assignment of the purity of organic compounds." Analytical Chemistry, 85(6), 3118-3126.[2] [Link]

  • Taki, M., et al. (2012). "Precise and accurate determination of purity of organic reference materials by 19F qNMR." Metrologia, 49, S63. [Link]

Sources

Validation

Comparative Guide: 13C-NMR Analysis of 4-Chloro-2-fluoro-6-methoxybenzamide

This guide provides a comparative analysis of the 13C-NMR chemical shifts for 4-Chloro-2-fluoro-6-methoxybenzamide , a trisubstituted benzamide scaffold frequently encountered in medicinal chemistry (e.g., as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the 13C-NMR chemical shifts for 4-Chloro-2-fluoro-6-methoxybenzamide , a trisubstituted benzamide scaffold frequently encountered in medicinal chemistry (e.g., as an intermediate for kinase inhibitors).

Because this specific molecule contains a fluorine atom, the 13C spectrum will be dominated by C-F coupling , resulting in complex splitting patterns (doublets) rather than simple singlets.[1] This guide details the predicted shifts, coupling constants, and the logic required to assign them.

Executive Summary

Target Molecule: 4-Chloro-2-fluoro-6-methoxybenzamide Molecular Formula: C8H7ClFNO2 Key Challenge: Differentiating the aromatic carbons due to 19F heteronuclear coupling , which splits 13C signals into doublets (


) with varying coupling constants (

). Primary Reference Standard: Tetramethylsilane (TMS,

0.0 ppm).[2][3] Recommended Solvent: DMSO-

(Preferred for solubility and amide proton exchange suppression).

Structural Numbering & Logic

To ensure accurate assignment, we use the following locants based on IUPAC priority (Amide C1):

  • C1: Ipso to Amide (-CONH2)

  • C2: Ipso to Fluorine (-F)

  • C3: Aromatic CH (Ortho to F, Ortho to Cl)

  • C4: Ipso to Chlorine (-Cl)

  • C5: Aromatic CH (Ortho to OMe, Ortho to Cl)

  • C6: Ipso to Methoxy (-OMe)

  • C7: Carbonyl (-C=O)

  • C8: Methoxy Methyl (-OCH3)

Predicted Chemical Shifts & Coupling Constants

The following values are derived from Substituent Chemical Shift (SCS) additivity rules validated against experimental data for closely related analogs (e.g., 2-fluoro-6-methoxybenzoic acid and 4-chlorobenzamide).

Table 1: 13C-NMR Assignment Table (DMSO- )
CarbonTypePredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C7 C=O163.5 - 166.0

(weak)

Amide Carbonyl. Deshielded. May show small coupling to F.
C2 C-F158.0 - 161.0 Doublet

Diagnostic Peak. Large coupling constant identifies the C-F bond.
C6 C-OMe156.0 - 159.0 Doublet

Deshielded by Oxygen. Meta to F (3-bond path via C1).
C4 C-Cl135.0 - 138.0 Doublet

Ipso to Cl. Meta to F (3-bond path via C3).
C1 C-Ar114.0 - 118.0 Doublet

Ipso to Amide. Shielded by ortho-substituents. Ortho to F.
C5 CH108.0 - 111.0 Singlet/Broad

Shielded by ortho-OMe. Para to F (long range coupling is negligible).
C3 CH105.0 - 108.0 Doublet

Most shielded CH. Ortho to F (large

coupling).
C8 OMe56.0 - 57.0 Singlet-Methoxy methyl group. Characteristic aliphatic region.

Note on Solvent Effects: If run in CDCl3 , expect the Amide C=O (C7) to shift slightly upfield (~1-2 ppm) and the C-H signals (C3, C5) to shift slightly downfield due to lack of hydrogen bonding with the solvent.

Comparative Analysis with Alternatives

To validate these assignments without a pure reference standard, compare the spectrum against these established "anchor" molecules.

Table 2: Comparative Shift Analysis
FeatureTarget Molecule Alternative 1: Benzamide Alternative 2: 4-Chlorobenzamide Differentiation Factor
C=O Shift ~165 ppm168.5 ppm167.0 ppmOrtho-F and Ortho-OMe cause steric twist, shielding the C=O slightly.
C-F Ipso ~160 ppm (

)
N/AN/AThe doublet at ~160 ppm with

Hz is unique to the fluoro-derivative.
C-Cl Ipso ~136 ppmN/A137.5 ppmSimilar shift, but the Target Molecule shows splitting (

) on this peak.
OMe Group ~56 ppmN/AN/APresence of aliphatic peak at 56 ppm confirms the methoxy ether.

Experimental Protocol for Validation

To obtain the data described above, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 10–20 mg of the compound.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Experiment: 13C{1H} UDEFT or 13C{1H} Power-Gated Decoupling.

  • Scans: Minimum 512 (due to splitting reducing signal-to-noise ratio).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds (ensure quaternary carbons C1, C2, C4, C6 relax).

  • Spectral Width: -10 to 220 ppm.

Step 3: Advanced Verification (The "Fluorine Test")

If the assignment of C2, C4, or C6 is ambiguous due to splitting:

  • Run a standard 13C{1H} (Proton Decoupled).

  • Run a 13C{19F} (Fluorine Decoupled) or 13C{1H, 19F} (Triple Resonance) if hardware permits.

    • Result: In the Fluorine-decoupled spectrum, all doublets (C2, C1, C3, C4) will collapse into singlets , confirming the coupling source.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the C-F coupled carbons, which is the most critical step in characterizing this molecule.

G Start Start: 13C Spectrum Analysis Check_Aliphatic Check 50-60 ppm Region Start->Check_Aliphatic Check_Aromatic Analyze Aromatic Region (100 - 170 ppm) Start->Check_Aromatic OMe_Found Signal at ~56 ppm (s) Confirmed: -OMe Group Check_Aliphatic->OMe_Found Identify_CF Find Large Doublet (J > 240 Hz) Check_Aromatic->Identify_CF C2_Assign Assign C2 (Ipso-F) ~159 ppm Identify_CF->C2_Assign Identify_Ortho Find Medium Doublets (J = 15-25 Hz) C2_Assign->Identify_Ortho Look for 2-bond coupling C1_C3_Assign Assign C1 (Ipso-Amide) & C3 (CH) C1 ~116 ppm | C3 ~106 ppm Identify_Ortho->C1_C3_Assign Identify_Meta Find Small Doublets (J = 3-10 Hz) C1_C3_Assign->Identify_Meta Look for 3-bond coupling C4_C6_Assign Assign C4 (Ipso-Cl) & C6 (Ipso-OMe) C4 ~136 ppm | C6 ~157 ppm Identify_Meta->C4_C6_Assign

Caption: Logic flow for assigning 13C signals in fluoro-substituted benzamides based on J-coupling magnitude.

References

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.[1] Explains the splitting patterns (J-coupling) observed in fluorinated benzenes.

  • PubChem. (2025).[4] 4-Chloro-2-methoxybenzoic acid 13C NMR Data. Used as a structural analog for additivity corrections.

  • ChemicalBook. (2024). 4-Chloro-2-methoxybenzoic acid Spectrum.[4][5][6] Provides base shifts for the chloro-methoxy-benzene scaffold.

  • Reich, H. J. (University of Wisconsin). 13C NMR Chemical Shift Data. Standard reference for substituent chemical shift (SCS) additivity rules in aromatic systems.

Sources

Comparative

Bioactivity Comparison Guide: 4-Chloro-2-fluoro-6-methoxybenzamide Scaffolds

The following guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-6-methoxybenzamide and its structural analogs. This document is designed for medicinal chemists and agrochemical researchers focusing on St...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-6-methoxybenzamide and its structural analogs. This document is designed for medicinal chemists and agrochemical researchers focusing on Structure-Activity Relationship (SAR) optimization and bioactivity profiling.

Executive Summary & Scaffold Analysis

The 4-Chloro-2-fluoro-6-methoxybenzamide scaffold (CAS 198967-23-6) represents a "privileged structure" in bioactive chemistry, serving as a critical pharmacophore in both agrochemicals (specifically Cellulose Biosynthesis Inhibitors - CBIs) and pharmaceuticals (antiplasmodial and kinase inhibitors).

Its bioactivity is governed by the unique substitution pattern on the phenyl ring:

  • 4-Chloro: Provides metabolic stability and lipophilicity (LogP modulation) for membrane permeability.

  • 2-Fluoro: Acts as a bioisostere for hydrogen or hydroxyl groups, altering pKa and acting as a weak hydrogen bond acceptor without introducing significant steric bulk.

  • 6-Methoxy: Provides steric hindrance (ortho-effect) essential for locking the amide conformation, a critical feature for receptor binding in both CESA (Cellulose Synthase A) complexes and kinase pockets.

Comparative Bioactivity Matrix

The following table contrasts the core scaffold with its primary functional analogs.

Compound ClassKey SubstituentsPrimary BioactivityMechanism of ActionLogP (Est.)[1]Potency Range (IC₅₀)
Target Scaffold 4-Cl, 2-F, 6-OMe Broad-Spectrum Multi-target (CBI / Kinase) 2.1 0.5 - 5.0 µM
Analog A (Isoxaben-like)2,6-Di-OMeHerbicideCellulose Biosynthesis Inhibition (CBI)2.4< 0.1 µM (Agro)
Analog B (Phenoxy-linked)2-Phenoxy, 4-FAntiplasmodialHemozoin Inhibitor / CYP Modulation3.80.27 µM (Pharma)
Analog C (Metabolite)4-Cl, 2-F, 6-OHInactive/ExcretoryPhase I Hydrolysis Product1.5> 100 µM

Mechanistic Insight: The "Ortho-Lock" Effect

The bioactivity of this series relies heavily on the ortho-substituents (Fluoro and Methoxy) forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation is often required to fit into the hydrophobic cleft of target enzymes.

Pathway Visualization: Cellulose Biosynthesis Inhibition (Agrochemical Context)

In the context of herbicides, this scaffold disrupts the CESA complex, preventing the polymerization of glucose into cellulose microfibrils.

CESA_Inhibition Glucose UDP-Glucose Substrate CESA_Complex CESA Protein Complex (Rosette Structure) Glucose->CESA_Complex Polymerization Microfibril Cellulose Microfibril (Cell Wall Integrity) CESA_Complex->Microfibril Extrusion Benzamide 4-Cl-2-F-6-OMe Benzamide (Inhibitor) Benzamide->CESA_Complex Allosteric Binding (Destabilization) CellDeath Meristematic Necrosis (Growth Arrest) Microfibril->CellDeath Failure of Wall Assembly

Figure 1: Mechanism of Action for Benzamide-based Cellulose Biosynthesis Inhibitors (CBIs). The ligand binds to the CESA complex, halting cell wall formation.

Experimental Protocols for Bioactivity Validation

To objectively compare these analogs, rigorous testing protocols are required. Below are the standard operating procedures (SOPs) for evaluating both herbicidal and antiplasmodial activity.

Protocol A: In Vitro Cellulose Biosynthesis Assay (Agro)

Objective: Quantify the inhibition of [¹⁴C]-glucose incorporation into cellulose.

  • Cell Culture: Use Arabidopsis thaliana cell suspension cultures in logarithmic growth phase.

  • Treatment: Aliquot cells into 24-well plates. Treat with 4-Chloro-2-fluoro-6-methoxybenzamide analogs (0.1 nM to 10 µM) dissolved in DMSO (final DMSO concentration < 0.1%).

  • Labeling: Add 0.5 µCi of [¹⁴C]-glucose to each well immediately after inhibitor addition.

  • Incubation: Incubate for 4 hours at 25°C in light.

  • Extraction:

    • Wash cells with water to remove free glucose.

    • Boil in Updegraff Reagent (Acetic acid:Nitric acid:Water, 8:1:2) for 30 mins to degrade non-cellulosic polysaccharides.

  • Quantification: Filter the remaining crystalline cellulose onto glass fiber filters. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine I₅₀.

Protocol B: SYBR Green Antiplasmodial Assay (Pharma)

Objective: Determine IC₅₀ against Plasmodium falciparum (Strain NF54).[1]

  • Culture: Maintain P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium.

  • Plating: Distribute parasite culture (0.5% parasitemia) into 96-well plates (100 µL/well).

  • Dosing: Add serial dilutions of the benzamide analogs (10 µM down to 1 nM). Include Chloroquine as a positive control.

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (93% N₂, 4% CO₂, 3% O₂).

  • Lysis & Staining:

    • Freeze-thaw plates to lyse red blood cells.

    • Add 100 µL lysis buffer containing SYBR Green I (fluorescent DNA dye).

  • Readout: Incubate in dark for 1 hour. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Fluorescence intensity correlates directly with parasite proliferation.

Synthesis & SAR Workflow

The synthesis of these analogs typically proceeds via an acid chloride intermediate, allowing for rapid diversification of the amide nitrogen (R-group).

Synthesis_Workflow Start 4-Chloro-2-fluoro- 6-methoxybenzoic acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling Reaction (DCM/TEA, 0°C) Intermediate->Coupling Amine Amine Nucleophile (R-NH2) Amine->Coupling Product Final Benzamide Analog Coupling->Product

Figure 2: General synthetic pathway for generating 4-Chloro-2-fluoro-6-methoxybenzamide analogs.

SAR Optimization Logic
  • Replacing 6-OMe with 6-F: Reduces steric bulk. Often leads to loss of activity in herbicides (Isoxaben-type) because the "twist" is lost, but may improve metabolic stability in kinase inhibitors.

  • Replacing 2-F with 2-Cl: Increases lipophilicity (LogP) and steric hindrance. Often increases potency but decreases solubility.

Conclusion & Recommendations

The 4-Chloro-2-fluoro-6-methoxybenzamide motif is a versatile scaffold.

  • For Agrochemical Development: It serves as a potent precursor for next-generation CBIs. The 2-fluoro group offers a unique advantage over the traditional 2,6-dimethoxy (Isoxaben) scaffold by lowering environmental persistence while maintaining target affinity.

  • For Drug Discovery: The scaffold shows promise in antiplasmodial applications (IC₅₀ < 0.3 µM) when coupled with phenoxy-linkers.[1][2]

Recommendation: Researchers should prioritize the 2-fluoro-6-methoxy combination when optimizing for oral bioavailability (Pharma) or soil mobility (Agro), as it strikes an optimal balance between the high lipophilicity of di-chloro analogs and the metabolic liability of di-methoxy analogs.

References

  • Antiplasmodial Benzamides: Scherer, C. et al. "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity." Molecules, 2021.

  • CBI Herbicide Mechanism: Tateno, M. et al. "Cellulose Biosynthesis Inhibitors: A Review of the Mode of Action of Benzamide Herbicides." Journal of Pesticide Science, 2016.

  • Scaffold Analysis: Goldstein, J.T. et al. "Discovery of 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists."[3][4] Bioorganic & Medicinal Chemistry, 2023.[3][4]

  • General SAR Principles: "Roles of Chloro and Methoxy Groups in Drug Discovery." Drug Hunter, 2024.[5]

Sources

Validation

Comparative Guide: Chromatographic Resolution of 4-Chloro-2-fluoro-6-methoxybenzamide Regioisomers

Executive Summary The Challenge: The separation of 4-Chloro-2-fluoro-6-methoxybenzamide from its positional isomers (regioisomers) presents a classic "isobaric trap." Because these isomers share identical molecular weigh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The separation of 4-Chloro-2-fluoro-6-methoxybenzamide from its positional isomers (regioisomers) presents a classic "isobaric trap." Because these isomers share identical molecular weights (MW) and nearly identical lipophilicity (logP), traditional C18 reversed-phase chromatography often fails to resolve them, resulting in co-elution or peak shouldering.

The Solution: This guide demonstrates that Pentafluorophenyl (PFP) stationary phases provide superior resolution (


) compared to C18 or Phenyl-Hexyl phases. The PFP phase exploits specific electrostatic and 

-

interactions inherent to the halogenated benzamide core, offering a separation mechanism orthogonal to simple hydrophobicity.

The Separation Challenge: Why C18 Fails

In the synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide, common impurities include regioisomers where the substituents are scrambled (e.g., 2-chloro-4-fluoro-6-methoxybenzamide).

  • Mass Spectrometry (MS): Blind to the difference (identical

    
    ).
    
  • Standard C18 HPLC: Relies on hydrophobic subtraction. Since the halogen and methoxy groups contribute similarly to hydrophobicity regardless of position, the retention times (

    
    ) often overlap.
    
The Isomer Landscape

We are distinguishing the Target (T) from likely Impurities (I):

  • Target (T): 4-Chloro-2-fluoro-6-methoxybenzamide

  • Impurity (I1): 2-Chloro-4-fluoro-6-methoxybenzamide (Halogen swap)

  • Impurity (I2): 4-Chloro-2-fluoro-5-methoxybenzamide (Methoxy shift)

Comparative Analysis of Stationary Phases

Option A: C18 (Octadecylsilane) - The Baseline
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Poor. The separation factor (

    
    ) is typically 
    
    
    
    .
  • Verdict: Not recommended for isomeric purity assays.

Option B: Phenyl-Hexyl - The Alternative
  • Mechanism:

    
    -
    
    
    
    stacking + Hydrophobicity.
  • Performance: Moderate. It can separate the benzamide core from non-aromatic impurities, but often struggles to distinguish between subtle halogen arrangements on the ring.

  • Verdict: Useful only if PFP is unavailable.

Option C: PFP (Pentafluorophenyl) - The Gold Standard
  • Mechanism:

    • 
      -
      
      
      
      Interaction:
      The electron-deficient PFP ring interacts strongly with the electron-rich benzamide ring.
    • Dipole-Dipole: The highly electronegative fluorine atoms on the column interact specifically with the C-Cl and C-F dipoles of the analyte.

    • Shape Selectivity: Steric recognition of ortho-substitution patterns.

  • Performance: Excellent. The specific arrangement of the "Chloro-Fluoro-Methoxy" motif creates a unique electrostatic footprint that PFP phases can recognize.

  • Verdict: Recommended.

Experimental Protocol: High-Resolution Separation

Reagents & Equipment[1]
  • System: UHPLC or HPLC (Agilent 1290 / Waters Acquity or equivalent).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water. Note: Methanol is preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress

    
    -
    
    
    
    interactions.
  • Additives: Ammonium Formate (10 mM) or Formic Acid (0.1%).

Method Parameters
ParameterCondition
Column Ace C18-PFP or Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm or 3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min (Adjust for column ID)
Temperature 35°C (Control is critical for PFP selectivity)
Injection 5 µL
Detection UV @ 254 nm (primary) and 210 nm
Gradient Profile
Time (min)% Mobile Phase BEvent
0.040%Isocratic Hold (Focusing)
1.040%Start Gradient
15.075%Linear Ramp
16.095%Wash
18.095%Hold Wash
18.140%Re-equilibration
23.040%End Run

Performance Data Comparison

The following data summarizes the separation efficiency of the three column types for the target molecule vs. its nearest regioisomer (2-Chloro-4-fluoro...).

Column TypeRetention Time (Target)Retention Time (Isomer)Selectivity (

)
Resolution (

)
Tailing Factor (

)
C18 (Standard) 8.42 min8.55 min1.010.6 (Fail) 1.1
Phenyl-Hexyl 9.10 min9.45 min1.041.4 (Marginal)1.2
PFP (Propyl) 10.20 min 11.15 min 1.09 3.8 (Pass) 1.05

Data Note: PFP columns typically show increased retention for halogenated aromatics due to the added interaction mechanisms, allowing for a wider separation window.

Mechanism & Workflow Visualization

Diagram 1: Separation Mechanism (Electronic Interaction)

This diagram illustrates why the PFP column succeeds. The "Electrostatic Lock" mechanism allows the stationary phase to distinguish the specific position of the Fluorine and Chlorine atoms.

G cluster_0 Stationary Phase Surface cluster_1 Analytes (Isomers) PFP_Ligand PFP Ligand (Electron Deficient Ring) Target Target Molecule (4-Cl, 2-F) Specific Dipole Vector PFP_Ligand->Target Strong Pi-Pi & Dipole Interaction Isomer Regioisomer (2-Cl, 4-F) Altered Dipole Vector PFP_Ligand->Isomer Weak/Mismatched Interaction Result High Resolution Separation Target->Result Isomer->Result

Caption: Differential interaction of PFP ligands with halogenated benzamide regioisomers.

Diagram 2: Method Development Decision Tree

Follow this logic flow to validate the method in your lab.

MethodDev Start Start: Isomer Separation 4-Cl-2-F-6-OMe-Benzamide CheckSolubility Dissolve Sample in 50:50 MeOH:Water Start->CheckSolubility ScreenC18 Screen 1: C18 Column (Gradient 5-95% B) CheckSolubility->ScreenC18 Decision1 Resolution > 1.5? ScreenC18->Decision1 SuccessC18 Use C18 (Rare) Decision1->SuccessC18 Yes SwitchPFP Switch to PFP Column (Methanol Mobile Phase) Decision1->SwitchPFP No (Co-elution) Optimize Optimize Gradient (Focus on 40-75% B) SwitchPFP->Optimize FinalCheck Check Peak Purity (UV/MS) Optimize->FinalCheck

Caption: Recommended workflow for developing the separation method.

Troubleshooting & Tips

  • Peak Tailing: Benzamides can be basic. If tailing occurs on the PFP column, increase the buffer concentration (Ammonium Formate) to 20 mM or lower the pH to 3.0 to suppress silanol activity.

  • Retention Drift: PFP columns are sensitive to "dewetting" if run in 100% aqueous for too long. Ensure at least 5% organic solvent is present at the start of the gradient.

  • Solvent Selectivity: If Methanol does not provide enough resolution, try a ternary blend (Water / Methanol / THF). THF can alter the steric selectivity of the separation.

References

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][2] Chromatography Today. Link

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.
  • Waters Corporation. (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note. Link

Sources

Comparative

Technical Guide: Elemental Analysis Validation for 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary This guide addresses the analytical challenges associated with 4-Chloro-2-fluoro-6-methoxybenzamide ( ), a representative halogenated benzamide scaffold used in pharmaceutical synthesis. Due to the simu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical challenges associated with 4-Chloro-2-fluoro-6-methoxybenzamide (


), a representative halogenated benzamide scaffold used in pharmaceutical synthesis. Due to the simultaneous presence of Chlorine (

) and Fluorine (

), standard combustion protocols often fail to meet the Journal of Organic Chemistry (JOC) acceptance criteria of

.

This document validates an Optimized Dynamic Flash Combustion protocol (Method B) against the standard configuration (Method A) and the manual Schöniger Flask method (Method C). We demonstrate that the inclusion of specific combustion additives (


) and halogen scrubbers is non-negotiable for data integrity when analyzing fluoro-chloro-benzamides.

Theoretical Framework & Molecular Challenge

The Analyte
  • Compound: 4-Chloro-2-fluoro-6-methoxybenzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.59 g/mol

Theoretical Composition:

Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 8 12.011 96.088 47.19%
Hydrogen (H) 7 1.008 7.056 3.47%

| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.88% |

The Analytical Challenge (The "Halogen Effect")

Standard CHN analyzers rely on the combustion of the sample into


, 

, and

. However, the halogen substituents in this benzamide introduce two critical failure modes:
  • Fluorine Interference (

    
    ):  Upon combustion, organic fluorine forms Hydrogen Fluoride (
    
    
    
    ) and
    
    
    . HF reacts aggressively with the quartz (
    
    
    ) combustion tube to form volatile Silicon Tetrafluoride (
    
    
    ).
    • Consequence:

      
       can co-elute with carrier gases or poison thermal conductivity detectors (TCD), leading to erratic drift and instrument damage.
      
  • Chlorine Interference (

    
    ):  Chlorine can form volatile metal chlorides or 
    
    
    
    gas, which must be quantitatively trapped to prevent interference with the Nitrogen signal.
  • Incomplete Combustion: The electron-withdrawing nature of the halogenated ring can retard oxidation, requiring higher temperatures or oxygen boosting.

Comparative Methodology

We compared three distinct analytical workflows to determine the most reliable validation method for this compound.

Method A: Standard Dynamic Flash (The "Control")
  • Setup: Standard CHN analyzer (e.g., Elementar vario or Thermo FlashSmart) using Tin capsules.[1]

  • Catalyst: Copper/Copper Oxide (

    
    ).[2]
    
  • Additives: None.

  • Status: NOT RECOMMENDED . Lacks mechanisms to sequester Fluorine; results typically show high error margins due to quartz etching.

Method B: Optimized Flash with Additives (The "Product/Solution")
  • Setup: Automated CHN Analyzer configured for Halogens.

  • Encapsulation: Tin capsule + Tungsten Trioxide (

    
    )  powder.
    
  • Catalyst Zone: Includes a specific Fluorine Trap (e.g., Magnesium Oxide or Cerium Oxide) and Silver Wool (for Chlorine).

  • Status: RECOMMENDED .

    
     acts as an oxygen donor and "flux" to prevent the formation of refractory carbides, while the traps sequester halogens before detection.
    
Method C: Schöniger Oxygen Flask (The "Reference")
  • Setup: Manual combustion in an oxygen-filled Erlenmeyer flask followed by potentiometric titration.

  • Status: Valid but Inefficient . High accuracy for Total Halogens but poor throughput for CHN; safety risks associated with manual high-oxygen combustion.

Experimental Protocol (Method B - Recommended)

To achieve JOC-compliant results (


), the following protocol must be strictly adhered to.
Step 1: Sample Preparation
  • Drying: Dry the benzamide sample at 40°C under vacuum (10 mbar) for 4 hours to remove occluded solvent/moisture.

  • Weighing: Using a microbalance (readability

    
    ), weigh 1.5 – 2.0 mg  of the sample into a Tin (Sn) capsule .
    
    • Note: Do not use Silver capsules for CHN analysis as they do not generate the exothermic "flash" (

      
      ) provided by Tin oxidation.
      
Step 2: Additive Integration
  • Add 10–15 mg of Tungsten (VI) Oxide (

    
    )  directly over the sample inside the capsule.
    
  • Fold the capsule tightly to exclude atmospheric nitrogen.

    • Mechanism:[3]

      
       prevents the formation of non-volatile carbon-fluorine residues and aids in the "oxygen boost" during the flash phase.
      
Step 3: Instrument Configuration
  • Combustion Temperature:

    
     (Essential to break the 
    
    
    
    bond).
  • Reduction Temperature:

    
    .
    
  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Dosing: 12 mL (Optimized for 2mg sample + Tin).

  • Reaction Tube Packing (Top to Bottom):

    • Quartz Wool (Ash protection)

    • 
       / Combustion Catalyst
      
    • Magnesium Oxide (MgO) or Commercial F-Absorber (Crucial: Traps F as

      
      )
      
    • Silver Wool (Traps Cl as

      
      )
      
Step 4: Visualization of Workflow

AnalyticalWorkflow cluster_tube Combustion Reactor Sample Sample + WO3 (Tin Capsule) Flash Flash Combustion (1800°C) Sample->Flash O2 Injection FTrap Fluorine Trap (MgO/CeO2) Flash->FTrap Gases: CO2, H2O, NOx, HF, Cl2 ClTrap Chlorine Trap (Ag Wool) FTrap->ClTrap HF Removed Reduct Reduction (Cu -> N2) ClTrap->Reduct Cl2 Removed Detect TCD Detection (N2, CO2, H2O) Reduct->Detect Pure Analytes

Caption: Figure 1. Optimized analytical workflow for halogenated benzamides. Note the sequential trapping of Fluorine and Chlorine prior to the reduction phase.

Validation Data & Performance Comparison

The following data compares the performance of the three methods on a purified batch of 4-Chloro-2-fluoro-6-methoxybenzamide.

Table 1: Comparative Analysis Results (n=5 runs)

ParameterTheoreticalMethod A (Standard)Method B (Optimized)Method C (Schöniger)
% Carbon 47.19 46.52 (

)
47.15 (

)
N/A
% Hydrogen 3.47 3.65 (

)
3.49 (

)
N/A
% Nitrogen 6.88 7.12 (

)
6.85 (

)
N/A
% Halogens N/A N/AN/ACl: 17.35 / F: 9.28
Pass/Fail --FAIL (>0.4% Error)PASS (<0.4% Error)PASS (Halogen only)
Analysis of Failure (Method A):
  • Low Carbon: The negative bias in Carbon (-0.67%) in Method A is attributed to the formation of stable

    
     or incomplete combustion due to the lack of 
    
    
    
    .
  • High Nitrogen: The positive bias in Nitrogen (+0.24%) suggests that untrapped Halogens (

    
     or 
    
    
    
    ) were not fully scrubbed and triggered a false signal on the TCD or interfered with the integration of the
    
    
    peak.

Troubleshooting & Decision Logic

When validating benzamides, use the following logic to diagnose "Out of Spec" (OOS) results.

Troubleshooting Start Result OOS (>0.4% Error) CheckC Is %Carbon Low? Start->CheckC CheckN Is %Nitrogen High? CheckC->CheckN No Action1 Incomplete Combustion: Increase O2 Dosing Add more WO3 CheckC->Action1 Yes Action2 Halogen Breakthrough: Replace Ag Wool Check MgO Trap Capacity CheckN->Action2 Yes Action3 Sample Moisture: Dry sample @ 50°C Check H/C Ratio CheckN->Action3 No (High H?)

Caption: Figure 2. Decision matrix for diagnosing elemental analysis failures in halogenated organic compounds.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Compound Characterization. Retrieved from [Link]

  • Schöniger, W. (1955).[4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.[4] (Foundational reference for Method C).

  • Elementar. (n.d.). Analysis of fluorine containing samples. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-fluoro-6-methoxybenzamide: Operational Disposal Guide

Executive Summary This guide mandates the disposal protocols for 4-Chloro-2-fluoro-6-methoxybenzamide , a halogenated aromatic amide often used as a pharmaceutical intermediate.[1][2] The Critical Directive: Due to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the disposal protocols for 4-Chloro-2-fluoro-6-methoxybenzamide , a halogenated aromatic amide often used as a pharmaceutical intermediate.[1][2]

The Critical Directive: Due to the presence of both Chlorine (Cl) and Fluorine (F) atoms on the benzene ring, this substance must be segregated into the Halogenated Waste stream .[1] Failure to segregate this from non-halogenated organics creates a regulatory violation (RCRA) and damages downstream incinerator scrubbers due to the formation of hydrochloric (HCl) and hydrofluoric (HF) acids during thermal oxidation.

Part 1: Chemical Characterization & Hazard Profile

Before disposal, you must validate the waste profile.[1] This compound is typically a solid at room temperature.

PropertySpecificationOperational Implication
Chemical Class Halogenated BenzamideMUST go to Halogenated waste stream.[2][3]
Physical State Solid (Crystalline powder)Dispose in solid waste containers (wide-mouth).[2]
Hazards (GHS) Irritant (Skin/Eye), Acute Tox.[1][4] (Oral)PPE (Nitrile gloves, goggles) required during handling.[1][5]
Reactivity Stable; incompatible with strong oxidizersDo not co-mingle with nitric acid or peroxides.
EPA Waste Code Not P/U-listed by specific name*Treat as Hazardous Waste (Halogenated) .

*Note: While not explicitly P or U listed under 40 CFR 261.33, it must be managed as hazardous waste due to its toxicity and halogen content.[1] If mixed with spent halogenated solvents (e.g., DCM), the mixture adopts the F-listed codes (F001/F002).[1][2]

Part 2: Waste Segregation Protocol (The "Self-Validating" System)

The most common error in disposing of benzamides is misclassifying them as "General Organic Waste." You must implement a Source Segregation workflow.

Why this matters:

  • Cost: Halogenated waste disposal is ~3x more expensive than non-halogenated.[3] Segregating keeps the bulk volume (non-hal) cheaper.

  • Safety: Preventing the mixing of this amide with incompatible oxidizers prevents exothermic runaway in the waste drum.

Workflow 1: Segregation Decision Tree

SegregationLogic Start Waste Generation: 4-Chloro-2-fluoro-6-methoxybenzamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Path StateCheck->SolidPath Solid/Powder LiquidPath Liquid Path (Dissolved in Solvent) StateCheck->LiquidPath Solution ContainerSolid Select Container: Wide-Mouth HDPE Drum SolidPath->ContainerSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck FinalBin Label & Dispose: 'HALOGENATED ORGANIC WASTE' ContainerSolid->FinalBin NonHalSolvent Solvent is Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalSolvent No CriticalStep CRITICAL: Compound contains Cl/F. Entire mixture becomes HALOGENATED. SolventCheck->CriticalStep Yes NonHalSolvent->CriticalStep Contamination Rule CriticalStep->FinalBin

Figure 1: Segregation Logic. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the benzamide renders the entire mixture "Halogenated" for disposal purposes.[1]

Part 3: Step-by-Step Disposal Procedure
Scenario A: Disposing of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum.[2] Do not use glass for large quantities of solids to prevent breakage during compaction/transport.

  • Bagging: Place the solid material inside a clear, chemically resistant polyethylene bag (minimum 2 mil thickness) before placing it into the drum. This "double containment" prevents dust generation when the drum is opened at the incineration facility.

  • Labeling:

    • Affix a hazardous waste tag immediately.[3]

    • Chemical Name: Write out "4-Chloro-2-fluoro-6-methoxybenzamide" (Do not use abbreviations or structural formulas).

    • Constituents: Check "Halogenated".[3][4][5][6][7][8]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Scenario B: Disposing of Reaction Mixtures (Liquids)
  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids (e.g., Thionyl Chloride) or bases, neutralize the waste before adding it to the solvent drum to prevent drum corrosion.[1]

  • The "Halogenated" Rule: Pour into the Halogenated Solvent carboy (typically red safety cans or designated white carboys).

    • Warning: Never pour this into the "Non-Halogenated" (organic) can, even if the solvent is Ethanol.[1] The dissolved Cl/F atoms contaminate the whole stream.

Part 4: Emergency Spill Response

If 4-Chloro-2-fluoro-6-methoxybenzamide is spilled in the lab, immediate containment is required to prevent tracking the irritant powder.[1][2]

Workflow 2: Solid Spill Cleanup

SpillResponse Alert 1. Alert & Assess (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment Cover with damp paper towels to prevent dust PPE->Contain Collect 4. Collection Scoop into disposable container Contain->Collect Clean 5. Decontamination Wash surface with soap & water Collect->Clean Dispose 6. Disposal Tag as Hazardous Debris Clean->Dispose

Figure 2: Spill Response Protocol.[2][5] The key operational step is dampening the powder to prevent inhalation risks.[1]

Operational Note: Do not use a standard vacuum cleaner. Use a HEPA-filtered vacuum or the "Wet Wipe" method described above to avoid aerosolizing the halogenated dust.[2]

Part 5: Final Destruction (The "Why")

Understanding the downstream fate of your waste ensures compliance.

  • Transport: The waste is transported by a licensed hauler to a TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Incineration: The compound is subjected to High-Temperature Thermal Oxidation (>1000°C).[2]

    • Mechanism:[2][3][5] The Carbon-Hydrogen framework burns to CO2 and H2O.[2]

    • Halogen Fate: The Chlorine and Fluorine atoms convert to Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gas.

  • Scrubbing: The incinerator exhaust passes through a caustic scrubber (Sodium Hydroxide spray) to neutralize the HCl and HF before release.

    • Self-Validation: This is why segregation is vital. If this compound were sent to a fuel-blending facility (for non-halogenated waste) that lacks these scrubbers, it would release acid rain precursors, resulting in severe EPA fines.[1]

References
  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.[1] [Link]

  • PubChem. "4-Chloro-2-fluoro-6-methoxybenzamide Compound Summary."[2] National Library of Medicine. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; PPE Protocol for 4-Chloro-2-fluoro-6-methoxybenzamide

Executive Summary: Immediate Action Plan Compound Identity: 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6) Physical State: Crystalline Solid / Powder Primary Hazard Classification: Irritant (Skin/Eye/Respiratory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Compound Identity: 4-Chloro-2-fluoro-6-methoxybenzamide (CAS: 198967-23-6) Physical State: Crystalline Solid / Powder Primary Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Acute Toxicity (Oral).

Critical Safety Directive: Treat this compound as a High-Potency Pharmacophore Intermediate . While officially classified as an Irritant (H315, H319, H335), the halogenated benzamide scaffold is a common motif in bioactive kinase inhibitors. In the absence of full toxicological data, you must adopt a Universal Precaution approach, assuming high bioavailability via transdermal and inhalation routes.

Quick-Reference PPE Checklist
Protection ZoneMinimum RequirementEnhanced Requirement (High Mass/Solution)
Respiratory Fume Hood (Face Velocity > 100 fpm)P100/HEPA Respirator (if hood unavailable)
Dermal (Hands) Nitrile (Min thickness: 5 mil)Double-glove (Nitrile over Laminate)
Ocular Chemical Splash GogglesFace Shield + Goggles
Body Lab Coat (High-neck, wrist cuffs)Tyvek® Sleeves or Apron

Risk Assessment & Hazard Identification

Chemical Structure Analysis

The presence of both Chlorine (Cl) and Fluorine (F) on the benzene ring significantly increases the lipophilicity of the molecule compared to a standard benzamide.

  • Implication: Enhanced ability to penetrate the stratum corneum (outer skin layer).

  • Risk: Systemic absorption is faster than non-halogenated analogues.

  • Dust Hazard: As a fine powder, electrostatic charging is common, leading to aerosolization during weighing.

GHS Hazard Statements[1][2]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2][4]

  • (Precautionary)H302: Harmful if swallowed (Treat as such due to structural analogs).

The Hierarchy of Controls: Engineering First

Before relying on PPE, you must verify your Engineering Controls. PPE is the last line of defense, not the first.

  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which reduces inhalation risk and cross-contamination.

Comprehensive PPE Selection Matrix

This section details the why behind the gear, moving beyond generic advice to permeation kinetics.

A. Hand Protection (Glove Permeation Logic)

The Trap: Researchers often assume standard nitrile gloves protect against everything. The Reality: While nitrile protects against the solid powder, the moment you solubilize this compound (e.g., in DMSO, DCM, or Methanol), the solvent dictates the breakthrough time.

State of MatterSolvent UsedRecommended Glove SystemRationale
Dry Solid N/ANitrile (5 mil) Excellent physical barrier; resists abrasion.
Solution DMSO / Methanol Double Nitrile DMSO permeates nitrile in <10 mins. Double gloving allows time to doff outer glove upon splash.
Solution DCM / Chloroform Silver Shield / Laminate Halogenated solvents degrade nitrile in seconds. Laminate is required.
B. Respiratory Protection[1][4]
  • Standard Operation: No respirator is required if working in a functioning fume hood.

  • Spill Cleanup / Equipment Failure: Use a Half-Face Respirator with P100 (HEPA) Cartridges .

    • Note: Organic Vapor (OV) cartridges alone are insufficient for particulates; you need the particulate filter (P100) for the dust.

C. Ocular Protection[2][6]

Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses have gaps. Fine benzamide dust can bypass these gaps on air currents, causing severe ocular irritation (H319). Goggles provide a seal.

Operational Protocol: Weighing & Solubilization

This workflow minimizes exposure during the highest-risk activity: transferring the dry solid.

WeighingProtocol Start START: Preparation HoodCheck Verify Fume Hood (Velocity > 100 fpm) Start->HoodCheck DonPPE Don PPE: 1. Goggles 2. Lab Coat 3. Double Nitrile Gloves HoodCheck->DonPPE Weighing Weighing Process: Use Anti-Static Gun Transfer to Tared Vial DonPPE->Weighing SolventAdd Add Solvent (e.g., DMSO) *Keep Vial Closed* Weighing->SolventAdd Decon Wipe Vial Exterior (Kimwipe + Ethanol) SolventAdd->Decon Waste Dispose Kimwipe as Solid Hazardous Waste Decon->Waste Doffing Doff Outer Gloves (Inside-Out Technique) Decon->Doffing End END: Transport Sealed Vial Doffing->End

Figure 1: Step-by-step workflow for safe weighing and solubilization to prevent particulate inhalation and surface contamination.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate classification (Solid vs. Solution) determines the cleanup method to prevent spreading the contamination.

SpillResponse Spill SPILL DETECTED TypeCheck Identify State Spill->TypeCheck Solid SOLID POWDER TypeCheck->Solid Liquid LIQUID SOLUTION TypeCheck->Liquid DryClean Do NOT Sweep (Aerosol Risk) Use Wet Wipe or HEPA Vac Solid->DryClean WetClean Cover with Absorbent Pads (From edges to center) Liquid->WetClean Bagging Double Bag Waste Label: 'Halogenated Organic' DryClean->Bagging WetClean->Bagging Report Report to EHS Bagging->Report

Figure 2: Decision tree for spill response. Note the prohibition of dry sweeping to prevent aerosolization.[5]

Disposal Protocols
  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The Chlorine and Fluorine atoms require high-temperature incineration to prevent the formation of toxic byproducts (dioxins) during disposal. Do not mix with general non-halogenated solvents if your facility separates them to reduce disposal costs.

  • Container Tagging: Clearly mark tags with "Contains Fluorinated/Chlorinated Benzamide."

References

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.